Bazedoxifene-d4 N-Oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-3-methyl-1-[[4-[1,1,2,2-tetradeuterio-2-(1-oxidoazepan-1-ium-1-yl)ethoxy]phenyl]methyl]indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O4/c1-22-28-20-26(34)12-15-29(28)31(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)36-19-18-32(35)16-4-2-3-5-17-32/h6-15,20,33-34H,2-5,16-19,21H2,1H3/i18D2,19D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBANWAZVCOMGU-AUZVCRNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCC[N+]4(CCCCCC4)[O-])C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O)C(=C2C4=CC=C(C=C4)O)C)[N+]5(CCCCCC5)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Bazedoxifene-d4 N-Oxide?
An In-Depth Technical Guide to the Chemical Structure and Application of Bazedoxifene-d4 N-Oxide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of this compound, a critical analytical standard used in pharmaceutical research and development. We will dissect its chemical structure, elucidate the rationale behind its specific isotopic labeling and oxidation, and detail its primary application as an internal standard in bioanalytical assays. This document is intended for researchers, analytical chemists, and drug metabolism scientists who require a deep understanding of this complex molecule for quantitative analysis of Bazedoxifene and its metabolites.
Introduction to Bazedoxifene and its Metabolites
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen agonist or antagonist effects.[1][2] It is used in combination with conjugated estrogens for the management of postmenopausal osteoporosis and to treat moderate to severe vasomotor symptoms associated with menopause.[3] The metabolic fate of a drug is a cornerstone of its pharmacokinetic profile, influencing both efficacy and safety. Bazedoxifene N-Oxide is a known metabolite of Bazedoxifene.[4] Accurate quantification of such metabolites in biological matrices (e.g., plasma, urine) is essential during drug development. This necessitates the use of highly specific and reliable analytical reagents.
This compound has been synthesized to serve as an ideal internal standard for the quantitative analysis of the Bazedoxifene N-Oxide metabolite, particularly in studies employing liquid chromatography-mass spectrometry (LC-MS).[5][6][7] Its structure is designed to mimic the analyte of interest perfectly while being mass-distinguishable, which is the gold standard for bioanalytical quantification.
Chemical Identity and Structural Elucidation
The precise structure of this compound is key to its function. The nomenclature itself reveals the specific chemical modifications made to the parent Bazedoxifene molecule.
Core Chemical Information
| Property | Value | Source(s) |
| Chemical Name | 1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)(ethoxy-d4)]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | [4] |
| IUPAC Name | 2-(4-hydroxyphenyl)-3-methyl-1-[[4-[1,1,2,2-tetradeuterio-2-(1-oxidoazepan-1-ium-1-yl)ethoxy]phenyl]methyl]indol-5-ol | [8] |
| CAS Number | 1794810-68-6 | [4][8][9] |
| Molecular Formula | C₃₀H₃₀D₄N₂O₄ | [4][8] |
| Molecular Weight | 490.64 g/mol | [8] |
Structural Breakdown
The structure of this compound can be understood by identifying the three key modifications to the parent drug, Bazedoxifene:
-
The Indole Core: The molecule is built on a 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol core, which is characteristic of Bazedoxifene.
-
N-Oxidation: The nitrogen atom of the hexahydro-1H-azepine ring (also known as an azepane ring) is oxidized. This forms the N-Oxide, a common metabolic transformation. The corresponding non-deuterated metabolite is Bazedoxifene N-Oxide (CAS: 1174289-22-5).[8][10][11]
-
Deuterium Labeling (-d4): Four hydrogen atoms on the ethoxy bridge connecting the phenyl ring to the azepane group are replaced with deuterium atoms. Specifically, the labeling is at the 1,1,2,2-positions of the ethoxy group.[1][8]
The diagram below illustrates the relationship between the parent drug and its labeled metabolite.
Caption: Relationship between Bazedoxifene and its labeled N-Oxide metabolite.
Rationale for Deuterium Labeling and Use as an Internal Standard
The choice to synthesize Bazedoxifene with four deuterium atoms on the ethoxy bridge and an N-oxide on the azepane ring is a deliberate and strategic decision rooted in the principles of high-precision bioanalysis.
Why Use a Deuterated Internal Standard?
In LC-MS/MS bioanalysis, an internal standard (IS) is added at a known concentration to every sample to correct for variability during the analytical process.[6] An ideal IS should behave identically to the analyte during sample extraction, chromatography, and ionization in the mass spectrometer.[6]
-
Co-elution: Stable isotope-labeled (SIL) standards, like this compound, are chemically almost identical to the analyte (Bazedoxifene N-Oxide). This ensures they elute from the chromatography column at the same time (co-elution).
-
Correction for Matrix Effects: Biological samples contain complex matrices that can interfere with the ionization of the analyte, either suppressing or enhancing the signal. Because a SIL-IS co-elutes with the analyte, it experiences the exact same matrix effects.[7] By calculating the ratio of the analyte peak area to the IS peak area, these effects are normalized, leading to highly accurate and precise quantification.[12]
Strategic Placement of Deuterium Labels
The placement of the four deuterium atoms on the ethoxy bridge is critical. This position is chosen because it is metabolically stable and unlikely to undergo exchange with hydrogen atoms during sample processing or analysis. A mass increase of +4 Da is sufficient to differentiate the signal of the internal standard from the natural isotopic distribution of the analyte in the mass spectrometer, preventing cross-signal interference.[6]
Experimental Protocol: Application in a Bioanalytical Workflow
This compound is designed for use as an internal standard in validated bioanalytical methods for the quantification of Bazedoxifene N-Oxide.
General Bioanalytical Method
-
Sample Preparation: A known amount of this compound (working internal standard solution) is spiked into all samples, including calibration standards, quality control samples, and unknown study samples (e.g., plasma).
-
Extraction: The analyte and internal standard are extracted from the biological matrix, typically via protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The compounds are separated chromatographically and detected by the mass spectrometer using Multiple Reaction Monitoring (MRM).
-
MRM Transition for Analyte: Q1 (Parent Ion Mass) -> Q3 (Fragment Ion Mass)
-
MRM Transition for IS: Q1 (Parent Ion Mass + 4) -> Q3 (Fragment Ion Mass)
-
-
Quantification: A calibration curve is generated by plotting the peak area ratio (Analyte/IS) versus the concentration of the calibration standards. The concentration of the analyte in unknown samples is then calculated from this curve using their measured peak area ratios.
The following diagram outlines this standard workflow.
Caption: Standard workflow for quantification using a deuterated internal standard.
Physicochemical Properties and Handling
-
Appearance: Typically supplied as a solid.[1]
-
Storage Conditions: For long-term stability, this compound should be stored at -20°C.[8]
-
Shipping: The compound is stable enough to be shipped at ambient temperatures.[4][8]
-
Solubility: While specific data for the d4 N-Oxide is not broadly published, the parent compound Bazedoxifene-d4 is soluble in DMSO and Methanol.[1] It is best practice to consult the supplier's certificate of analysis for specific solubility information.
-
Usage: This compound is intended for research and development use only and is not for human or veterinary use.[8]
Conclusion
This compound represents a sophisticated and indispensable tool for modern drug development. Its structure, featuring stable deuterium isotopic labeling on the ethoxy bridge and oxidation on the azepane nitrogen, is precisely engineered to serve as the ideal internal standard for the bioanalysis of its corresponding metabolite, Bazedoxifene N-Oxide. By enabling highly accurate and precise quantification through LC-MS/MS, it provides researchers with reliable data on drug metabolism and pharmacokinetics, ultimately supporting the safe and effective development of therapies involving Bazedoxifene.
References
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National Center for Biotechnology Information. (n.d.). Bazedoxifene N-Oxide. PubChem Compound Database. Retrieved from [Link]
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AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]
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Synthesis and purification of Bazedoxifene-d4 N-Oxide
An In-depth Technical Guide to the Synthesis and Purification of Bazedoxifene-d4 N-Oxide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound. Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used in the management of postmenopausal osteoporosis and related symptoms[1][2][3]. Its isotopically labeled metabolites, such as this compound, are critical internal standards for pharmacokinetic and drug metabolism studies, enabling precise quantification in biological matrices[4][5]. This document outlines a robust synthetic pathway, a detailed purification protocol using preparative high-performance liquid chromatography (HPLC), and methods for analytical characterization. The procedures are designed to yield a high-purity final product suitable for demanding research applications.
Introduction and Scientific Rationale
Bazedoxifene undergoes extensive metabolism, primarily through glucuronidation, with minimal involvement of cytochrome P450 enzymes[6][7][8][9][10]. However, oxidative metabolites like Bazedoxifene N-Oxide are also formed and have been identified in metabolic studies[5][11][12]. To accurately quantify these metabolites and the parent drug in biological systems, stable isotope-labeled internal standards are indispensable. The incorporation of four deuterium atoms (d4) onto the ethoxy side chain creates a molecule that is chemically identical to the endogenous metabolite but mass-shifted, allowing for clear differentiation and accurate quantification by mass spectrometry[4][13][14].
The synthesis of this compound presents two primary chemical challenges: the regioselective introduction of the deuterium labels and the selective oxidation of the tertiary amine on the azepane ring without affecting the sensitive phenolic hydroxyl groups. This guide addresses these challenges through a logical, multi-step synthetic approach followed by a rigorous purification strategy tailored to the polar nature of the N-oxide product.
Synthesis of this compound
The synthesis is approached in two major stages: first, the preparation of the deuterated parent compound, Bazedoxifene-d4, followed by its selective N-oxidation.
Stage 1: Synthesis of Bazedoxifene-d4
The most efficient method for introducing the deuterium labels is to utilize a deuterated starting material for the synthesis of the azepane-ethoxy side chain. The overall synthesis of the Bazedoxifene scaffold can be adapted from established literature procedures[1][15][16][17][18]. The key modification is the use of 1,1,2,2-tetradeuterio-2-bromoethanol to construct the side chain, which is then coupled to the appropriate phenolic precursor before being attached to the indole core.
A plausible synthetic route involves the catalytic hydrogenation of a protected precursor, 1-[4-(2-azepan-1-yl-ethoxy-d4)-benzyl]-5-benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-1H-indole, to remove the benzyl protecting groups and yield Bazedoxifene-d4.
-
Reaction Setup: To a solution of 1-[4-(2-azepan-1-yl-ethoxy-d4)-benzyl]-5-benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-1H-indole (1.0 eq) in a mixture of ethyl acetate and ethanol (10:1 v/v), add 10% Palladium on carbon (Pd/C) (10% w/w).
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (50-60 psi).
-
Reaction Monitoring: Vigorously stir the mixture at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, carefully purge the reaction vessel with nitrogen gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude Bazedoxifene-d4 as a solid. This crude product is typically of sufficient purity to proceed to the next step without further purification.
Stage 2: N-Oxidation of Bazedoxifene-d4
The selective oxidation of the tertiary amine in the azepane ring to its corresponding N-oxide is the final synthetic step. This transformation requires a mild oxidizing agent to prevent oxidation of the electron-rich indole ring or the phenolic hydroxyl groups. Meta-chloroperoxybenzoic acid (m-CPBA) is an ideal reagent for this purpose due to its high selectivity for N-oxidation of tertiary amines at controlled temperatures.
-
Reaction Setup: Dissolve crude Bazedoxifene-d4 (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the reactivity of the m-CPBA and prevent over-oxidation or side reactions.
-
Reagent Addition: Add m-CPBA (approx. 1.1 eq) portion-wise to the cooled solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. The product, this compound, is significantly more polar than the starting material.
-
Quenching: Once the starting material is consumed, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite. Stir for 20 minutes.
-
Work-up: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Synthetic Pathway Visualization
The following diagram illustrates the key transformation from the deuterated parent compound to the final N-oxide product.
Caption: Final N-Oxidation step in the synthesis of this compound.
Purification of this compound
N-oxides are highly polar compounds and often exhibit poor peak shape and retention on normal-phase silica gel chromatography[19]. Therefore, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for achieving high purity. This technique separates compounds based on their hydrophobicity, making it ideal for isolating polar analytes from less polar starting materials and impurities.
Purification Strategy
The crude product from the synthesis is first dissolved in a minimal amount of a suitable solvent (e.g., DMSO or methanol) and then subjected to preparative RP-HPLC. A C18 column is typically used, with a mobile phase gradient of water and acetonitrile, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
Preparative RP-HPLC Protocol
-
Sample Preparation: Dissolve the crude this compound in a minimal volume of DMSO or a mixture of methanol and water. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Instrumentation & Column: Use a preparative HPLC system equipped with a UV detector. A C18 stationary phase column (e.g., 19 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: Develop a gradient method to separate the product from impurities. An example gradient is shown in the table below. The flow rate should be adjusted based on the column dimensions (e.g., 15-20 mL/min for a 19 mm ID column).
-
Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 225 or 297 nm)[11]. Collect fractions corresponding to the main product peak.
-
Post-Purification Work-up: Combine the pure fractions and remove the acetonitrile under reduced pressure. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final product as a pure, solid powder.
Purification Workflow Visualization
Caption: Workflow for the purification of this compound.
Analytical Characterization and Data
Final validation of the synthesized product is essential. A combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and analytical HPLC should be employed to confirm the identity, structure, and purity of this compound.
| Property | Data | Source(s) |
| Chemical Name | 2-(4-hydroxyphenyl)-3-methyl-1-[[4-[1,1,2,2-tetradeuterio-2-(1-oxidoazepan-1-ium-1-yl)ethoxy]phenyl]methyl]indol-5-ol | [13] |
| CAS Number | 1794810-68-6 | [4][13] |
| Molecular Formula | C₃₀H₃₀D₄N₂O₄ | [4][13] |
| Molecular Weight | 490.64 g/mol | [13] |
| Purity (Target) | >98% (by HPLC) | Industry Standard |
| Storage Conditions | -20°C for long-term storage | [13] |
Recommended Analytical Methods
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the correct molecular weight (490.64 m/z for [M+H]⁺). This is the primary method for verifying the incorporation of the four deuterium atoms.
-
High-Resolution Mass Spectrometry (HRMS): To provide an exact mass measurement, further confirming the elemental composition.
-
Nuclear Magnetic Resonance (¹H NMR): To confirm the overall structure. A key indicator of successful deuterium labeling is the significant reduction or complete absence of signals corresponding to the -OCH₂CH₂N- protons on the side chain.
-
Analytical HPLC: To determine the final purity of the compound, typically using a method similar to the preparative scale but on an analytical column with a faster gradient.
Conclusion
The synthesis and purification of this compound is a multi-step process that requires careful control of reaction conditions and a robust purification strategy. By utilizing a deuterated precursor for the synthesis of the parent molecule and employing a selective N-oxidation reaction, the target compound can be obtained efficiently. Subsequent purification by preparative RP-HPLC is critical for achieving the high purity required for its application as an internal standard in quantitative bioanalysis. The protocols and rationale detailed in this guide provide a solid foundation for researchers and drug development professionals to successfully produce this vital analytical tool.
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Alluri, K. R., et al. (2023). A Validated LC-MS SIR Mode Method for Trace Level Quantification of Two Potential Genotoxic Impurities in Bazedoxifene Acetate Drug Substance. International Journal of Pharmaceutical Sciences and Research, 14(7), 3507-3515. [Link]
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An In-Depth Technical Guide to Bazedoxifene-d4 N-Oxide: Properties, Application, and Analysis
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Introduction: The Critical Role of a Labeled Metabolite Standard
In the landscape of modern drug development, particularly in pharmacokinetic (PK) and metabolism studies, the precise quantification of drug metabolites is as crucial as measuring the parent drug itself. Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), undergoes extensive metabolism, with one notable pathway being the formation of Bazedoxifene N-Oxide.[1][2] Bazedoxifene-d4 N-Oxide emerges as an indispensable tool for this analytical challenge. It is the stable isotope-labeled (SIL) internal standard for Bazedoxifene N-Oxide, designed for use in isotope dilution mass spectrometry.[3] This guide provides an in-depth examination of the physical and chemical properties of this compound, the rationale behind its use, and a detailed framework for its application in a validated bioanalytical workflow.
The core principle underpinning its utility is that a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry.[4] Being chemically identical to the analyte (Bazedoxifene N-Oxide), but with a mass shift due to the four deuterium atoms, it co-elutes chromatographically and experiences the same matrix effects and ionization suppression or enhancement.[4] This identical physicochemical behavior ensures that variations during sample preparation and analysis are nullified when the analyte-to-internal standard ratio is measured, leading to unparalleled accuracy and precision.[4]
Physicochemical Characteristics
The defining features of this compound are intrinsically linked to its parent structure and the strategic incorporation of deuterium and an N-oxide functional group. The N-oxide group, being highly polar, generally increases water solubility and alters the electronic properties of the parent amine.[5][6]
Core Properties Summary
A compilation of the key physical and chemical data for this compound and its non-labeled analog is presented below. This data is critical for method development, including solvent selection and mass spectrometer tuning.
| Property | This compound | Bazedoxifene N-Oxide (Non-labeled Analog) | Data Source |
| Chemical Name | 2-(4-hydroxyphenyl)-3-methyl-1-[[4-[1,1,2,2-tetradeuterio-2-(1-oxidoazepan-1-ium-1-yl)ethoxy]phenyl]methyl]indol-5-ol | 2-(4-hydroxyphenyl)-3-methyl-1-[[4-[2-(1-oxidoazepan-1-ium-1-yl)ethoxy]phenyl]methyl]indol-5-ol | PubChem[3][7] |
| CAS Number | 1794810-68-6 | 1174289-22-5 | PubChem[3][7] |
| Molecular Formula | C₃₀H₃₀D₄N₂O₄ | C₃₀H₃₄N₂O₄ | PubChem[3][7] |
| Molecular Weight | 490.64 g/mol | 486.6 g/mol | PubChem[3][7] |
| Exact Mass | 490.2771 Da | 486.2519 Da | PubChem[3][7] |
| Solubility | Data not available; inferred to be similar to analog. | Slightly soluble in DMSO and Methanol. | Cayman Chemical[8] |
| Storage Conditions | -20°C | -20°C | Cayman Chemical[8] |
| Appearance | Solid (typical) | Solid | Cayman Chemical[8] |
The four-dalton mass difference is the cornerstone of its function, allowing for clear differentiation from the endogenous metabolite in a mass spectrometer without compromising the identical chemical behavior required of a perfect internal standard.
Diagram: Chemical Structure of this compound
Sources
- 1. Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. This compound | C30H34N2O4 | CID 71313641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bazedoxifene N-Oxide | C30H34N2O4 | CID 59499290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
A Technical Guide to Sourcing and Utilizing Bazedoxifene-d4 N-Oxide in Preclinical and Clinical Research
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, quality assessment, and application of Bazedoxifene-d4 N-Oxide. As a deuterated internal standard, this compound is critical for the accurate quantification of Bazedoxifene N-Oxide in complex biological matrices, a key aspect of pharmacokinetic and drug metabolism studies.
Introduction: The Role of this compound in Bioanalysis
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used in the management of postmenopausal osteoporosis[1][2]. Understanding its metabolic fate is crucial for characterizing its efficacy and safety profile. The metabolism of Bazedoxifene is extensive, primarily proceeding through glucuronidation via UDP-glucuronosyltransferases (UGTs)[1][3][4]. While N-oxidation represents a minor metabolic pathway, the resulting metabolite, Bazedoxifene N-Oxide, requires accurate quantification to build a complete pharmacokinetic profile.
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving the highest accuracy and precision[5]. This compound, a deuterated analog of the metabolite, is the ideal internal standard for this purpose. Its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar matrix effects and ionization suppression, thus providing reliable correction for analytical variability[5]. The increased mass due to deuterium substitution allows for its distinction from the endogenous metabolite by the mass spectrometer.
Commercial Suppliers of this compound
A critical first step for any research involving this compound is the selection of a reputable commercial supplier. The quality and characterization of the internal standard are paramount for the validity of the resulting bioanalytical data. Below is a comparative table of known commercial suppliers. Researchers are advised to request a certificate of analysis (CoA) from any potential supplier to verify the product's specifications.
| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Purity | Isotopic Enrichment | Storage |
| Sussex Research Laboratories Inc. | SI020021 | 1794810-68-6 | C₃₀H₃₀D₄N₂O₄ | 490.64 | >95% (HPLC) | >95% | -20°C |
| Pharmaffiliates | PA STI 010050 | 1794810-68-6 | C₃₀H₃₀D₄N₂O₄ | 490.63 | Not specified | Not specified | 2-8°C Refrigerator |
| BOC Sciences | Not specified | 1794810-68-6 | C₃₀H₃₄N₂O₄ (likely a typo, should be deuterated) | 490.600 | Not specified | Not specified | Not specified |
| LGC Standards / Toronto Research Chemicals | Not specified | 1794810-68-6 | Not specified | Not specified | Not specified | Not specified | Not specified |
| Parchem | Not specified | 6793-70-0 (Note: This CAS number appears to be incorrect for the deuterated N-oxide) | Not specified | Not specified | Not specified | Not specified | Not specified |
| Cayman Chemical | Not specified (offers non-deuterated N-oxide) | 1174289-22-5 (non-deuterated) | C₃₀H₃₄N₂O₄ | 486.6 | ≥90% | Not applicable | -20°C |
Note: The information provided in this table is based on publicly available data and may be subject to change. It is imperative to contact the suppliers directly for the most current product specifications and to obtain a lot-specific Certificate of Analysis.
Quality Control and Verification of this compound
Upon receipt of this compound, it is essential to perform in-house quality control to verify its identity, purity, and concentration.
Certificate of Analysis (CoA) Review
A comprehensive CoA should include the following information:
-
Identity Confirmation: Usually confirmed by ¹H-NMR and Mass Spectrometry.
-
Chemical Purity: Typically determined by HPLC or UPLC, expressed as a percentage.
-
Isotopic Purity/Enrichment: The percentage of the deuterated species relative to the unlabeled compound, often determined by mass spectrometry.
-
Concentration (if supplied as a solution): The concentration of the compound in the specified solvent.
Stock Solution Preparation and Stability
It is recommended to prepare a high-concentration stock solution in a suitable organic solvent such as methanol or DMSO. The stability of deuterated compounds in solution is generally good, especially when stored at low temperatures (-20°C or -80°C) and protected from light[]. However, it is good practice to perform periodic checks of the stock solution's concentration. The C-D bond is stronger than the C-H bond, which can enhance the metabolic stability of the molecule.
Bazedoxifene Metabolism: A Conceptual Overview
Understanding the metabolic pathway of Bazedoxifene provides context for the importance of quantifying its metabolites. The primary route of metabolism is glucuronidation, with N-oxidation being a less prominent pathway.
Caption: Metabolic pathway of Bazedoxifene.
Experimental Protocol: Quantification of Bazedoxifene N-Oxide in Human Plasma using LC-MS/MS
This section outlines a detailed, field-proven protocol for the analysis of Bazedoxifene N-Oxide in human plasma, employing this compound as an internal standard. This protocol is synthesized from established bioanalytical methods for related compounds and general best practices for LC-MS/MS.
Materials and Reagents
-
Bazedoxifene N-Oxide (analyte reference standard)
-
This compound (internal standard)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Bazedoxifene N-Oxide and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Bazedoxifene N-Oxide stock solution with 50:50 (v/v) methanol:water to prepare working solutions for the calibration curve and QC samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples (low, mid, and high concentrations).
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Bazedoxifene and its metabolites from plasma[7][8].
-
To 50 µL of plasma sample (calibrator, QC, or unknown) in a 96-well plate, add 10 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 150 µL of acetonitrile containing 0.1% formic acid to each well.
-
Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Caption: Plasma sample preparation workflow.
LC-MS/MS Conditions
The following are suggested starting conditions that should be optimized for the specific instrumentation used.
-
LC System: A UPLC or HPLC system capable of high-pressure gradient elution.
-
Column: A C18 reversed-phase column with a particle size of ≤ 2.7 µm (e.g., 2.1 x 50 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5-95% B over 5-7 minutes.
-
Flow Rate: 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions (Hypothetical): These need to be determined empirically by infusing the pure compounds.
-
Bazedoxifene N-Oxide: m/z 487.2 -> [product ion 1], m/z 487.2 -> [product ion 2]
-
This compound: m/z 491.2 -> [product ion 1], m/z 491.2 -> [product ion 2]
-
Note on MRM Transitions: The precursor ion will be the [M+H]⁺ ion. Product ions will likely result from fragmentation of the azepane ring or other characteristic losses.
Data Analysis and Validation
-
Quantification: The concentration of Bazedoxifene N-Oxide is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
-
Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Bazedoxifene N-Oxide in biological matrices. This guide provides a comprehensive framework for sourcing high-quality material, implementing robust quality control measures, and developing a validated LC-MS/MS method. By adhering to these principles, researchers can ensure the generation of reliable data that is crucial for advancing our understanding of the pharmacokinetics and metabolism of Bazedoxifene.
References
-
Bazedoxifene: a new selective estrogen receptor modulator for the treatment of postmenopausal osteoporosis. (2009). Expert Opinion on Pharmacotherapy. [Link]
-
Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. [Link]
-
CAS No : 1794810-68-6| Chemical Name : this compound | Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]
-
In Vitro Metabolism, Permeability, and Efflux of Bazedoxifene in Humans. (2010). Drug Metabolism and Disposition. [Link]
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Bazedoxifene | Biocompare. (n.d.). Biocompare. [Link]
-
Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025). Annals of Clinical Pathology. [Link]
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Bazedoxifene - StatPearls - NCBI Bookshelf. (2024). National Center for Biotechnology Information. [Link]
-
Bazedoxifene | C30H34N2O3 | CID 154257 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer. (2023). Journal of Chromatography B. [Link]
-
In vitro bioactivation of bazedoxifene and 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol in human liver microsomes. (2012). Toxicology Letters. [Link]
-
METHOD DEVELOPMENT AND METHOD VALIDATION FOR TRACE LEVEL QUANTIFICATION OF TWO POTENTIAL GENOTOXIC IMPURITIES IN BAZEDOXIFENE ACETATE DRUG SUBSTANCE BY USING LC-MS (SIR MODE) SELECTIVE ION RECORDING WITH SHORT RUNTIME ANALYSIS. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer. (2023). PubMed. [Link]
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Pharmaffiliates Bazedoxifene-Impurities | Pharmaffiliates En - Intermediates. (n.d.). Pharmaffiliates. [Link]
-
Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers. (2023). Clinical Therapeutics. [Link]
-
Certificate of Analysis. (n.d.). Thermo Fisher Scientific. [Link]
-
Pharmaffiliates Bazedoxifene-Impurities | Pharmaffiliates En - Heterocycles. (n.d.). Pharmaffiliates. [Link]
-
Internal Standards for Quantitative LC-MS Bioanalysis. (2018). ResearchGate. [Link]
-
Use of Internal Standards in LC-MS Bioanalysis. (2022). ResearchGate. [Link]
-
New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients. (2018). Future Science. [Link]
-
Bazedoxifene, a Postmenopausal Drug, Acts as an Antimalarial and Inhibits Hemozoin Formation. (2022). ResearchGate. [Link]
-
LC-MS/MS method for simultaneous estimation of raloxifene, cladrin in rat plasma: application in pharmacokinetic studies. (2024). Bioanalysis. [Link]
-
An Automated Dual Metabolite + Lipid Sample Preparation Workflow for Mammalian Cell.... (n.d.). Agilent. [Link]
-
Timing and persistence of effect of conjugated estrogens/bazedoxifene in postmenopausal women. (2015). Menopause. [Link]
-
The pairing of a selective estrogen receptor modulator, bazedoxifene, with conjugated estrogens as a new paradigm for the treatment of menopausal symptoms and osteoporosis prevention. (2009). Endocrinology. [Link]
-
Bazedoxifene: the evolving role of third-generation selective estrogen-receptor modulators in the management of postmenopausal osteoporosis. (2011). International Journal of Women's Health. [Link]
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- 2. Bazedoxifene: the evolving role of third-generation selective estrogen-receptor modulators in the management of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Bazedoxifene | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 7. Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Bazedoxifene Metabolism and the Formation of N-Oxide Metabolites
An In-depth Technical Guide for Researchers
Abstract
Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), is primarily recognized for its role in the prevention of postmenopausal osteoporosis.[1][2] Its clinical efficacy and safety profile are intrinsically linked to its metabolic fate. While the dominant pathway of glucuronidation is well-documented, a more nuanced understanding of its minor oxidative pathways, particularly the formation of N-oxide metabolites, is crucial for a comprehensive toxicological and pharmacological assessment. This guide provides an in-depth technical exploration of bazedoxifene metabolism, synthesizing established knowledge on its primary clearance mechanisms with a detailed investigation into the evidence, enzymatic basis, and analytical characterization of its N-oxide metabolites. We present field-proven experimental protocols designed to be self-validating, enabling researchers in drug development and metabolism to rigorously investigate this metabolic route.
Introduction: The Metabolic Landscape of Bazedoxifene
Bazedoxifene (BZA) exerts its therapeutic effects through tissue-selective estrogen receptor agonism and antagonism.[3] Like most xenobiotics, its systemic exposure and clearance are governed by metabolic enzymes. The prevailing understanding, supported by extensive in vitro and in vivo studies, is that bazedoxifene undergoes little to no cytochrome P450 (CYP) mediated metabolism.[4][5][6] Instead, its clearance is dominated by direct conjugation via Uridine Diphosphate Glucuronosyltransferase (UGT) enzymes.[1][7]
However, the detection of oxidative metabolites, specifically bazedoxifene-N-oxide, in human urine necessitates a broader examination of its metabolic profile.[8] N-oxidation, a common metabolic route for compounds containing a tertiary amine, can significantly alter a drug's pharmacological activity, solubility, and potential for reactive intermediate formation. This guide will first contextualize the primary glucuronidation pathway before delving into the core topic: the mechanisms and methodologies surrounding the formation of bazedoxifene N-oxide.
The Predominant Pathway: UGT-Mediated Glucuronidation
The primary route of metabolic clearance for bazedoxifene is glucuronidation, a phase II reaction that attaches a glucuronic acid moiety to the parent molecule, rendering it more polar and readily excretable.[6]
Key Enzymes and Metabolites
In vitro studies using human hepatocytes and liver and intestinal microsomes have definitively identified two major monoglucuronide metabolites: bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide .[9][10]
-
Liver: In hepatic microsomes and hepatocytes, BZA-4'-glucuronide is the predominant metabolite.[9]
-
Intestine: In intestinal microsomes, both BZA-4'-glucuronide and BZA-5-glucuronide are formed as major metabolites.[10]
-
Systemic Circulation: In human plasma, bazedoxifene-5-glucuronide is the major circulating metabolite, with concentrations approximately 10-fold higher than the parent drug.[1][6]
The UGT isoforms most active in bazedoxifene glucuronidation are UGT1A1, UGT1A8, and UGT1A10 .[9][10] The significant contribution of intestinal UGTs (1A8 and 1A10) highlights the importance of presystemic, first-pass metabolism in the overall disposition of bazedoxifene.[9]
Quantitative Metabolic Data
The kinetic parameters for the formation of bazedoxifene glucuronides have been characterized in various enzyme systems.
| Metabolite | Enzyme System | Km (μM) | Vmax (nmol/min/mg protein) | Citation |
| BZA-4'-glucuronide | Liver Microsomes | 5.1 - 33.1 | 0.8 - 2.9 | [10] |
| Duodenum Microsomes | 5.1 - 33.1 | 0.8 - 2.9 | [10] | |
| Jejunum Microsomes | 5.1 - 33.1 | 0.8 - 2.9 | [10] | |
| UGT1A1 | 5.1 - 33.1 | 0.8 - 2.9 | [10] | |
| UGT1A8 | 5.1 - 33.1 | 0.8 - 2.9 | [10] | |
| UGT1A10 | 5.1 - 33.1 | 0.8 - 2.9 | [10] | |
| BZA-5-glucuronide | Duodenum Microsomes | 2.5 - 11.1 | 0.1 - 1.2 | [10] |
| Jejunum Microsomes | 2.5 - 11.1 | 0.1 - 1.2 | [10] | |
| UGT1A8 | 2.5 - 11.1 | 0.1 - 1.2 | [10] | |
| UGT1A10 | 2.5 - 11.1 | 0.1 - 1.2 | [10] | |
| Table 1: Kinetic parameters for Bazedoxifene glucuronidation. |
Diagram of Bazedoxifene Glucuronidation
Caption: Primary metabolic pathway of Bazedoxifene via glucuronidation.
A Minor Pathway with Major Importance: N-Oxide Formation
While glucuronidation accounts for the bulk of bazedoxifene metabolism, evidence confirms the formation of an N-oxide metabolite. This pathway, though minor, is critical to characterize fully, as N-oxides can be metabolically active or unstable, potentially reverting to the parent drug.[11]
Evidence for Bazedoxifene N-Oxide
The existence of bazedoxifene N-oxide is not hypothetical.
-
Human In Vivo Data: A study designed for doping control analysis in human urine following a 20 mg oral dose of bazedoxifene acetate explicitly identified bazedoxifene-N-oxide using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] While bazedoxifene glucuronide was the predominant metabolite, the N-oxide was consistently detected.[8]
-
Chemical Standards: Bazedoxifene N-oxide is recognized as an oxidative degradation product and is commercially available as a chemical standard, confirming its structural identity and stability for analytical purposes.[12][13][14] Its chemical formula is C₃₀H₃₄N₂O₄.[12][13]
The Enzymatic Engine: Flavin-Containing Monooxygenases (FMOs)
Causality Behind the Choice: With the role of CYPs largely dismissed for parent bazedoxifene, the logical enzymatic candidates for N-oxidation are the Flavin-Containing Monooxygenases (FMOs). This assertion is based on foundational principles of drug metabolism:
-
Substrate Specificity: FMOs are a family of NADPH-dependent microsomal enzymes that specialize in the oxygenation of soft, nucleophilic heteroatoms, particularly nitrogen and sulfur.[15][16][17] The tertiary amine within bazedoxifene's hexahydro-1H-azepine (azepane) ring represents a classic substrate for FMO-catalyzed N-oxidation.
-
Enzyme Location: FMOs are co-located with CYPs and UGTs in the endoplasmic reticulum of hepatocytes and other tissues, making them readily available to metabolize xenobiotics.[18][19] Human liver microsomes are an enriched source of FMO enzymes.[18]
-
Distinct Mechanism: Unlike CYPs, the FMO catalytic cycle involves the formation of a stable hydroperoxyflavin intermediate that awaits a suitable substrate, a mechanism highly efficient for oxidizing soft nucleophiles.[20][21]
While direct studies incubating bazedoxifene with specific recombinant human FMO isoforms have not been widely published, the biochemical rationale strongly implicates the FMO family as the primary driver of bazedoxifene N-oxide formation.
Diagram of Proposed N-Oxidation Pathway
Caption: Proposed FMO-mediated N-oxidation of Bazedoxifene.
Experimental Protocols for Characterization
To empower researchers to investigate this pathway, we provide detailed, self-validating protocols for the in vitro generation and analytical detection of bazedoxifene N-oxide.
Protocol 1: In Vitro Metabolism with Human Liver Microsomes (HLMs)
This protocol is designed to determine the metabolic stability of bazedoxifene and identify the formation of its oxidative metabolites.
Objective: To generate bazedoxifene N-oxide using a pooled HLM matrix and confirm its dependence on NADPH.
Materials:
-
Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock
-
Bazedoxifene, 10 mM stock in DMSO
-
Potassium Phosphate Buffer, 0.5 M, pH 7.4
-
NADPH Regenerating System (e.g., Corning Gentest™ NADPH-A, containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control Buffer (for -NADPH condition, without regenerating components)
-
Acetonitrile (ACN) with internal standard (e.g., 100 ng/mL labetalol) for reaction termination
-
96-well incubation plate and thermal shaker
Methodology:
-
Preparation of Master Mix: Prepare two master mixes on ice. All calculations should account for the final incubation volume (e.g., 200 µL).
-
+NADPH Master Mix: For each reaction, combine phosphate buffer (final concentration 100 mM), MgCl₂ (final concentration 3.3 mM), and HLM (final concentration 0.5 mg/mL protein).[22]
-
-NADPH Master Mix: Prepare identically to the above but without HLM.
-
-
Substrate Addition: Add a small volume of bazedoxifene stock solution to the wells to achieve a final concentration of 1 µM. The final DMSO concentration must be kept below 0.5% to avoid enzyme inhibition.
-
Pre-incubation: Add the appropriate master mix to the wells. Pre-incubate the plate at 37°C for 5 minutes with gentle shaking to equilibrate the temperature.
-
Reaction Initiation:
-
To initiate the +NADPH reactions, add the NADPH Regenerating System solution.
-
To the -NADPH control wells, add the equivalent volume of Control Buffer.
-
-
Time Course Sampling: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-4 volumes of ice-cold ACN with internal standard. The t=0 sample is terminated immediately after adding the initiation solution.
-
Causality Check: The "-NADPH" control is critical. Formation of the N-oxide in the "+NADPH" incubations but its absence in the "-NADPH" control validates that the process is an NADPH-dependent enzymatic reaction, characteristic of FMOs or CYPs.[23]
-
-
Sample Processing: Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Workflow Diagram: In Vitro HLM Incubation
Caption: Experimental workflow for HLM incubation of Bazedoxifene.
Protocol 2: LC-MS/MS Analysis for N-Oxide Identification
This protocol provides a robust analytical method to separate and selectively detect bazedoxifene and its N-oxide metabolite.
Objective: To confirm the identity of bazedoxifene N-oxide and distinguish it from potential isomers.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Methodology:
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5-10% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Trustworthiness Check: ESI is a "soft" ionization technique that minimizes in-source fragmentation or degradation of thermally labile metabolites like N-oxides.[11]
-
-
Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole or targeted MS/MS for high-resolution MS.
-
MRM Transitions (Predicted):
-
Bazedoxifene: Q1 (Precursor Ion) m/z 471.3 → Q3 (Product Ion) m/z 112.1 (azepane ethyl fragment)
-
Bazedoxifene N-Oxide: Q1 (Precursor Ion) m/z 487.3 → Q3 (Product Ion) m/z 471.3 (Neutral loss of oxygen, [-16 Da])
-
Bazedoxifene N-Oxide (Confirmatory): Q1 (Precursor Ion) m/z 487.3 → Q3 (Product Ion) m/z 112.1 or 128.1 (oxidized azepane ethyl fragment)
-
-
-
Data Analysis & Confirmation:
-
Retention Time: Compare the retention time of the peak observed in HLM samples with that of an authentic bazedoxifene N-oxide standard.
-
High-Resolution Mass: Confirm the accurate mass of the precursor ion ([M+H]⁺) to be within 5 ppm of the theoretical mass of bazedoxifene N-oxide (487.2591).
-
MS/MS Fragmentation: This is the ultimate validation step.
-
Acquire full scan product ion spectra for both bazedoxifene and the putative N-oxide.
-
Key Differentiator: The N-oxide metabolite is characterized by a facile neutral loss of oxygen (-16 Da) during collision-induced dissociation (CID), leading to a prominent product ion at the m/z of the parent drug (471.3). In contrast, a hydroxylated metabolite would typically show a primary loss of water (-18 Da).[24] The presence of the 487.3 → 471.3 transition is strong evidence for N-oxide identity.
-
-
Summary and Conclusion
The metabolic profile of bazedoxifene is a prime example of how a drug's disposition can be dominated by one pathway while still featuring minor routes of significant scientific interest.
| Analyte | Chemical Formula | MW | [M+H]⁺ (m/z) | Primary Metabolic Pathway | Key Enzymes |
| Bazedoxifene | C₃₀H₃₄N₂O₃ | 470.6 | 471.3 | Glucuronidation | UGT1A1, 1A8, 1A10 |
| Bazedoxifene-5-Glucuronide | C₃₆H₄₂N₂O₉ | 646.7 | 647.3 | (Metabolite) | - |
| Bazedoxifene-4'-Glucuronide | C₃₆H₄₂N₂O₉ | 646.7 | 647.3 | (Metabolite) | - |
| Bazedoxifene N-Oxide | C₃₀H₃₄N₂O₄ | 486.6 | 487.3 | N-Oxidation (Minor) | FMOs (Proposed) |
| Table 2: Summary of Bazedoxifene and its key metabolites. |
References
-
StatPearls - Bazedoxifene. (2024). NCBI Bookshelf. [Link]
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The Role of Cytochrome P450 in the N-Oxidation of Bazedoxifene: A Mechanistic and Methodological Exploration
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), is primarily indicated for the management of postmenopausal osteoporosis.[1][2][3] Its metabolic clearance is predominantly governed by glucuronidation via uridine diphosphate glucuronosyltransferase (UGT) enzymes, with cytochrome P450 (CYP) mediated oxidation generally considered a minor pathway.[4][5][6][7] However, the identification of an N-oxide metabolite in human urine confirms the involvement of oxidative metabolism, albeit to a lesser extent.[8] This guide provides a detailed examination of the role of the cytochrome P450 superfamily in the N-oxidation of bazedoxifene. We will explore the evidence implicating specific CYP isoforms, primarily CYP3A4 and CYP3A5, delve into the catalytic mechanism, present detailed experimental protocols for investigating this metabolic route, and discuss the clinical implications related to drug-drug interactions.
Introduction: Bazedoxifene and its Metabolic Landscape
Bazedoxifene: A Third-Generation SERM
Bazedoxifene acts as an estrogen agonist in bone tissue, which is effective in preventing osteoporosis, while functioning as an antagonist in breast and uterine tissues.[7][9] This tissue-selective activity provides a favorable safety profile compared to traditional hormone replacement therapies. Following oral administration, bazedoxifene is rapidly absorbed but exhibits low absolute bioavailability (approximately 6%) due to extensive first-pass metabolism.[10][11]
The Cytochrome P450 Superfamily
The cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are central to the metabolism of a vast array of xenobiotics, including approximately 75% of all pharmaceuticals.[12][13] In humans, the CYP1, CYP2, and CYP3 families are the most critical for drug metabolism.[12] These enzymes catalyze a variety of oxidative reactions, such as C-hydroxylation, heteroatom oxidation (N-, S-oxidation), and dealkylation, rendering compounds more water-soluble and easier to excrete.[12][14]
Glucuronidation: The Predominant Metabolic Pathway for Bazedoxifene
Before focusing on P450-mediated oxidation, it is crucial to establish that the primary metabolic fate of bazedoxifene is glucuronidation. In vitro studies using human liver and intestinal microsomes, as well as human hepatocytes, have conclusively shown that bazedoxifene is extensively metabolized into two main glucuronide conjugates: bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide.[4][5] Bazedoxifene-5-glucuronide is the major circulating metabolite found in plasma, with concentrations approximately 10-fold higher than the parent drug.[1][6] The UGT1A1, UGT1A8, and UGT1A10 isoforms have been identified as the most active in this process.[4][5] These studies reported little to no evidence of major P450-mediated metabolism, underscoring glucuronidation as the principal clearance mechanism.[6][7]
Evidence for a Minor Role of Cytochrome P450 in Bazedoxifene N-Oxidation
Despite the dominance of glucuronidation, a P450-mediated pathway does exist, primarily leading to the formation of an N-oxide metabolite.
Identification of Bazedoxifene-N-oxide
The most direct evidence comes from human excretion studies. A high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for doping control purposes definitively identified bazedoxifene-N-oxide, alongside the parent drug and its glucuronides, in urine samples from male volunteers who had been administered a 20 mg oral dose.[8] While present in small amounts, its detection confirms that N-oxidation is a relevant metabolic pathway in humans.[8]
Implication of CYP3A4 and CYP3A5
While direct enzymatic studies detailing bazedoxifene N-oxidation are limited, the involvement of CYP3A4 and CYP3A5 is strongly suggested by drug-drug interaction (DDI) data.
-
CYP3A4 Inhibition: Co-administration of bazedoxifene/conjugated estrogens with itraconazole, a potent CYP3A4 inhibitor, resulted in a 40% increase in bazedoxifene exposure.[15] This indicates that CYP3A4 contributes to its overall metabolism.[1]
-
CYP3A4 Induction: Conversely, concurrent use of CYP3A4 inducers like rifampin and carbamazepine may decrease estrogen concentrations, though the primary interaction with bazedoxifene is through the induction of UGT enzymes.[1][10][15]
Given that CYP3A4 and CYP3A5 share significant substrate overlap and are the most abundant CYP enzymes in the human liver, they are the logical candidates for catalyzing the N-oxidation of bazedoxifene.[14][16] CYP3A5 expression is polymorphic, which could contribute to inter-individual variability in the formation of this minor metabolite.[14][16]
Proposed Mechanism of N-Oxidation
The N-oxidation of bazedoxifene's tertiary amine likely follows the canonical CYP450 catalytic cycle. The process involves the activation of molecular oxygen by the heme iron of the enzyme to form a highly reactive ferryl-oxo species (Compound I), which is responsible for abstracting an electron from the nitrogen atom.[13][17]
Caption: Primary metabolic pathways of Bazedoxifene.
Experimental Protocols for Investigating N-Oxidation
To rigorously characterize the P450-mediated metabolism of bazedoxifene, a series of in vitro experiments are required. The following protocols provide a self-validating framework for identifying the responsible enzymes and characterizing the reaction.
Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLMs)
This experiment serves to confirm the formation of oxidative metabolites in a complex, physiologically relevant enzyme system.
-
Objective: To detect the formation of bazedoxifene-N-oxide in pooled HLMs and assess the overall contribution of CYP enzymes.
-
Methodology:
-
Prepare Incubation Mixtures: In microcentrifuge tubes, combine potassium phosphate buffer (100 mM, pH 7.4), pooled HLMs (final concentration 0.5-1.0 mg/mL), and bazedoxifene (e.g., 1 µM final concentration, dissolved in a minimal amount of organic solvent like acetonitrile or DMSO).
-
Control Groups: Prepare parallel incubations:
-
No NADPH: To confirm the reaction is NADPH-dependent (a hallmark of P450s).
-
Heat-Inactivated HLMs: To control for non-enzymatic degradation.
-
CYP Inhibition: Include a broad-spectrum P450 inhibitor (e.g., 1-aminobenzotriazole) or specific CYP3A4 inhibitors (e.g., ketoconazole) to confirm P450 involvement.
-
-
Initiate Reaction: Pre-warm tubes at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).
-
Quench Reaction: Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Protocol 2: Recombinant CYP Isoform Screening
This experiment identifies the specific P450 enzyme(s) responsible for the N-oxidation.
-
Objective: To screen a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4, 3A5) for their ability to produce bazedoxifene-N-oxide.
-
Methodology:
-
Prepare Incubation Mixtures: Follow the procedure in Protocol 1, but replace HLMs with individual recombinant CYP enzymes (e.g., 10-25 pmol/mL) co-expressed with cytochrome P450 reductase and, for some isoforms, cytochrome b5.
-
Controls: Include a control incubation for each enzyme that lacks the NADPH-regenerating system.
-
Reaction & Analysis: Initiate, incubate, quench, and process the samples as described in Protocol 1.
-
Interpretation: Compare the rate of N-oxide formation across the different CYP isoforms to identify the most active enzyme(s).[16][18]
-
Caption: General workflow for in vitro metabolism experiments.
Data Presentation and Quantitative Summary
| Metabolite | Formation Pathway | Primary Enzymes | Relative Abundance |
| Bazedoxifene-5-glucuronide | Glucuronidation | UGT1A1, UGT1A8, UGT1A10 | Major (Predominant circulating metabolite)[6] |
| Bazedoxifene-4'-glucuronide | Glucuronidation | UGT Isoforms | Minor to Moderate[4][6] |
| Bazedoxifene-N-oxide | N-Oxidation | CYP3A4, CYP3A5 (putative) | Minor (Detected in urine)[8] |
| N-dealkylated fragments | N-Dealkylation | Not Detected | Not a significant pathway in vitro[19] |
Clinical Relevance and Drug-Drug Interactions
Even a minor metabolic pathway can have significant clinical implications. The involvement of CYP3A4/5, which metabolize over 30% of clinical drugs, makes bazedoxifene susceptible to DDIs.[14]
-
Inhibitors: Strong CYP3A4 inhibitors (e.g., itraconazole, ketoconazole, ritonavir, clarithromycin) can increase plasma concentrations of bazedoxifene, potentially leading to an increased risk of adverse effects.[1][15]
-
Inducers: Strong CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin, St. John's Wort) could potentially decrease bazedoxifene exposure, although their effect on inducing UGTs is likely more pronounced and clinically relevant for this drug.[1][10][15]
-
Genetic Polymorphisms: The activity of CYP3A5 is highly dependent on genotype. Individuals expressing functional CYP3A5 (CYP3A51 carriers) may exhibit slightly higher clearance of bazedoxifene via the N-oxidation pathway compared to non-expressers (CYP3A53/*3), though the clinical significance of this is likely minimal given the pathway's minor contribution.[14][16]
Conclusion and Future Directions
The metabolic clearance of bazedoxifene is unequivocally dominated by glucuronidation. However, a minor but definitive role for cytochrome P450-mediated metabolism exists, leading to the formation of bazedoxifene-N-oxide. Evidence from drug interaction studies strongly implicates CYP3A4 and CYP3A5 as the primary catalysts in this pathway. For drug development professionals, while the focus for bazedoxifene remains on UGT-mediated metabolism and transport, the contribution of CYP3A4/5 should not be disregarded, particularly when considering co-administration with potent modulators of these enzymes.
Future research could focus on performing detailed kinetic analyses using recombinant CYP3A4 and CYP3A5 to determine the precise Kₘ and Vₘₐₓ values for N-oxide formation. Furthermore, investigating the impact of CYP3A5 polymorphism on bazedoxifene disposition in a clinical setting could provide a more complete picture of its metabolic profile.
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In vitro characterization of Bazedoxifene-d4 N-Oxide
An In-Depth Technical Guide for the In Vitro Characterization of Bazedoxifene-d4 N-Oxide
Executive Summary
This guide provides a comprehensive framework for the in vitro characterization of this compound, a deuterated metabolite of the selective estrogen receptor modulator (SERM), Bazedoxifene. For drug development professionals, a thorough understanding of a drug's metabolites is not merely a regulatory requirement but a critical component of building a complete safety and efficacy profile. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to evaluate the metabolic stability, enzymatic pathways, transporter interactions, pharmacological activity, and potential toxicity of this specific metabolite. By following the principles of causality and self-validation, the described workflows are designed to generate a robust data package that satisfies regulatory expectations and informs clinical development strategy.
Introduction: The Rationale for Metabolite Characterization
Bazedoxifene is a third-generation SERM that functions as an estrogen receptor agonist in bone tissue while acting as an antagonist in uterine and breast tissues[1][2][3][4]. This tissue-selective activity makes it effective for treating postmenopausal osteoporosis[4]. Like many pharmaceuticals, Bazedoxifene is extensively metabolized following administration. While the primary metabolic pathway is glucuronidation, mediated by UGT enzymes[5][6], other pathways, such as oxidation, can occur.
The formation of an N-oxide metabolite represents a Phase I oxidative transformation, often mediated by Cytochrome P450 (CYP) or Flavin-containing Monooxygenase (FMO) enzymes[7]. Characterizing such metabolites is critical for several reasons:
-
Safety: A metabolite may possess a unique toxicity profile, distinct from the parent drug[8][9]. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require safety testing for any human metabolite that is unique or present at significantly higher concentrations than in preclinical safety species[8][10].
-
Efficacy: Metabolites can be pharmacologically active, contributing to the overall therapeutic effect or, conversely, antagonizing it[7].
-
Drug-Drug Interactions (DDIs): Understanding the enzymes responsible for a metabolite's formation and clearance is essential for predicting potential DDIs[11][12].
This compound is the deuterated form of the N-oxide metabolite[13][14]. The deuterium labeling makes it an invaluable tool, primarily for use as an internal standard in quantitative mass spectrometry assays. However, its in vitro characterization is assumed to be biochemically representative of the non-labeled metabolite. This guide provides the technical roadmap for this characterization.
Physicochemical Profile and Analytical Standards
A foundational step in any in vitro study is understanding the test article's basic properties and ensuring reliable analytical quantification.
Properties of this compound
A summary of the key physicochemical properties is essential for designing experiments, particularly for ensuring solubility in assay buffers.
| Property | Value | Source(s) |
| Chemical Name | 2-(4-hydroxyphenyl)-3-methyl-1-[[4-[1,1,2,2-tetradeuterio-2-(1-oxidoazepan-1-ium-1-yl)ethoxy]phenyl]methyl]indol-5-ol | [13] |
| CAS Number | 1794810-68-6 | [13][14] |
| Molecular Formula | C₃₀H₃₀D₄N₂O₄ | [13] |
| Molecular Weight | 490.64 g/mol | [13] |
| Solubility | Slightly soluble in DMSO and Methanol | [15] |
| Storage Conditions | -20°C | [13][15] |
Causality Insight: Poor aqueous solubility is a common challenge. Stock solutions should be prepared in a suitable organic solvent like DMSO, and the final concentration of the solvent in the incubation mixture must be kept low (typically <0.5%) to avoid impacting enzyme or cell activity.
Analytical Method Development
A validated, sensitive, and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is required to quantify this compound in various in vitro matrices.
Workflow for Comprehensive In Vitro Characterization
The following diagram outlines a logical workflow for the characterization of this compound, moving from basic stability to functional and safety assessments.
Caption: Decision tree for metabolite safety testing based on regulatory guidance.
Rationale and Causality
-
Cytotoxicity: Provides a general measure of a compound's toxicity to cells. A common and robust method is to measure the viability of a relevant cell line (e.g., human hepatoma HepG2 cells) after exposure to the test article.
-
Genotoxicity: Assesses the potential for a compound to damage DNA, which can be a precursor to carcinogenicity. A standard in vitro battery includes a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus test.[8]
Experimental Protocol: Cytotoxicity Assay (e.g., Neutral Red Uptake)
-
Cell Plating: Seed HepG2 cells in a 96-well plate and allow them to attach and grow for 24 hours.
-
Dosing: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (known cytotoxic agent).
-
Staining: After treatment, incubate the cells with Neutral Red dye, which is taken up and stored in the lysosomes of viable cells.
-
Extraction & Measurement: Wash the cells, then extract the dye from the lysosomes. Measure the absorbance of the extracted dye using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the IC₅₀ value (the concentration that causes 50% reduction in cell viability).
Data Synthesis and Integrated Risk Assessment
The final and most critical step is to synthesize the data from all in vitro experiments to form a cohesive profile of this compound. This narrative should address:
-
Metabolic Profile: Is the N-oxide likely to be a major or minor metabolite? Is it cleared quickly or does it persist? What enzymes are involved, and what is the consequent risk of DDIs?
-
Pharmacological Contribution: Does the metabolite have significant affinity for estrogen receptors? If so, does its agonist/antagonist profile align with the parent drug? Could it contribute meaningfully to either efficacy or off-target effects?
-
Safety Profile: Do the in vitro toxicology assays raise any flags for cytotoxicity or genotoxicity?
-
Overall Impact: Based on the integrated data, what is the predicted clinical relevance of this metabolite? Does it warrant further investigation, such as dedicated in vivo toxicity studies or quantification in clinical samples?
This integrated assessment provides the foundation for informed decision-making in the progression of the parent drug, Bazedoxifene, through clinical development, ensuring a comprehensive understanding of its disposition and safety profile.
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Managed Healthcare Executive. Bazedoxifene: An investigational selective estrogen receptor modulator for the treatment and prevention of osteoporosis in postmenopausal women. [Link]
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A Technical Guide to Bazedoxifene-d4 N-Oxide: The Gold Standard Reference for Bioanalytical Quantification
Abstract
In the landscape of pharmaceutical development, particularly in pharmacokinetic and metabolic profiling, the precise quantification of drug metabolites is paramount. This guide provides an in-depth technical overview of Bazedoxifene-d4 N-Oxide, a stable isotope-labeled internal standard, and elucidates its critical role in the bioanalysis of the corresponding N-oxide metabolite of Bazedoxifene. We will explore the metabolic context of Bazedoxifene, the fundamental principles of stable isotope dilution analysis, and a detailed, field-proven protocol for quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for metabolite quantification in complex biological matrices.
The Imperative for Precision in Metabolite Quantification
The journey of a drug through the body is a complex process of absorption, distribution, metabolism, and excretion (ADME). Understanding the metabolic fate of a drug candidate is not merely an academic exercise; it is a regulatory requirement and a cornerstone of assessing a drug's safety and efficacy. While parent drug concentrations are often the primary focus, metabolites can have their own pharmacological activity, contribute to toxicity, or serve as significant clearance pathways.
Quantitative bioanalysis, the discipline of measuring drug and metabolite concentrations in biological fluids, is therefore fundamental. However, the inherent variability of analytical procedures—from sample extraction to instrumental analysis—presents a significant challenge. Biological matrices like plasma and urine are notoriously complex, containing endogenous components that can interfere with the analysis, a phenomenon known as the "matrix effect".
To counteract these variables, an internal standard (IS) is incorporated into the analytical workflow.[1] An ideal IS behaves identically to the analyte of interest throughout the entire process, correcting for sample loss and signal fluctuations. The "gold standard" in modern bioanalysis, particularly for LC-MS/MS, is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS).[2][3][4] A SIL-IS is a version of the analyte in which one or more atoms have been replaced by a heavier stable isotope (e.g., ²H (Deuterium), ¹³C, ¹⁵N).[1][5] Because its chemical and physical properties are nearly identical to the analyte, it co-elutes chromatographically and experiences the same ionization efficiency and matrix effects, providing the most accurate correction and leading to highly reliable data.[6][7][8]
Pharmacokinetic Profile and Metabolism of Bazedoxifene
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used in the management of postmenopausal osteoporosis.[9][10][11] As a SERM, it exhibits tissue-selective estrogen agonist or antagonist activity, providing bone-protective effects while minimizing stimulation of breast and uterine tissues.[12][13][14]
The metabolism of Bazedoxifene is extensive following oral administration. The primary metabolic pathway is glucuronidation, mediated by uridine diphosphate glucuronosyltransferase (UGT) enzymes, predominantly in the liver and intestinal tract.[9][15][16][17] This results in the formation of Bazedoxifene-5-glucuronide and Bazedoxifene-4'-glucuronide, which are the major circulating metabolites.[18][19] Notably, Bazedoxifene undergoes little to no metabolism mediated by the cytochrome P450 (CYP) enzyme system.[17][18]
While glucuronidation is dominant, other metabolic pathways exist. N-oxidation is a recognized metabolic route for drugs containing tertiary amine functionalities, a structural feature present in Bazedoxifene.[20][21] This Phase I metabolic reaction leads to the formation of Bazedoxifene N-Oxide. Although a minor metabolite, its accurate quantification is essential for constructing a complete mass balance profile and fully characterizing the drug's disposition. Urinary excretion profiles have confirmed the presence of Bazedoxifene-N-oxide.[22]
Figure 1: Simplified metabolic pathways of Bazedoxifene.
This compound: The Analytical Standard of Choice
This compound is the N-oxide metabolite of Bazedoxifene that has been chemically synthesized to incorporate four deuterium (d4) atoms. The placement of these heavy isotopes is strategically chosen to be on parts of the molecule that are not susceptible to metabolic alteration or in vivo hydrogen-deuterium exchange, ensuring the stability of the label.[7]
Causality Behind Its Superiority:
-
Near-Identical Physicochemical Behavior: The addition of four neutrons results in a negligible change in the molecule's polarity, acidity, or conformation. Consequently, this compound exhibits the same extraction recovery, chromatographic retention time, and response to ionization conditions as the endogenous (non-labeled) Bazedoxifene N-Oxide analyte.[2][3]
-
Correction for Matrix Effects: This is the most significant advantage. Any ion suppression or enhancement caused by co-eluting matrix components will affect both the analyte and the SIL-IS to the same degree. By calculating the ratio of the analyte peak area to the IS peak area, the matrix effect is effectively nullified, leading to superior accuracy and precision.[4][6]
-
Mass-Based Distinction: Despite their chemical similarity, the analyte and the IS are easily differentiated by a mass spectrometer due to their 4 Dalton mass difference. This allows for simultaneous monitoring and quantification without signal overlap.[6]
A Validated Protocol for Quantification in Human Plasma
This section outlines a typical, robust LC-MS/MS workflow for the quantification of Bazedoxifene N-Oxide in human plasma using this compound as the internal standard.
Figure 2: LC-MS/MS bioanalytical workflow for Bazedoxifene N-Oxide.
Step-by-Step Methodology
-
Preparation of Standards:
-
Prepare separate stock solutions of Bazedoxifene N-Oxide (the analyte) and this compound (the IS) in a suitable organic solvent (e.g., Methanol) at 1 mg/mL.
-
Create a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution.
-
Prepare a working IS solution (e.g., at 100 ng/mL) by diluting the IS stock solution.
-
-
Sample Preparation (Protein Precipitation):
-
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can otherwise interfere with the analysis and damage the LC column.
-
To 100 µL of plasma sample (calibration standard, QC, or unknown) in a microcentrifuge tube, add 20 µL of the working IS solution.
-
Vortex briefly to mix. This step is critical; the IS must be fully equilibrated with the sample matrix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at ~40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
Rationale: Reversed-phase chromatography separates compounds based on hydrophobicity. A gradient elution is used to ensure sharp peak shapes and efficient separation of the analyte from matrix components. ESI in positive mode is chosen as the nitrogen-containing Bazedoxifene N-Oxide is readily protonated. MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
-
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) System |
| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data: Mass Spectrometry Parameters
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Bazedoxifene N-Oxide | 487.3 | e.g., 112.1 | To be optimized |
| This compound (IS) | 491.3 | e.g., 112.1 | To be optimized |
| Note: The molecular weight of Bazedoxifene is 470.6 g/mol . The N-Oxide is ~486.6 g/mol . The product ion (e.g., 112.1) corresponds to the hexahydro-1H-azepine-1-yl-ethoxy fragment, which should be common to both analyte and IS. Collision energy must be optimized empirically for the specific instrument used. |
Method Validation: A Self-Validating System for Trustworthiness
To ensure the reliability of results for regulatory submission, the bioanalytical method must be fully validated according to guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry or the ICH M10 guideline.[23][24][25] The use of a SIL-IS like this compound is a cornerstone of a self-validating system, as its consistent response relative to the analyte confirms the integrity of each step in the process.
Key Validation Parameters & Acceptance Criteria (ICH M10)
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the analyte response at the Lower Limit of Quantitation (LLOQ) and <5% of the IS response.[26] |
| Calibration Curve | To demonstrate the relationship between instrument response and known concentrations. | At least 6 non-zero standards. The simplest model should be used (e.g., linear, weighted 1/x²). The correlation coefficient (r²) should be ≥0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | Measured at a minimum of four concentration levels (LLOQ, low, mid, high QC). For both intra- and inter-day runs, the mean accuracy should be within ±15% of nominal (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ). |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The CV of the IS-normalized matrix factor calculated from at least 6 lots of matrix should be ≤15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Analyte concentration in stability samples (e.g., freeze-thaw, bench-top, long-term) should be within ±15% of the concentration of freshly prepared samples. |
Conclusion
This compound is an essential reference standard for any pharmacology or drug development program involving Bazedoxifene. Its use as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis is not merely best practice but a fundamental requirement for generating accurate, precise, and defensible data. By perfectly mimicking the behavior of the endogenous Bazedoxifene N-Oxide metabolite, it corrects for the inherent variabilities of the analytical process, particularly matrix effects. The implementation of a validated method using this standard provides researchers with the highest level of confidence in their pharmacokinetic and metabolic data, ensuring data integrity for critical decision-making and regulatory submissions.
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Oche, B. E., & Oga, E. F. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Journal of Drug Delivery and Therapeutics, 9(3-s), 918-922. [Link]
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Al-Suwaidan, F. M., & Kalgutkar, A. S. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Molecules, 26(11), 3326. [Link]
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Wang, Y., et al. (2023). The Effect of Retroconversion Metabolism of N-oxide Metabolites by Intestinal Microflora on Piperaquine Elimination in Mice, as well as in Humans Predicted Using a PBPK Model. Current Drug Metabolism, 24(2), 131-138. [Link]
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Methodological & Application
Application Note: High-Throughput Quantification of Bazedoxifene in Human Plasma Using a Stable Isotope-Labeled N-Oxide Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Bazedoxifene in human plasma. To ensure the highest degree of accuracy and precision, this method employs Bazedoxifene-d4 N-Oxide as a stable isotope-labeled internal standard (SIL-IS). The use of a deuterated N-oxide metabolite as an internal standard offers a unique advantage by closely mimicking the chromatographic behavior and ionization response of the analyte, while also accounting for any potential in-source conversion or instability of N-oxide metabolites. This protocol outlines a streamlined liquid-liquid extraction (LLE) procedure for sample preparation and provides optimized mass spectrometry parameters for high-throughput analysis, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Introduction: The Rationale for a Metabolite-Based SIL-IS
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the treatment and prevention of postmenopausal osteoporosis.[1] Accurate quantification of Bazedoxifene in biological matrices is crucial for pharmacokinetic and bioavailability studies.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for such analyses due to its high sensitivity and selectivity.[3]
A critical component of a robust quantitative LC-MS/MS assay is the internal standard (IS), which is added to samples and calibrators to correct for variability during sample processing and analysis.[4] Stable isotope-labeled (SIL) internal standards are considered the gold standard as their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience similar matrix effects.[5][6] This co-elution is vital for compensating for signal suppression or enhancement caused by co-eluting matrix components, a common challenge in bioanalysis.[5]
Bazedoxifene is primarily metabolized in humans via glucuronidation, with Bazedoxifene-N-oxide also identified as a metabolite.[7][8] N-oxide metabolites can sometimes be unstable and may revert to the parent drug in the mass spectrometer source.[9] By using this compound as the internal standard, we not only gain the benefits of isotopic labeling but also introduce a structural similarity that can account for the specific behavior of N-oxide compounds. The deuterium labeling provides a mass shift for distinct detection, while the N-oxide structure ensures it behaves similarly to any potential N-oxide metabolites of Bazedoxifene, providing a more comprehensive correction.
This application note provides a complete, self-validating protocol for the use of this compound as an internal standard for the precise and accurate quantification of Bazedoxifene in human plasma. The methodology adheres to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[10]
Experimental Workflow & Methodology
The overall experimental process is designed for efficiency and robustness, moving from sample preparation to data acquisition and analysis.
Figure 1: High-level workflow for the quantification of Bazedoxifene.
Materials and Reagents
-
Analytes: Bazedoxifene (Reference Standard), this compound (Internal Standard, CAS No: 1794810-68-6).[11]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Methyl tert-butyl ether (MTBE, HPLC grade), Formic acid (LC-MS grade).
-
Reagents: Ammonium formate (LC-MS grade), Ultrapure water.
-
Biological Matrix: Drug-free human plasma.
Instrumentation
-
Liquid Chromatography: A UPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Bazedoxifene and this compound in methanol to obtain 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Bazedoxifene stock solution in 50:50 methanol:water (v/v) to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The LLE protocol is optimized for high recovery and removal of plasma proteins and phospholipids.
-
Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all tubes except for the blank matrix samples.
-
Vortex briefly to mix.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (~550 µL) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A/B (80:20 v/v).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Method Parameters
The following parameters provide a starting point for method optimization on your specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate for 1.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 5.0 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| Bazedoxifene | 471.3 | 112.1 | 100 | 35 |
| This compound (IS) | 491.6 | 112.1 | 100 | 38 |
Rationale for MRM Transitions: The precursor ion for Bazedoxifene corresponds to its [M+H]⁺ adduct (C₃₀H₃₄N₂O₃, MW: 470.61). The product ion at m/z 112.1 is a characteristic fragment corresponding to the protonated azepane ring structure, a stable and abundant fragment. For the internal standard, this compound (C₃₀H₃₀D₄N₂O₄, MW: 490.63), the precursor ion is selected based on its [M+H]⁺ adduct. The N-oxide moiety is readily lost in the collision cell along with the deuterated ethyl group, leading to the same stable azepane fragment at m/z 112.1. Monitoring a common fragment ion ensures that any variations in fragmentation efficiency affect both the analyte and the IS similarly. The slight increase in collision energy for the IS is typical to account for the stronger bonds involving deuterium.
Method Validation & Performance Characteristics
The method should be validated according to regulatory guidelines, such as those from the FDA or ICH.[3] Key validation parameters are summarized below.
Linearity and Range
The method demonstrates excellent linearity over the concentration range of 0.1 to 20 ng/mL in human plasma.[3] A weighted (1/x²) linear regression analysis is recommended for the calibration curve. The correlation coefficient (r²) should be consistently >0.99.
Precision and Accuracy
Inter- and intra-day precision and accuracy should be evaluated using QC samples at low, medium, and high concentrations. Based on similar validated methods, expected performance is within ±15% (±20% at the LLOQ).[3] A recent pharmacokinetic study reported accuracy for a Bazedoxifene assay between 91.8–113.0% and precision between 0.1–5.5%.[3]
Table 4: Representative Method Performance Data
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Range | 0.1 - 20 ng/mL |
| Lower Limit of Quant. | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal value |
| Precision (% RSD) | ≤ 15% |
| Extraction Recovery | > 85% |
Matrix Effect and Recovery
The use of a co-eluting SIL-IS like this compound is specifically designed to compensate for matrix effects.[5] The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to that of a pure solution. The consistent analyte/IS peak area ratio across different lots of plasma demonstrates the effectiveness of the internal standard in correcting for these effects. Extraction recovery is typically high (>85%) with the described LLE procedure.
Causality and Trustworthiness in Protocol Design
The choices made in this protocol are deliberate and grounded in established bioanalytical principles to ensure a self-validating and trustworthy system.
Figure 2: Rationale behind key experimental choices.
-
Choice of Internal Standard: As previously discussed, a stable isotope-labeled internal standard is paramount.[6] Using the N-oxide form adds another layer of robustness. N-oxides can be thermally labile or prone to in-source reduction.[9] An IS with the same liability will track the analyte's behavior, providing more accurate correction than a simple deuterated analog of the parent drug.
-
Choice of Sample Preparation: While protein precipitation is faster, liquid-liquid extraction with MTBE generally provides a cleaner extract by more effectively removing phospholipids, which are major contributors to matrix effects.[4] A cleaner sample leads to less instrument contamination, more stable ionization, and ultimately, more robust and reproducible results.
-
Choice of Detection Mode: Multiple Reaction Monitoring (MRM) is the cornerstone of quantitative mass spectrometry. It provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out all other ions from the complex biological matrix. This specificity allows for the low limit of quantification (LLOQ) required for pharmacokinetic studies.[3]
Conclusion
This application note details a highly selective and sensitive LC-MS/MS method for the quantification of Bazedoxifene in human plasma. The strategic use of this compound as an internal standard is a key feature, providing superior correction for analytical variability and matrix effects. The straightforward liquid-liquid extraction protocol and optimized instrument parameters make this method well-suited for high-throughput bioanalysis in a regulated environment. The principles and specific parameters provided herein offer a solid foundation for researchers and drug development professionals to implement a reliable and accurate assay for Bazedoxifene.
References
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Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers. National Institutes of Health. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
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Metabolic disposition of [14C]bazedoxifene in healthy postmenopausal women. PubMed. [Link]
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Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
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Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [Link]
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A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health. [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
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In vitro metabolism, permeability, and efflux of bazedoxifene in humans. PubMed. [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]
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Bazedoxifene. StatPearls - NCBI Bookshelf. [Link]
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Pharmacokinetics, Dose Proportionality, and Bioavailability of Bazedoxifene in Healthy Postmenopausal Women. PubMed. [Link]
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This compound. Pharmaffiliates. [Link]
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Bazedoxifene N-Oxide. PubChem. [Link]
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[Simultaneous determination of donafenib and its N-oxide metabolite in human plasma by liquid chromatography-tandem mass spectrometry]. PubMed. [Link]
-
Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. [Link]
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Application Note & Protocol: Quantification of Bazedoxifene in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Abstract
This document provides a comprehensive protocol for the sensitive and selective quantification of Bazedoxifene in human plasma. The methodology employs a robust sample preparation technique followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and precision, a stable isotope-labeled (SIL) internal standard, Bazedoxifene-d4, is utilized. This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, or toxicokinetic studies. The method is validated according to industry-standard bioanalytical guidelines to ensure data integrity and reliability.
Introduction: The Rationale for a Validated Bioanalytical Method
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used in combination with conjugated estrogens for the treatment of moderate-to-severe vasomotor symptoms associated with menopause and for the prevention of postmenopausal osteoporosis[1][2]. Accurate determination of Bazedoxifene concentrations in plasma is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which underpins its clinical efficacy and safety[3][4].
LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed[5][6]. The core of a reliable quantitative LC-MS/MS assay is the use of an appropriate internal standard (IS). A stable isotope-labeled internal standard, such as Bazedoxifene-d4, is the preferred choice as its physicochemical properties are nearly identical to the analyte[7][8]. This similarity ensures that any variability during sample processing, chromatography, or ionization is mirrored by the IS, leading to highly accurate and precise quantification[7].
This application note details a complete workflow, from plasma sample preparation using liquid-liquid extraction (LLE) to the final LC-MS/MS analysis and data processing.
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier |
| Bazedoxifene Reference Standard | >98% | Commercially Available |
| Bazedoxifene-d4 (Internal Standard) | >98%, isotopic purity >99% | Commercially Available |
| Acetonitrile (ACN) | LC-MS Grade | Commercially Available |
| Methanol (MeOH) | LC-MS Grade | Commercially Available |
| Formic Acid | LC-MS Grade, ~99% | Commercially Available |
| Methyl tert-butyl ether (MTBE) | HPLC Grade | Commercially Available |
| Water | Deionized, 18.2 MΩ·cm | In-house system |
| Human Plasma (K2EDTA) | Pooled, screened | Commercial Bio-supplier |
| Ammonium Acetate | Analytical Grade | Commercially Available |
Experimental Workflow
The overall analytical process is a multi-step procedure designed to ensure the removal of matrix interferences and provide a clean extract for sensitive LC-MS/MS analysis.
Caption: High-level workflow for Bazedoxifene quantification.
Detailed Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Bazedoxifene and Bazedoxifene-d4 reference standards. Dissolve each in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the Bazedoxifene stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards. A suggested concentration range is 0.1 to 20 ng/mL.[9]
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Bazedoxifene-d4 stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a robust and cost-effective technique for extracting analytes from complex matrices like plasma. It relies on the differential solubility of the analyte between two immiscible liquid phases.[9][10]
-
Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: In a clean microcentrifuge tube, pipette 200 µL of plasma.
-
Internal Standard Spiking: Add 20 µL of the 100 ng/mL Bazedoxifene-d4 working solution to each tube (except for blank matrix samples). This yields a final IS concentration of 10 ng/mL.
-
Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE).
-
Mixing: Cap the tubes and vortex for 5 minutes to ensure thorough mixing and facilitate the transfer of Bazedoxifene into the organic phase.
-
Phase Separation: Centrifuge the tubes at 4000 x g for 10 minutes at 4°C. This will result in a clear separation of the upper organic layer (containing Bazedoxifene) and the lower aqueous/protein layer.[9]
-
Transfer: Carefully transfer the upper organic layer (~900 µL) to a new clean tube, avoiding the protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 1 minute to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Instrumental Analysis
The following parameters provide a starting point and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | UPLC/UHPLC System (e.g., Shimadzu, Agilent, Waters)[11] |
| Column | C18 Reverse Phase, e.g., X-terra RP-18 (150 x 4.6 mm, 3.5 µm) or equivalent[12][13] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 4.0 | |
| 5.0 | |
| 5.1 | |
| 7.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole (e.g., SCIEX TQ5500, Agilent G6470A)[9][11] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | 40 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| MRM Transitions | Compound |
| Bazedoxifene | |
| Bazedoxifene-d4 (IS) |
Note: The precursor ion (Q1) for Bazedoxifene corresponds to its protonated molecule [M+H]+. The product ion (Q3) is a characteristic fragment resulting from collision-induced dissociation. The Q1 for the d4-labeled IS is shifted by 4 Da, while the fragment ion can remain the same if the deuterium labels are not on the fragmented portion.
Method Validation
The bioanalytical method must be validated to ensure its reliability for the intended application.[5][10] The validation should adhere to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).
Caption: Key parameters for bioanalytical method validation.
Table 3: Validation Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria |
| Linearity | Analyze calibration standards over the range (e.g., 0.1-20 ng/mL). | Correlation coefficient (r²) > 0.99[14]. |
| Accuracy & Precision | Analyze Quality Control (QC) samples at Low, Medium, and High concentrations (n=5 at each level) on three separate days. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (%CV) ≤15% (≤20% at LLOQ).[5][9] |
| Recovery | Compare peak area of analyte from extracted plasma samples to unextracted standards. | Recovery should be consistent and reproducible across QC levels. |
| Matrix Effect | Compare analyte response in post-extraction spiked blank plasma vs. neat solution. | IS-normalized matrix factor should be consistent across different lots of plasma. |
| Stability | Assess analyte stability in plasma under various conditions: Freeze-thaw (3 cycles), Bench-top (e.g., 4h at RT), and Long-term storage (-70°C). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and robust protocol for the quantification of Bazedoxifene in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making it suitable for regulated bioanalysis in support of clinical and preclinical drug development. The detailed steps for sample preparation and instrumental analysis, combined with a thorough validation framework, establish a self-validating system for generating high-quality pharmacokinetic data.
References
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Kim, J., Lee, H., Lee, Y., et al. (2023). Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers. Clinical Therapeutics, 45(5), 463-470. Available at: [Link]
-
Reddy, B. M., & Rao, N. V. (2015). Bazedoxifene acetate quantification in rat serum with the aid of RP-HPLC: Method development and validation. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 243-247. Available at: [Link]
-
Kumar, A., & Reddy, G. S. (2023). METHOD DEVELOPMENT AND METHOD VALIDATION FOR TRACE LEVEL QUANTIFICATION OF TWO POTENTIAL GENOTOXIC IMPURITIES IN BAZEDOXIFENE ACETATE DRUG SUBSTANCE BY USING LC-MS (SIR MODE) SELECTIVE ION RECORDING WITH SHORT RUNTIME ANALYSIS. International Journal of Pharmaceutical Sciences and Research, 14(7), 3455-3463. Available at: [Link]
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Rao, K. V., Reddy, K. P., Kumari, K. S., & Srinivas, M. (2014). A Stability-Indicating HPLC Method for the Determination of Bazedoxifene Acetate and its Related Substances in Active Pharmaceutical Ingredient. Journal of Chromatographic Science, 52(8), 839-847. Available at: [Link]
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Curran, M. P. (2008). Metabolic disposition of [14C]bazedoxifene in healthy postmenopausal women. Drug Metabolism and Disposition, 36(11), 2385-2393. Available at: [Link]
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Meng, C. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent Technologies Application Note. Available at: [Link]
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Gavhane, M., Patil, R., & Kande, T. (2022). Review on Bioanalytical Method Development in Human Plasma. International Journal of Trend in Scientific Research and Development, 6(7), 1245-1251. Available at: [Link]
-
Rao, K. V., et al. (2014). A Stability-Indicating HPLC Method for the Determination of Bazedoxifene Acetate and its Related Substances in Active Pharmaceutical Ingredient. ResearchGate. Available at: [Link]
-
Agilent Technologies. (2021). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Agilent Application Note. Available at: [Link]
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Strecker, S. K. (1976). An improved extraction method for plasma steroid hormones. Clinica Chimica Acta, 73(1), 115-121. Available at: [Link]
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Shioya, A., & Lotfi, M. (2024). Bazedoxifene. In StatPearls. StatPearls Publishing. Available at: [Link]
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van der Veen, D. R., et al. (2023). Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS. Analytical Chemistry, 95(27), 10179-10187. Available at: [Link]
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LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. LGC. Available at: [Link]
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Agilent Technologies. (n.d.). Sample Preparation. Agilent. Available at: [Link]
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Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. Available at: [Link]
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Saritha, V. (2023). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PHARMACOKINETIC STUDIES. International Journal of Novel Research and Development, 8(5), b241-b250. Available at: [Link]
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Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. Available at: [Link]
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Phenomenex. (n.d.). SAMPLE PREPARATION. Phenomenex. Available at: [Link]
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Keevil, B. G., et al. (2020). Automated Supported Liquid Extraction for the analysis of a panel of 12 endogenous steroids in human plasma by LC-MS/MS. Preprints.org. Available at: [Link]
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Keevil, B. G., et al. (2020). Automated Supported Liquid Extraction for the analysis of a panel of 12 endogenous steroids in human plasma by LC-MS/MS. ResearchGate. Available at: [Link]
-
Taylor, A. E., et al. (2021). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. MethodsX, 8, 101402. Available at: [Link]
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Mirkin, S., & Komm, B. S. (2013). Development of conjugated estrogens/bazedoxifene, the first tissue selective estrogen complex (TSEC) for management of menopausal hot flashes and postmenopausal bone loss. Journal of Steroid Biochemistry and Molecular Biology, 137, 131-141. Available at: [Link]
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Jemal, M., & Ouyang, Z. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]
-
Lobo, R. A., et al. (2009). Evaluation of bazedoxifene/conjugated estrogens for the treatment of menopausal symptoms and effects on metabolic parameters and overall safety profile. Fertility and Sterility, 92(3), 1025-1038. Available at: [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]
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Wu, X., et al. (2015). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer. Journal of Chromatography B, 997, 1-11. Available at: [Link]
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Application Note: High-Resolution Mass Spectrometry for the Comprehensive Analysis of Bazedoxifene and Its Metabolites
Abstract
This application note presents a detailed protocol for the identification and characterization of Bazedoxifene and its primary metabolites in biological matrices using Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight (Q-TOF) High-Resolution Mass Spectrometry (HRMS). Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), undergoes extensive metabolism, primarily through glucuronidation.[1][2] The robust methodology detailed herein provides the necessary sensitivity, resolution, and mass accuracy to confidently identify the parent drug and its major glucuronide conjugates, Bazedoxifene-4'-glucuronide and Bazedoxifene-5-glucuronide.[3][4] This guide is intended for researchers, scientists, and professionals in drug development and metabolism, offering a comprehensive workflow from sample preparation to data interpretation.
Introduction: The Rationale for HRMS in Bazedoxifene Metabolism Studies
Bazedoxifene is a critical therapeutic agent for the management of postmenopausal osteoporosis and vasomotor symptoms.[2][5] Understanding its metabolic fate is paramount for evaluating its efficacy, safety, and potential drug-drug interactions. The primary metabolic pathway for Bazedoxifene is not cytochrome P450 (CYP) mediated, but rather proceeds through glucuronidation by uridine diphosphate-glucuronosyltransferases (UGTs), predominantly in the liver and intestine.[2][4] This leads to the formation of major metabolites, Bazedoxifene-5-glucuronide and Bazedoxifene-4'-glucuronide, which can be present in plasma at concentrations up to 10-fold higher than the parent compound.[1][3]
The analytical challenge lies in accurately detecting and differentiating these structurally similar metabolites from the parent drug and endogenous matrix components. High-resolution mass spectrometry (HRMS), particularly when coupled with the superior separation power of UPLC, offers a powerful solution.[6][7] The high mass accuracy of Q-TOF instruments allows for the confident determination of elemental compositions, while MS/MS fragmentation provides detailed structural information, crucial for unambiguous metabolite identification.[8]
Experimental Workflow Overview
A successful analysis hinges on a well-designed workflow. The following diagram illustrates the logical progression from sample receipt to final data interpretation.
Caption: Experimental workflow for Bazedoxifene metabolite analysis.
Detailed Protocols
Sample Preparation: Protein Precipitation
The objective of sample preparation is to remove high-abundance proteins from plasma or serum that can interfere with the analysis, while efficiently extracting the analytes of interest.[9] Protein precipitation with an organic solvent is a simple and effective method for this purpose.[9][10]
Protocol:
-
Thaw frozen plasma or serum samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Add 300 µL of ice-cold acetonitrile. The 3:1 solvent-to-sample ratio ensures efficient protein precipitation.[9]
-
Vortex vigorously for 60 seconds to denature and precipitate proteins.
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains Bazedoxifene and its metabolites, and transfer it to a clean autosampler vial for LC-MS analysis.
UPLC-HRMS Analysis
The chromatographic separation is critical for resolving the parent drug from its metabolites and minimizing matrix effects like ion suppression.[6] A reversed-phase C18 column is well-suited for separating these moderately polar compounds. The Q-TOF mass spectrometer is set up to acquire data in a data-dependent manner, triggering MS/MS scans on detected ions to obtain fragmentation data for structural confirmation.
Table 1: UPLC & HRMS Parameters
| Parameter | Setting | Rationale |
| UPLC System | Waters ACQUITY UPLC or equivalent | Provides high resolution and throughput.[7] |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | Excellent retention and peak shape for drug molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water, 10 mM Ammonium Formate | Promotes ionization and provides good peak shape.[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for reversed-phase chromatography.[11] |
| Flow Rate | 0.4 mL/min | Optimal for 2.1 mm ID columns. |
| Gradient | 10% B to 95% B over 8 min, hold for 2 min, re-equilibrate | Ensures elution of all analytes from parent to metabolites. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overloading. |
| Column Temp. | 40°C | Improves peak shape and reproducibility. |
| MS System | Waters Xevo G2-XS Q-TOF or equivalent | Provides high resolution (>30,000) and mass accuracy (<5 ppm).[8] |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | Bazedoxifene contains basic nitrogen atoms, favoring positive ionization. |
| Capillary Voltage | 3.0 kV | Standard voltage for stable spray. |
| Source Temp. | 120°C | Optimizes desolvation. |
| Desolvation Temp. | 450°C | Efficiently removes solvent from ions. |
| Acquisition Range | m/z 100 - 1000 | Covers the mass range of Bazedoxifene and its glucuronide metabolites. |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | Triggers fragmentation scans on the top 3 most intense ions per scan. |
| Collision Energy | Ramped 15-40 eV | Provides a range of fragmentation energies to generate informative spectra. |
Results and Data Interpretation
Identification of Bazedoxifene and its Metabolites
The primary targets for this analysis are the parent drug and its two major glucuronide metabolites. Their identification is based on a combination of accurate mass measurement and characteristic fragmentation patterns.
Table 2: Expected Masses and Retention Times
| Compound | Formula | Exact Mass (M) | [M+H]⁺ (m/z) | Expected RT (min) |
| Bazedoxifene | C₃₀H₃₄N₂O₃ | 470.2569 | 471.2642 | ~ 5.8 |
| Bazedoxifene-4'-glucuronide | C₃₆H₄₂N₂O₉ | 646.2890 | 647.2963 | ~ 4.5 |
| Bazedoxifene-5-glucuronide | C₃₆H₄₂N₂O₉ | 646.2890 | 647.2963 | ~ 4.2 |
Note: Expected retention times (RT) are estimates and will vary based on the specific LC system and conditions.
Metabolic Pathway and Fragmentation
The main biotransformation pathway for Bazedoxifene is glucuronidation.[3] The MS/MS spectra are key to confirming the identity of these metabolites. The characteristic neutral loss of the glucuronic acid moiety (176.0321 Da) from the protonated molecule [M+H]⁺ is a strong indicator of a glucuronide conjugate.[12] The resulting product ion at m/z 471.2642 corresponds to the protonated Bazedoxifene aglycone.
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Strategies for the Robust Preparation of Urine Samples for the Analysis of Bazedoxifene by LC-MS/MS
An Application Note from the Office of the Senior Application Scientist
Introduction: The Analytical Challenge of Bazedoxifene in Urine
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the treatment and prevention of postmenopausal osteoporosis. Its quantitative analysis in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and, increasingly, for doping control in sports, as it has been on the World Anti-Doping Agency (WADA) prohibited list since 2020.[1]
The analysis of Bazedoxifene in urine presents a distinct analytical challenge. Following administration, the drug undergoes extensive phase II metabolism, with the primary excretion product being bazedoxifene glucuronide.[1] Free, unconjugated Bazedoxifene is present in only small amounts. Therefore, to accurately quantify the total Bazedoxifene exposure, a hydrolysis step to cleave the glucuronide conjugate is an indispensable part of the sample preparation workflow.
This application note provides a comprehensive guide to the key sample preparation techniques for Bazedoxifene analysis in urine. We will delve into the critical enzymatic hydrolysis step and provide detailed, validated protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), designed to prepare samples for sensitive and reliable analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Critical Hydrolysis Step: Deconjugation of Bazedoxifene Glucuronide
To measure the total Bazedoxifene concentration, the glucuronic acid moiety must be cleaved to liberate the parent drug.[2] While chemical hydrolysis (acid or base) can achieve this, it uses harsh conditions that risk degrading the target analyte.[3] Enzymatic hydrolysis using β-glucuronidase is the preferred method as it offers milder reaction conditions, reducing the potential for analyte degradation and artifact formation.[3][4]
The efficiency of enzymatic hydrolysis is paramount for accurate quantification and depends on several key parameters:
-
Enzyme Source: β-glucuronidases are available from various sources (e.g., Helix pomatia, Abalone, recombinant E. coli). Recombinant enzymes often show higher efficiency and can operate effectively at lower temperatures and shorter incubation times.[5][6]
-
pH and Temperature: Each enzyme has an optimal pH and temperature range for activity. For example, β-glucuronidase from E. coli is often used with a phosphate or acetate buffer at a pH around 7.0 and a temperature of 55°C.[7]
-
Incubation Time: The time required for complete hydrolysis can range from 15 minutes to over 24 hours.[3] Newer recombinant enzymes can achieve over 90% cleavage for many glucuronides within 5-10 minutes.[5][6]
Protocol: Enzymatic Hydrolysis of Urine Samples
This protocol outlines a general procedure for the enzymatic hydrolysis of Bazedoxifene glucuronide in urine. Optimization is recommended based on the specific enzyme used.
-
Sample Aliquoting: Pipette 1.0 mL of the urine sample into a clean 2.0 mL microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard (e.g., a stable isotope-labeled Bazedoxifene) to the sample to account for variability during sample processing.
-
Buffering: Add 200 µL of phosphate buffer (pH 7.0) to the urine sample and vortex briefly.
-
Enzyme Addition: Add 25 µL of β-glucuronidase from E. coli. The exact volume and activity should be based on the manufacturer's specifications.
-
Incubation: Cap the tube securely and incubate in a water bath or heating block at 55°C for 1 hour.[7]
-
Termination: After incubation, cool the sample to room temperature. The sample is now ready for extraction.
Caption: Workflow for Enzymatic Hydrolysis.
Core Sample Preparation Techniques: A Comparative Overview
After hydrolysis, the sample must be cleaned to remove endogenous interferences from the urine matrix (e.g., salts, urea, pigments) that can cause ion suppression or enhancement in the MS source. The three primary techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
| Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid phase.[8] | High selectivity and recovery; excellent concentration factor; amenable to automation.[9] | More complex method development; higher cost per sample. |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases (aqueous and organic).[9] | Inexpensive; effective for removing non-soluble interferences. | Can be labor-intensive and time-consuming; uses larger volumes of organic solvents; emulsion formation can be an issue.[9] |
| Protein Precipitation (PPT) | Precipitation of proteins using an organic solvent or acid.[10] | Fast, simple, and low-cost. | Least effective cleanup; high risk of matrix effects; limited analyte concentration. |
Protocol 1: Solid-Phase Extraction (SPE) - The High-Selectivity Method
SPE is the gold standard for achieving the cleanest extracts and highest sensitivity. For Bazedoxifene, a non-polar compound, a reversed-phase sorbent like C18 or a polymeric equivalent (e.g., Strata-X) is ideal. The following is a general protocol that should be optimized for specific cartridges and equipment.
Detailed Step-by-Step SPE Protocol
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the sorbent bed to go dry.[11]
-
Sample Loading: Load the entire hydrolyzed urine sample (approx. 1.2 mL) onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing (Interference Removal): Wash the cartridge with 2 mL of a weak organic solvent solution (e.g., 5-20% methanol in water) to remove polar interferences like salts and urea while retaining Bazedoxifene.[11]
-
Drying: Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes to remove all aqueous wash solvent. This step is crucial for efficient elution.
-
Elution: Elute Bazedoxifene from the cartridge using 2 mL of an appropriate organic solvent (e.g., methanol or acetonitrile) into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Caption: Workflow for Solid-Phase Extraction.
Protocol 2: Liquid-Liquid Extraction (LLE) - The Classic Approach
LLE is a robust and cost-effective technique that relies on the differential solubility of the analyte. The pH of the aqueous phase is adjusted to ensure Bazedoxifene is in its neutral, non-ionized form, which maximizes its partitioning into the organic solvent.
Detailed Step-by-Step LLE Protocol
-
pH Adjustment: To the hydrolyzed urine sample, add 300 µL of a carbonate buffer or adjust with a base (e.g., 1M NaOH) to raise the pH to >10. This ensures the phenolic groups on Bazedoxifene are deprotonated, making the molecule more non-polar.
-
Solvent Addition: Add 3 mL of a water-immiscible organic solvent, such as methyl tert-butyl ether (MTBE) or ethyl acetate.[7]
-
Extraction: Cap the tube and vortex vigorously for 2 minutes, or mix on a mechanical shaker for 10 minutes to ensure thorough mixing of the two phases.
-
Phase Separation: Centrifuge the sample at 3,000 x g for 5 minutes to break any emulsions and achieve a clean separation between the upper organic layer and the lower aqueous layer.
-
Collection: Carefully transfer the upper organic layer to a new clean tube, taking care not to aspirate any of the aqueous phase.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Caption: Workflow for Liquid-Liquid Extraction.
Protocol 3: Protein Precipitation (PPT) - The Rapid Screening Method
While urine has a much lower protein concentration than plasma, PPT can still be used as a quick cleanup step, primarily by diluting the matrix.[12] This method is best suited for high-throughput screening where the ultimate sensitivity is not required, as it provides the least effective cleanup and can result in significant matrix effects.
Detailed Step-by-Step PPT Protocol
-
Solvent Addition: To the 1.2 mL hydrolyzed urine sample, add 2.4 mL of ice-cold acetonitrile (a 2:1 ratio of solvent to sample).
-
Precipitation: Vortex vigorously for 30 seconds to ensure complete mixing and induce protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and particulates.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Caption: Workflow for Protein Precipitation.
Method Validation and Performance
Any analytical method must be validated to ensure it is reliable and reproducible for its intended purpose.[13][14] Key validation parameters include accuracy, precision, selectivity, sensitivity (Limit of Detection and Quantitation), and linearity.[13] A validated LC-MS/MS method for Bazedoxifene in urine, following appropriate sample preparation, can achieve excellent performance.
| Validation Parameter | Typical Performance Metric | Source |
| Linearity Range | 0.5 to 200 ng/mL | [1] |
| Limit of Detection (LOD) | <0.2 ng/mL | [1] |
| Interday Precision (%CV) | 2.2% to 3.6% | [1] |
| Interday Accuracy (%Bias) | -10.0% to 1.9% | [1] |
Conclusion
The successful analysis of Bazedoxifene in urine hinges on a well-designed sample preparation strategy that addresses its primary metabolic fate. An enzymatic hydrolysis step is mandatory for the quantification of total Bazedoxifene. Following hydrolysis, the choice of extraction technique depends on the analytical requirements:
-
Solid-Phase Extraction (SPE) is highly recommended for applications requiring the highest sensitivity and selectivity, providing the cleanest extracts and minimizing matrix effects.
-
Liquid-Liquid Extraction (LLE) serves as a robust and economical alternative, capable of producing excellent results with careful optimization of pH and solvent selection.
-
Protein Precipitation (PPT) offers the fastest turnaround but is the least effective cleanup method, making it suitable primarily for rapid screening rather than precise quantitative analysis.
By selecting and optimizing the appropriate protocol, researchers can achieve reliable, accurate, and sensitive quantification of Bazedoxifene in urine, supporting a wide range of clinical and research applications.
References
-
Kim, S. J., et al. (2022). Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis, 14(11-12), 1995-2001. [Link]
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van der Berg, M., et al. (2020). Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes. Data in Brief, 29, 105158. [Link]
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Deceuninck, Y., et al. (2006). Identification by LC-ESI-MS/MS of new clomifene metabolites in urine. In Recent advances in doping analysis (14). Sport und Buch Strauß. [Link]
-
Demir, B., & Can, M. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Journal of Applied Health Science. [Link]
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Phenomenex Inc. (n.d.). Solid Phase Extraction for Clinical Research. [Link]
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Phenomenex Inc. (n.d.). SAMPLE PREPARATION. [Link]
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Mazzarino, M., et al. (2008). Determination of Raloxifene in Urine by Liquid Chromatography-Tandem Mass Spectrometry for Doping Control. ResearchGate. [Link]
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Tann, C. M., & Janis, G. C. (n.d.). A Time Course Study of the Hydrolysis Efficiency of Various β-glucuronidases. Kura Biotech. [Link]
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Oufir, M., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Pharmaceuticals, 17(1), 13. [Link]
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Oufir, M., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. PubMed. [Link]
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Namieśnik, J., & Zabiegała, B. (2000). Analytical Procedures Used in Examining Human Urine Samples. Polish Journal of Environmental Studies, 9(4), 241-253. [Link]
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Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]
-
Restek Corporation. (2019). Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. [Link]
-
Chan, M. W., et al. (2013). Evaluation of Urinary Protein Precipitation Protocols for the Multidisciplinary Approach to the Study of Chronic Pelvic Pain Research Network. Biorepository and biospecimen science, 1(1), 37-43. [Link]
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Nault, R., et al. (2011). Urine Collection and Processing for Protein Biomarker Discovery and Quantification. Cancer biomarkers : section A of Disease markers, 9(3-4), 135-51. [Link]
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U.S. Food and Drug Administration. (1998). Bioanalytical Methods Validation for Human Studies. [Link]
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American Association for Clinical Chemistry. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. [Link]
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Al-Daghri, N. M., et al. (2014). A Standardized and Reproducible Urine Preparation Protocol for Cancer Biomarkers Discovery. International journal of molecular sciences, 15(11), 20111-23. [Link]
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Patel, K. P., et al. (2015). Bio-Analytical Method Validation-A Review. Austin J Anal Pharm Chem, 2(5), 1051. [Link]
-
World Organisation for Animal Health. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. [Link]
-
U.S. Food and Drug Administration. (n.d.). Extract Preparation for Chemical Characterization Studies – Liquid-liquid Extraction. [Link]
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Development of a Validated Bioanalytical Method for the Quantification of Bazedoxifene in Human Plasma using LC-MS/MS
Application Note & Protocol
Abstract
This document provides a comprehensive guide for the development and validation of a robust and reliable bioanalytical method for the quantitative determination of Bazedoxifene in human plasma. The described method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and selectivity in bioanalysis.[1][2] This application note is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and toxicokinetic studies of Bazedoxifene. The protocols detailed herein adhere to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[3][4][5][6][7]
Introduction
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used in combination with conjugated estrogens for the management of vasomotor symptoms associated with menopause and the prevention of postmenopausal osteoporosis.[8][9] Accurate quantification of Bazedoxifene in biological matrices is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[8][10]
The primary metabolic pathway for Bazedoxifene is glucuronidation, with little to no cytochrome P450-mediated metabolism.[8][11] This results in low plasma concentrations of the parent drug, necessitating a highly sensitive analytical method for its detection.[10][12] LC-MS/MS offers the requisite sensitivity and specificity for this purpose.[2][13]
This application note details a complete workflow, from sample preparation to method validation, providing both the procedural steps and the scientific rationale behind the chosen methodologies.
Materials and Methods
Chemicals and Reagents
-
Bazedoxifene reference standard (≥98% purity)
-
Bazedoxifene-d4 (internal standard, IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA as anticoagulant)
-
All other chemicals and solvents should be of analytical grade or higher.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is recommended. The following is a representative configuration:
-
HPLC System: Shimadzu UFLC system or equivalent.[12]
-
Mass Spectrometer: SCIEX TQ5500 mass spectrometer or equivalent.[12]
-
Analytical Column: A reverse-phase C18 or C8 column, such as a Hypersil BDS C8 (4.6 x 150 mm, 5 µm), is suitable for achieving good separation and peak shape.[14]
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Bazedoxifene and the internal standard (Bazedoxifene-d4) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Bazedoxifene stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working solutions to obtain final concentrations ranging from 0.1 to 20 ng/mL.[12] A typical calibration curve may include 8-10 non-zero concentrations.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC
-
High QC
-
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a robust and cost-effective method for extracting analytes from a biological matrix.[1] It effectively removes proteins and other interfering substances.
Protocol:
-
To 100 µL of plasma sample (CC, QC, or unknown), add 25 µL of the internal standard working solution (Bazedoxifene-d4).
-
Vortex briefly to mix.
-
Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for 5-10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Causality: The choice of extraction solvent is critical for achieving high recovery. A mixture of ethyl acetate and n-hexane provides a good balance of polarity to efficiently extract Bazedoxifene while minimizing the co-extraction of highly polar matrix components. The internal standard is added early in the process to compensate for any variability during the extraction and analysis steps.
LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Chromatographic Conditions:
| Parameter | Setting |
| Column | Hypersil BDS C8 (4.6 x 150 mm, 5 µm)[14] |
| Mobile Phase A | 10mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 30% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.6 mL/min[15] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions: | |
| Bazedoxifene | Q1: m/z 471.2 -> Q3: m/z 126.1 |
| Bazedoxifene-d4 (IS) | Q1: m/z 475.2 -> Q3: m/z 126.1 |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
Rationale: The use of a gradient elution allows for the efficient separation of Bazedoxifene from endogenous plasma components, reducing matrix effects. Formic acid is added to the mobile phase to promote the protonation of the analyte in the positive ESI mode, thereby enhancing the signal intensity. The MRM transitions are selected for their specificity and abundance to ensure reliable quantification.
Bioanalytical Method Validation
The developed method must be validated in accordance with regulatory guidelines to ensure its reliability for the intended application.[16][17] The key validation parameters are outlined below.
Specificity and Selectivity
Protocol:
-
Analyze blank plasma samples from at least six different sources to assess for any interfering peaks at the retention times of Bazedoxifene and the internal standard.
-
Analyze a blank plasma sample spiked with the LLOQ concentration of Bazedoxifene and the internal standard.
Acceptance Criteria: The response of any interfering peaks in the blank plasma should be less than 20% of the response of the LLOQ for Bazedoxifene and less than 5% for the internal standard.
Linearity and Calibration Curve
Protocol:
-
Analyze a full calibration curve with at least six non-zero standards in three separate analytical runs.
-
Plot the peak area ratio (analyte/internal standard) versus the nominal concentration.
-
Perform a linear regression analysis with a weighting factor (e.g., 1/x or 1/x²).
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values, except for the LLOQ, which should be within ±20%.
Accuracy and Precision
Protocol:
-
Analyze five replicates of the QC samples at four concentration levels (LLOQ, Low, Medium, High) in three separate analytical runs (intra-day and inter-day).
Acceptance Criteria:
-
Intra-day and Inter-day Precision: The coefficient of variation (%CV) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.
-
Intra-day and Inter-day Accuracy: The mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, where it should be within ±20%.[12]
Recovery
Protocol:
-
Compare the peak areas of extracted QC samples (Low, Medium, High) with the peak areas of unextracted standards at the same concentrations.
-
Calculate the recovery of the internal standard in a similar manner.
Acceptance Criteria: The recovery of Bazedoxifene and the internal standard should be consistent, precise, and reproducible.
Matrix Effect
Protocol:
-
Compare the peak areas of unextracted standards in the mobile phase with the peak areas of standards spiked into the extracted blank plasma from at least six different sources.
Acceptance Criteria: The %CV of the peak area ratios from the different sources should be ≤15%. This indicates that the ionization of the analyte is not significantly suppressed or enhanced by the co-eluting matrix components.
Stability
Protocol:
Evaluate the stability of Bazedoxifene in plasma under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after being kept at room temperature for a specified period (e.g., 4-6 hours).
-
Long-Term Stability: Analyze QC samples after storage at -70°C for an extended period.[12]
-
Post-Preparative Stability: Analyze reconstituted QC samples after being stored in the autosampler for a specified period.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Data Presentation
Table 1: Summary of Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | |
| Intra-day Accuracy (%) | 85-115% (80-120% for LLOQ) | |
| Inter-day Accuracy (%) | 85-115% (80-120% for LLOQ) | |
| Recovery (%) | Consistent and reproducible | |
| Matrix Effect (%CV) | ≤ 15% | |
| Stability | Within ±15% of nominal |
Visualizations
Caption: Bioanalytical workflow for Bazedoxifene in plasma.
Caption: Key parameters of bioanalytical method validation.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of Bazedoxifene in human plasma. The detailed protocols for sample preparation and method validation, grounded in established regulatory guidelines, ensure the generation of high-quality data suitable for supporting various stages of drug development. The successful implementation of this method will enable researchers to accurately characterize the pharmacokinetic properties of Bazedoxifene, contributing to its safe and effective clinical use.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
ResearchGate. Pharmacokinetics, Dose Proportionality, and Bioavailability of Bazedoxifene in Healthy Postmenopausal Women. [Link]
-
National Institutes of Health. (2023). Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers. [Link]
-
PubMed. Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by liquid chromatography-tandem mass spectrometry. [Link]
-
PubMed. Metabolic disposition of [14C]bazedoxifene in healthy postmenopausal women. [Link]
-
National Institutes of Health. Bazedoxifene. PubChem. [Link]
-
National Institutes of Health. (2024). Bazedoxifene. StatPearls. [Link]
-
National Institutes of Health. Conjugated Estrogens and Bazedoxifene. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). METHOD DEVELOPMENT AND METHOD VALIDATION FOR TRACE LEVEL QUANTIFICATION OF TWO POTENTIAL GENOTOXIC IMPURITIES IN BAZEDOXIFENE ACETATE DRUG SUBSTANCE BY USING LC-MS (SIR MODE) SELECTIVE ION RECORDING WITH SHORT RUNTIME ANALYSIS. [Link]
-
Bazedoxifene acetate quantification in rat serum with the aid of RP-HPLC: Method development and validation. [Link]
-
Journal of Pharmaceutical Science and Technology. Bioanalytical Method Development –Determination of Drugs in Biological Fluids. [Link]
-
ResearchGate. (2024). "Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis". [Link]
-
Journal of Chemical and Pharmaceutical Sciences. A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. [Link]
-
ResearchGate. (2011). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. [Link]
-
Bioanalytical Sample Preparation. [Link]
-
Semantic Scholar. SAMPLE PREPARATION AND BIOANALYSIS VALIDATION FOR NATURAL PRODUCT SAMPLE. [Link]
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- 1. onlinepharmacytech.info [onlinepharmacytech.info]
- 2. jchps.com [jchps.com]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Bazedoxifene | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic disposition of [14C]bazedoxifene in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. wjpsonline.com [wjpsonline.com]
- 15. ijpsr.com [ijpsr.com]
- 16. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 17. Bioanalytical method validation emea | PPTX [slideshare.net]
Application Note: A Validated UPLC-MS/MS Method for the High-Resolution Separation of Bazedoxifene and its Glucuronide Metabolites
Introduction
Bazedoxifene (BZA) is a third-generation selective estrogen receptor modulator (SERM) approved for the prevention of postmenopausal osteoporosis.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for drug development and clinical pharmacology. In humans, Bazedoxifene undergoes extensive first-pass metabolism, primarily through glucuronidation mediated by uridine diphosphate (UDP) glucuronosyltransferase (UGT) enzymes in the intestine and liver.[1][3][4] This process results in the formation of more polar metabolites that are readily excreted.
The primary circulating metabolite is bazedoxifene-5-glucuronide, which can be found in plasma at concentrations up to 10 times higher than the parent drug.[1][5] Bazedoxifene-4'-glucuronide is another significant metabolite, particularly in the intestine.[6] Crucially, there is minimal metabolism via cytochrome P450 (CYP) pathways.[4][5]
The analytical challenge lies in the significant polarity difference between the lipophilic parent drug (LogP ~6.5) and its highly water-soluble glucuronide conjugates.[7] A successful method must achieve three goals:
-
Provide sharp, symmetrical peak shapes for all analytes.
-
Resolve the structurally similar glucuronide isomers.
-
Offer sufficient sensitivity to quantify the low-circulating levels of the parent drug alongside its abundant metabolites.
This application note details a comprehensive, rationale-driven strategy for developing a UPLC-MS/MS method optimized for the separation and quantification of Bazedoxifene and its key metabolites.
Analyte Profile: Metabolism and Physicochemical Properties
Effective method development begins with a thorough understanding of the analytes. Bazedoxifene is converted by UGT enzymes (notably UGT1A8 and UGT1A10 in the intestine) into its two main glucuronide conjugates.[1][6]
Sources
- 1. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bazedoxifene - Wikipedia [en.wikipedia.org]
- 3. Bazedoxifene | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic disposition of [14C]bazedoxifene in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro metabolism, permeability, and efflux of bazedoxifene in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Bazedoxifene-d4 N-Oxide in Drug Metabolism Studies: A Technical Guide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of Bazedoxifene-d4 N-Oxide in drug metabolism and pharmacokinetic (DMPK) studies. This document delves into the scientific rationale for its use, detailed experimental protocols, and data interpretation, empowering researchers to conduct robust and reliable bioanalytical assays.
Introduction: The Metabolic Landscape of Bazedoxifene
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) approved for the treatment of postmenopausal osteoporosis and for managing moderate-to-severe vasomotor symptoms associated with menopause.[1][2] A thorough understanding of its metabolic fate is critical for predicting its efficacy, safety, and potential for drug-drug interactions.
The primary metabolic pathway for Bazedoxifene is glucuronidation, mediated by uridine diphosphate-glucuronosyltransferases (UGTs), with minimal involvement of the cytochrome P450 (CYP) system.[3] The major circulating metabolites are bazedoxifene-5-glucuronide and bazedoxifene-4'-glucuronide.[3] However, as with many compounds containing a tertiary amine, N-oxidation represents a potential, albeit minor, metabolic route. Recent studies have identified Bazedoxifene N-Oxide as a metabolite in human urine, highlighting the need to consider this pathway in comprehensive metabolic profiling.[4]
For accurate quantification of Bazedoxifene and its metabolites in biological matrices, a robust internal standard is indispensable. Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they co-elute with the analyte and exhibit similar ionization and fragmentation behavior, thus compensating for matrix effects and variability in sample processing.[5][6] this compound, a deuterium-labeled analog of the N-oxide metabolite, serves as an ideal internal standard for the quantification of Bazedoxifene N-Oxide and can be a valuable tool in broader drug metabolism studies of Bazedoxifene.
The Role of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard that is a metabolite of the parent drug offers several advantages in drug metabolism studies. This compound is particularly useful for:
-
Accurate Quantification of Bazedoxifene N-Oxide: It allows for precise measurement of the N-oxide metabolite in various biological matrices (plasma, urine, microsomes), which is crucial for understanding its contribution to the overall pharmacokinetic profile and clearance of Bazedoxifene.
-
Metabolic Stability Assessment: By using this compound as an internal standard, the formation of the N-oxide metabolite can be accurately tracked over time in in vitro systems like human liver microsomes (HLMs).
-
Reaction Phenotyping: It can be used in studies to identify the specific enzymes responsible for N-oxide formation.
-
Mass Balance and Metabolite Profiling Studies: In conjunction with other standards, it aids in building a complete picture of the metabolic fate of Bazedoxifene.
The four deuterium atoms on the this compound molecule provide a 4 Dalton mass shift from the unlabeled metabolite, which is sufficient to prevent isotopic cross-talk in mass spectrometric analysis while maintaining nearly identical chromatographic and physicochemical properties.
Experimental Protocols
This section provides detailed protocols for the application of this compound in both in vitro and in vivo drug metabolism studies.
Protocol 1: In Vitro Metabolic Stability of Bazedoxifene in Human Liver Microsomes
This protocol is designed to determine the rate of disappearance of Bazedoxifene and the formation of its N-oxide metabolite in a human liver microsomal system.
Objective: To assess the intrinsic clearance (CLint) of Bazedoxifene and monitor the formation of Bazedoxifene N-Oxide.
Materials:
-
Bazedoxifene
-
Bazedoxifene N-Oxide (for standard curve)
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with 0.1% Formic Acid (Termination Solution)
-
Methanol (for stock solutions)
-
Purified water
Workflow Diagram:
Caption: Workflow for in vitro metabolic stability assay.
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of Bazedoxifene in methanol.
-
Prepare a 1 mM stock solution of Bazedoxifene N-Oxide in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From these stocks, prepare working solutions in the appropriate buffer or solvent.
-
-
Incubation:
-
In a microcentrifuge tube, combine pooled human liver microsomes (final protein concentration 0.5 mg/mL) and potassium phosphate buffer.
-
Add Bazedoxifene to a final concentration of 1 µM.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Time-Point Sampling and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Immediately add the aliquot to a tube containing a 3-fold volume (150 µL) of ice-cold acetonitrile with 0.1% formic acid and a fixed concentration of this compound (e.g., 100 ng/mL) to terminate the reaction and precipitate proteins.
-
-
Sample Processing:
-
Vortex the terminated samples vigorously.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method (see Section 4 for a template method).
-
Generate a standard curve for both Bazedoxifene and Bazedoxifene N-Oxide in the incubation matrix (without NADPH at T=0) to allow for accurate quantification.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining Bazedoxifene against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL).
-
Quantify the concentration of Bazedoxifene N-Oxide formed at each time point.
-
Protocol 2: Quantification of Bazedoxifene and Bazedoxifene N-Oxide in Human Plasma for Pharmacokinetic Studies
This protocol outlines the procedure for extracting and quantifying Bazedoxifene and its N-oxide metabolite from human plasma samples obtained from clinical studies.
Objective: To determine the plasma concentration-time profiles of Bazedoxifene and Bazedoxifene N-Oxide.
Materials:
-
Human plasma (K2EDTA as anticoagulant)
-
Bazedoxifene and Bazedoxifene N-Oxide (for calibration standards and quality controls)
-
This compound (Internal Standard)
-
Acetonitrile (ACN)
-
Formic Acid
-
Purified water
Workflow Diagram:
Caption: Sample preparation workflow for plasma analysis.
Procedure:
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare stock solutions of Bazedoxifene and Bazedoxifene N-Oxide in methanol.
-
Spike blank human plasma with appropriate volumes of the working solutions to create calibration standards (e.g., 0.1 - 100 ng/mL) and QC samples at low, medium, and high concentrations.
-
-
Sample Extraction:
-
To 100 µL of plasma sample, calibration standard, or QC, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.
-
Quantify the analytes using the developed method (Section 4).
-
-
Method Validation:
-
The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA).[7] Validation should include assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
-
LC-MS/MS Method Parameters
The following table provides suggested starting parameters for the LC-MS/MS analysis of Bazedoxifene and its N-oxide. These parameters should be optimized for the specific instrumentation used.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC system |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
Table 2: Predicted MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Bazedoxifene | 471.3 | 112.1 | To be optimized |
| Bazedoxifene N-Oxide | 487.3 | 471.3 ([M+H-O]+) | To be optimized |
| This compound | 491.3 | 475.3 ([M+H-O]+) | To be optimized |
Note on MRM Transitions: The precursor ions ([M+H]+) are based on the monoisotopic masses. The product ion for Bazedoxifene is a common fragment. For the N-oxides, the most characteristic fragmentation is the neutral loss of oxygen (-16 Da), resulting in the protonated parent drug.[8] The d4-labeled internal standard is expected to show the same neutral loss. It is imperative that these transitions and their corresponding collision energies are empirically optimized on the specific mass spectrometer being used.
Scientific Integrity and Method Validation
The reliability of any drug metabolism study hinges on the integrity of the bioanalytical method. The use of this compound as an internal standard is a cornerstone of a self-validating system.
Causality in Experimental Design:
-
Why a Deuterated Standard? The near-identical chemical nature of this compound to the analyte ensures it tracks through the entire sample preparation and analysis process in the same manner. This co-elution and similar ionization efficiency are critical for correcting matrix effects, which are a common source of error in LC-MS/MS bioanalysis.[5]
-
Why a Metabolite as an Internal Standard? Using a labeled metabolite as an internal standard for the quantification of that same metabolite is the most rigorous approach. It ensures the most accurate correction for any potential issues specific to the metabolite's chemical properties.
Self-Validating System:
A well-validated method using a stable isotope-labeled internal standard should demonstrate:
-
Consistent Internal Standard Response: The peak area of this compound should be consistent across all samples (calibration standards, QCs, and unknown study samples), with acceptable variability (e.g., within ±50% of the mean response). Significant deviation can indicate a problem with sample extraction or severe matrix effects.
-
Accuracy and Precision: The method must meet the acceptance criteria outlined in regulatory guidelines, typically within ±15% (±20% at the Lower Limit of Quantification) for accuracy and a coefficient of variation (CV) of ≤15% (≤20% at LLOQ) for precision.[7]
-
Stability: The stability of Bazedoxifene and its N-oxide metabolite must be demonstrated under various conditions (bench-top, freeze-thaw cycles, and long-term storage) to ensure sample integrity.
Conclusion
This compound is an essential tool for the accurate and precise quantification of the Bazedoxifene N-Oxide metabolite in drug metabolism and pharmacokinetic studies. Its use as a stable isotope-labeled internal standard in validated LC-MS/MS assays provides high-quality data that is crucial for a comprehensive understanding of the disposition of Bazedoxifene. The protocols and guidance provided herein offer a robust framework for researchers to implement these studies in their own laboratories, contributing to the generation of reliable data for regulatory submissions and advancing our knowledge of this important therapeutic agent.
References
-
Bazedoxifene - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (2023). Journal of Neonatal Surgery, 12(3). [Link]
-
Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by liquid chromatography-tandem mass spectrometry. (2022). Drug Testing and Analysis, 14(10), 1735–1743. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by liquid chromatography-tandem mass spectrometry. (2022). Drug Testing and Analysis, 14(10), 1735–1743. [Link]
-
Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]
-
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. (2017). Retrieved from [Link]
-
Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers. (2023). Clinical Therapeutics, 45(5), 443-450. [Link]
-
Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. (2001). Rapid Communications in Mass Spectrometry, 15(22), 2209–2216. [Link]
-
Bazedoxifene N-Oxide. PubChem. (n.d.). Retrieved from [Link]
-
Bazedoxifene Impurities and Related Compound. Veeprho. (n.d.). Retrieved from [Link]
-
Effect of conjugated estrogens and bazedoxifene on glucose, energy and lipid metabolism in obese postmenopausal women. (2020). European Journal of Endocrinology, 183(4), 439–451. [Link]
-
Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. (2015). Bioanalysis, 7(12), 1435–1438. [Link]
-
Metabolic and transcriptional effects of bazedoxifene/conjugated estrogens in a model of obesity-associated breast cancer risk. (2021). JCI Insight, 6(5). [Link]
-
Metabolic disposition of [14C]bazedoxifene in healthy postmenopausal women. (2009). Drug Metabolism and Disposition, 37(4), 785–794. [Link]
-
Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Stanford University Mass Spectrometry. (2020). Retrieved from [Link]
-
Pro Tips for Method Development (LC-MS/MS 101). (2023). YouTube. Retrieved from [Link]
-
Synthesis of stable isotope labelled steroid bis(sulfate) conjugates and their behaviour in collision induced dissociation experiments. (2018). Organic & Biomolecular Chemistry, 16(29), 5283–5292. [Link]
Sources
- 1. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic disposition of [14C]bazedoxifene in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal Intensity of Bazedoxifene-d4 N-Oxide in LC-MS
Welcome to the technical support center for the analysis of Bazedoxifene-d4 N-Oxide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low signal intensity during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. As an internal standard or metabolite, achieving a robust and reproducible signal for this compound is critical for accurate quantification.
N-oxide compounds, by their nature, present unique challenges in an LC-MS environment due to their chemical and thermal lability. This guide provides a structured, cause-and-effect approach to troubleshooting, moving from the mass spectrometer to the liquid chromatography and finally to the sample itself.
Initial Diagnostic Workflow
Before diving into specific parameters, it's crucial to approach the problem systematically. A complete loss of signal often points to a single, critical failure, whereas a weak or inconsistent signal may indicate a need for method optimization.[1] The following workflow provides a logical starting point for your investigation.
Caption: A high-level workflow for systematic troubleshooting of poor signal intensity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My signal for this compound is extremely low. Could the issue be in-source fragmentation?
Answer: Yes, this is a primary and highly probable cause. N-oxide compounds are susceptible to thermal degradation within the mass spectrometer's ion source, a process often called "deoxygenation."[2] This involves the loss of the oxygen atom from the N-oxide moiety, converting your target analyte, this compound, into its parent amine, Bazedoxifene-d4. If your mass spectrometer is only monitoring the m/z of the intact N-oxide, you will observe a significant loss of signal.
This deoxygenation is not a collision-induced dissociation (CID) process but rather a thermal activation that occurs before ion analysis.[2][3]
Caption: In-source conversion of the target N-oxide to its parent amine.
Troubleshooting Steps:
-
Monitor for the Parent Amine: As a diagnostic, add the predicted m/z of Bazedoxifene-d4 ([M+H - 16]+) to your acquisition method. If you see a strong signal for this species that co-elutes with the expected retention time of your N-oxide, in-source fragmentation is confirmed.
-
Reduce Source Temperatures: Systematically lower the ion source temperature (e.g., heated capillary or gas temperature) in increments of 25-50°C and observe the effect on the N-oxide signal. While lower temperatures reduce desolvation efficiency, they can significantly preserve the thermally labile N-oxide.
-
Optimize Ionization Type: Electrospray Ionization (ESI) is generally a "softer" ionization technique than Atmospheric Pressure Chemical Ionization (APCI). If using APCI, the high vaporizer temperatures almost guarantee deoxygenation.[3][4] Switch to ESI if possible.
-
Minimize Source Voltages: High cone or fragmentor voltages can also contribute to fragmentation. Reduce these voltages to the minimum required for good ion transmission.
| Parameter | Recommended Starting Point | Rationale |
| Ionization Mode | ESI (Positive) | Softer ionization reduces thermal stress on the analyte.[4][5] |
| Capillary/Spray Voltage | 3.0 - 4.5 kV | Standard range; optimize for stable spray.[6] |
| Drying Gas Temp. | 250 - 300°C | Start low and increase only if desolvation is poor. High heat promotes deoxygenation.[2] |
| Nebulizer Gas | 30 - 40 psi | Optimize for stable spray and signal. |
| Fragmentor/Cone Voltage | 80 - 120 V | Use lower values to minimize in-source CID and promote the intact molecular ion. |
Q2: How can I optimize my mobile phase to improve the signal for this compound?
Answer: Mobile phase composition is critical for achieving good ionization efficiency. For a molecule like Bazedoxifene, which has basic nitrogen atoms and phenolic hydroxyl groups, pH control is essential for ensuring it is in a protonated state for positive mode ESI.[7][8]
Key Considerations:
-
pH: The goal is to set the mobile phase pH approximately 2 units below the pKa of the most basic functional group (the azepane nitrogen) to ensure efficient protonation. A low pH (2.5-3.5) is generally a good starting point.
-
Modifiers: The choice of acid and salt modifiers can significantly impact signal intensity by improving conductivity and promoting droplet formation.[9]
Troubleshooting Steps:
-
Use Formic Acid: Formic acid is an excellent proton source and is highly volatile, making it ideal for LC-MS. Start with a concentration of 0.1% in both your aqueous (A) and organic (B) mobile phases.
-
Introduce Ammonium Formate: Adding a salt like ammonium formate can further enhance ionization efficiency for certain compounds.[9] Prepare a 10 mM ammonium formate solution and adjust the pH with formic acid. This can sometimes provide a more stable signal than acid alone.
-
Optimize Organic Solvent: While acetonitrile is most common, for some polar compounds, methanol can alter selectivity and sometimes improve ionization. If chromatography allows, a comparison between acetonitrile and methanol is worthwhile.
| Mobile Phase System | Pros | Cons |
| 0.1% Formic Acid in Water/ACN | Simple, effective proton source, volatile. | May not provide sufficient ionic strength for some analytes. |
| 10mM Ammonium Formate + 0.1% FA | Excellent buffering, enhances signal for many basic compounds.[9] | More complex to prepare, non-volatile salts can build up over time. |
| 0.1% Acetic Acid in Water/ACN | Alternative acid, can alter chromatography. | Less effective proton donor than formic acid. |
Q3: I suspect my this compound is unstable in the sample matrix or autosampler. How can I test and prevent this?
Answer: This is a valid concern. N-oxides can be chemically reduced back to their parent amine in the presence of certain matrix components or even over time in the autosampler.[10][11] Ensuring sample stability is a prerequisite for a robust method.
Protocol: Assessing Autosampler Stability
-
Prepare Samples: Prepare a set of at least six replicate samples of this compound in your final sample solvent (e.g., post-protein precipitation supernatant).
-
Initial Injection (T=0): Immediately inject three of the replicates and record the peak areas. This is your baseline response.
-
Incubate: Leave the remaining three vials in the autosampler at its set temperature (e.g., 4°C or 10°C) for a prolonged period that mimics your longest analytical run (e.g., 12, 24, or 48 hours).
-
Final Injection (T=X): After the incubation period, inject the remaining three replicates.
-
Analyze Data: Compare the average peak area at T=X to the average at T=0. A significant decrease (>15%) in the N-oxide signal, potentially accompanied by an increase in a Bazedoxifene-d4 signal, indicates instability.
Prevention Strategies:
-
Control pH: Maintain a neutral or slightly acidic pH in your final sample solvent. N-oxides are often more stable under these conditions.[10]
-
Keep Samples Cold: Use a cooled autosampler (4-10°C) to slow down potential degradation reactions.
-
Limit Residence Time: Design your analytical batches to minimize the time samples spend in the autosampler before injection.
-
Consider Antioxidants: In some extreme cases of reductive instability, the addition of a mild antioxidant to the sample solvent could be tested, but this should be done with caution as it can cause ion suppression.
Q4: I've optimized my source and mobile phase, but the signal is still weak. What is the definitive way to isolate the problem between the LC and the MS?
Answer: The best way to decouple the LC system from the mass spectrometer is through direct infusion analysis. This allows you to assess the performance of the MS in isolation and determine the maximum possible signal you can expect for your analyte under ideal conditions.[1]
Protocol: Direct Infusion Analysis
-
Prepare Infusion Solution: Create a solution of this compound at a known concentration (e.g., 100 ng/mL) in a solvent that mimics your LC mobile phase at the time of elution (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
System Setup:
-
Disconnect the LC column from the mass spectrometer's ion source.
-
Connect a syringe pump containing your infusion solution directly to the MS source using PEEK tubing.
-
Set the syringe pump to a flow rate typical for your analytical method (e.g., 0.3 - 0.5 mL/min).
-
-
MS Tuning:
-
With the solution infusing, open your mass spectrometer's tuning software.
-
Monitor the ion for this compound.
-
Systematically adjust MS parameters (capillary voltage, gas flows, source temperatures, lens voltages) one at a time to maximize the signal intensity.
-
-
Evaluation:
-
Strong Signal Achieved: If you can obtain a strong, stable signal via infusion, it confirms the MS is capable of detecting the analyte and the problem likely lies with the chromatography (e.g., peak dispersion, on-column degradation, matrix effects).
-
Weak Signal Persists: If the signal remains poor even after extensive tuning, it may indicate a fundamental issue with the analyte's ionization properties, the purity/integrity of your standard, or a severe contamination issue within the mass spectrometer itself requiring cleaning.[12]
-
References
-
Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. Available at: [Link]
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In Vitro Metabolism, Permeability, and Efflux of Bazedoxifene in Humans. Drug Metabolism and Disposition. Available at: [Link]
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Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. PubMed. Available at: [Link]
-
Metabolic disposition of [14C]bazedoxifene in healthy postmenopausal women. PubMed. Available at: [Link]
-
Troubleshooting Loss of Signal: Where did my peaks go? Biotage. Available at: [Link]
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Bazedoxifene. PubChem, National Institutes of Health. Available at: [Link]
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Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. PubMed. Available at: [Link]
-
Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
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Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. Available at: [Link]
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LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. Available at: [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ChromaNik. Available at: [Link]
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Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers. National Institutes of Health. Available at: [Link]
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Bazedoxifene. Wikipedia. Available at: [Link]
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Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. Available at: [Link]
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LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]
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Pharmacokinetics, Dose Proportionality, and Bioavailability of Bazedoxifene in Healthy Postmenopausal Women. ResearchGate. Available at: [Link]
-
Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry. ResearchGate. Available at: [Link]
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Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter. YouTube. Available at: [Link]
-
Chemical structure of estradiol, bazedoxifene, and other currently approved SERMS. ResearchGate. Available at: [Link]
-
bazedoxifene. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
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ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. University of Natural Resources and Life Sciences, Vienna. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]
-
Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. Available at: [Link]
-
Bazedoxifene. StatPearls, National Institutes of Health. Available at: [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]
-
Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. Waters Corporation. Available at: [Link]
-
Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO. Available at: [Link]
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Technical Support Center: Stability of Bazedoxifene-d4 N-Oxide in Biological Matrices
Welcome to the technical support center for Bazedoxifene-d4 N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this analyte. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and reliability of your bioanalytical data.
Introduction
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the management of postmenopausal osteoporosis.[1][2] Its metabolism is extensive, primarily occurring through glucuronidation.[1][3] this compound is a deuterium-labeled version of a metabolite of Bazedoxifene, often used as an internal standard in quantitative bioanalysis.[4][5] The stability of this metabolite in biological matrices is a critical factor for accurate and reproducible quantification in pharmacokinetic and toxicokinetic studies.[6][7][8][9]
This guide provides a comprehensive overview of the factors affecting the stability of this compound and offers practical solutions to common challenges encountered during sample collection, handling, and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
A1: The stability of this compound can be influenced by several factors, including:
-
Temperature: Higher temperatures generally accelerate degradation.[6][8][10]
-
pH: The pH of the biological matrix can significantly impact the stability of N-oxides.[6][8] Changes in pH during storage can occur and affect bioanalysis.
-
Enzymatic Degradation: Enzymes present in biological matrices can metabolize the analyte.[6][8]
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Oxidation: As an N-oxide, the compound is susceptible to reduction back to the parent amine or further oxidation.[11][12]
-
Light Exposure: Photodegradation can occur, although Bazedoxifene has been shown to be relatively stable under photolytic stress conditions.[13]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation of the analyte.[7][10]
Q2: What are the recommended storage conditions for plasma and urine samples containing this compound?
A2: For long-term storage, it is recommended to store plasma and urine samples at -80°C.[10][14] For short-term storage, samples can be kept at -20°C.[14][15][16] It is crucial to minimize the time samples spend at room temperature during processing.[17]
Q3: Can I use preservatives to enhance the stability of this compound in urine?
A3: The use of preservatives should be approached with caution. While some preservatives like sodium azide can inhibit microbial growth, they may also accelerate the degradation of certain compounds.[15][16][18] Filtration sterilization is a preferable alternative to prevent bacterial decomposition without introducing potentially reactive chemicals.[15][16][18]
Q4: How many freeze-thaw cycles are acceptable for samples containing this compound?
A4: The number of acceptable freeze-thaw cycles should be determined during method validation.[7][10][19] Typically, bioanalytical methods are validated for three to five freeze-thaw cycles. It is best practice to aliquot samples upon collection to minimize the need for repeated thawing of the entire sample.[14][20]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant degradation of this compound in plasma samples stored at -20°C. | Improper initial handling (prolonged time at room temperature before freezing).[21] Instability at -20°C for the duration of storage. Enzymatic activity not sufficiently quenched. | Ensure rapid processing and freezing of plasma samples immediately after collection.[20] Validate long-term stability at both -20°C and -80°C to determine the optimal storage temperature.[10][14] Consider the use of enzyme inhibitors if enzymatic degradation is suspected, though this must be validated. |
| High variability in analyte concentration between aliquots of the same urine sample. | Incomplete mixing of the sample before aliquoting. Adsorption of the analyte to the container walls. Inconsistent handling of aliquots. | Thoroughly vortex the urine sample before aliquoting. Use low-adsorption polypropylene tubes for storage. Ensure all aliquots are handled and stored under identical conditions. |
| Loss of analyte during the sample extraction process. | Back-conversion of the N-oxide to the parent amine during extraction. Instability in the extraction solvent. pH-related degradation during sample processing. | Optimize extraction conditions to be mild, avoiding harsh acids or bases and high temperatures.[12] Evaluate the stability of the analyte in the chosen extraction solvent (bench-top stability).[22] Buffer the sample and extraction solvent to maintain a pH where the analyte is most stable. |
| Interference from other metabolites in the bioanalytical method. | Lack of selectivity in the analytical method. In-source conversion of other metabolites to this compound in the mass spectrometer. | Develop a highly selective LC-MS/MS method with optimized chromatographic separation and specific MRM transitions.[9] Investigate and optimize mass spectrometer source conditions to minimize in-source conversion.[23] |
Detailed Experimental Protocols
Protocol 1: Assessment of Short-Term (Bench-Top) Stability in Human Plasma
Objective: To determine the stability of this compound in human plasma at room temperature for a period representative of sample handling and processing time.
Methodology:
-
Spike a pool of human plasma with this compound at two concentration levels (low and high QC levels).
-
Divide the spiked plasma into aliquots.
-
Store the aliquots at room temperature (approximately 22-25°C).
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), retrieve a set of aliquots.
-
Immediately process the retrieved aliquots and analyze them using a validated LC-MS/MS method.
-
Compare the mean concentration at each time point to the mean concentration at time 0.
Acceptance Criteria: The analyte is considered stable if the mean concentration at each time point is within ±15% of the nominal concentration at time 0.[24]
Protocol 2: Assessment of Freeze-Thaw Stability in Human Urine
Objective: To evaluate the stability of this compound in human urine after multiple freeze-thaw cycles.
Methodology:
-
Spike a pool of human urine with this compound at low and high QC concentrations.
-
Aliquot the spiked urine into multiple tubes.
-
Freeze all aliquots at -80°C for at least 24 hours.
-
Thaw a set of aliquots completely at room temperature and then refreeze them at -80°C. This constitutes one freeze-thaw cycle.
-
Repeat the process for the desired number of cycles (e.g., 3 and 5 cycles).
-
After the final thaw, analyze the samples along with a set of control samples that have not undergone any freeze-thaw cycles (baseline).
-
Calculate the percentage deviation of the mean concentration of the cycled samples from the baseline samples.
Acceptance Criteria: The analyte is deemed stable if the mean concentration after the specified number of freeze-thaw cycles is within ±15% of the baseline concentration.
Protocol 3: Assessment of Long-Term Stability in Tissue Homogenate
Objective: To determine the stability of this compound in a relevant tissue homogenate (e.g., liver) over an extended period at a specified temperature.
Methodology:
-
Prepare a tissue homogenate (e.g., 1:3 w/v in buffer).
-
Spike the homogenate with this compound at low and high QC levels.
-
Aliquot the spiked homogenate and store at the intended long-term storage temperature (e.g., -80°C).
-
At pre-defined time points (e.g., 0, 1, 3, 6, and 12 months), retrieve a set of aliquots.
-
Analyze the samples using a validated bioanalytical method.
-
Compare the results to the initial (time 0) concentrations.
Acceptance Criteria: The analyte is considered stable if the mean concentration at each storage time point is within ±15% of the initial concentration.
Data Presentation and Interpretation
Table 1: Summary of Recommended Stability Testing for this compound
| Stability Test | Matrix | Storage Condition | Duration | Acceptance Criteria (% Deviation from Nominal/Baseline) |
| Short-Term (Bench-Top) | Plasma, Urine, Tissue Homogenate | Room Temperature (~22-25°C) | Up to 24 hours | ± 15% |
| Freeze-Thaw | Plasma, Urine, Tissue Homogenate | -80°C to Room Temperature | 3-5 cycles | ± 15% |
| Long-Term | Plasma, Urine, Tissue Homogenate | -20°C and -80°C | Up to 12 months (or longer as needed) | ± 15% |
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathways
Sources
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Addressing matrix effects in the analysis of Bazedoxifene with a labeled standard
Technical Support Center: Bazedoxifene Analysis & Matrix Effect Mitigation
Welcome to the technical support center for the bioanalysis of Bazedoxifene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, with a specific focus on identifying and mitigating matrix effects using a labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in LC-MS/MS analysis, and why is it a concern for Bazedoxifene?
A1: The matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] For Bazedoxifene, a selective estrogen receptor modulator (SERM)[4][5], accurate quantification in biological matrices like plasma or serum is critical for pharmacokinetic and toxicokinetic studies. The matrix, containing endogenous components like phospholipids, proteins, and salts, can significantly interfere with the ionization of Bazedoxifene, compromising data integrity.[6]
Q2: How does a stable isotope-labeled (SIL) internal standard, like ¹³C- or ¹⁵N-Bazedoxifene, help in addressing matrix effects?
A2: A SIL internal standard is considered the gold standard for correcting matrix effects.[7][8] Since the SIL standard is chemically identical to the analyte (Bazedoxifene), it has the same physicochemical properties, extraction recovery, and chromatographic retention time. Therefore, it experiences the same degree of ion suppression or enhancement as the unlabeled Bazedoxifene. By calculating the peak area ratio of the analyte to the SIL internal standard, the variability caused by the matrix effect is normalized, leading to more accurate and reliable quantification.[2]
Q3: What are the primary sources of matrix effects when analyzing Bazedoxifene in plasma?
A3: In plasma, the most significant contributors to matrix effects are phospholipids from cell membranes.[6][9][10] These molecules are abundant and have a tendency to co-extract with analytes during common sample preparation techniques like protein precipitation.[9][10] When they co-elute with Bazedoxifene during the LC run, they can severely suppress the ionization signal in the mass spectrometer's source.[9] Other endogenous substances like salts, proteins, and metabolites of Bazedoxifene, such as Bazedoxifene-5-glucuronide[11][12], can also contribute to matrix effects.
Q4: Are there regulatory guidelines regarding the assessment of matrix effects?
A4: Yes, regulatory agencies like the U.S. Food and Drug Administration (FDA) provide guidance for bioanalytical method validation that includes the assessment of matrix effects.[13][14] The guidance recommends evaluating the matrix effect by analyzing blank matrix samples from at least six different individual sources to ensure that the method is not affected by inter-individual variability in the matrix composition.[13] Full validation of a bioanalytical method requires a comprehensive evaluation of matrix effects.[15]
Troubleshooting Guide
Here, we address specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: Inconsistent peak area ratios of Bazedoxifene to its labeled standard across different plasma lots.
-
Question: I am observing significant variability in the analyte-to-internal standard (IS) peak area ratio when analyzing different batches of human plasma, even though I'm using a deuterated Bazedoxifene internal standard. What could be the cause?
-
Answer & Troubleshooting Steps:
This issue, known as differential matrix effects, can occur even with a labeled internal standard and points to subtle but significant differences between the analyte and the IS.[16]
Causality: While SIL internal standards are powerful, they are not always a perfect solution. A slight difference in chromatographic retention time between the analyte and a deuterated internal standard (the "isotope effect") can cause them to elute into regions of the chromatogram with varying degrees of ion suppression. If different plasma lots have different compositions of interfering substances, this can lead to inconsistent analyte/IS ratios.
Workflow for Diagnosis and Resolution:
Caption: Troubleshooting inconsistent analyte/IS ratios.
Detailed Protocol: Post-Column Infusion Experiment
-
Setup: Tee a syringe pump delivering a constant, low flow rate (e.g., 10 µL/min) of a Bazedoxifene standard solution into the mobile phase line between the analytical column and the mass spectrometer.
-
Equilibration: Allow the system to equilibrate until a stable Bazedoxifene signal is observed.
-
Injection: Inject a blank, extracted plasma sample.
-
Analysis: Monitor the Bazedoxifene signal. A dip in the baseline indicates a region of ion suppression caused by eluting matrix components.[7] An increase indicates enhancement. This allows you to visualize the "suppression profile" of your matrix.
-
Problem 2: Poor recovery and high matrix effects after protein precipitation.
-
Question: My current method uses a simple protein precipitation (PPT) with acetonitrile. I'm getting low recovery for Bazedoxifene and the matrix effect is still over 25%. How can I improve this?
-
Answer & Troubleshooting Steps:
Protein precipitation is a fast but non-selective sample preparation technique.[17][18] While it effectively removes proteins, it does not remove phospholipids, which are a primary cause of matrix effects in plasma samples.[9][10] Bazedoxifene may also be lost due to co-precipitation with proteins.
Causality: Acetonitrile PPT crashes out large proteins, but smaller molecules, including phospholipids, remain in the supernatant that gets injected into the LC-MS/MS system.[19] These phospholipids can cause significant ion suppression.[10]
Recommended Solution: Implement a More Selective Sample Preparation Technique.
The choice of a more advanced technique depends on the required sensitivity and throughput.
| Technique | Principle | Pros | Cons | Best For |
| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid sorbent, and interferences are washed away.[20] | Highly selective, excellent cleanup, reduces matrix effects significantly. | More complex, requires method development, higher cost. | Assays requiring high sensitivity and specificity. |
| Phospholipid Removal Plates (e.g., HybridSPE®) | Combines protein precipitation with a specific sorbent (like zirconia-coated silica) that captures phospholipids.[9][21] | Simple workflow, effectively removes proteins and phospholipids, improves analyte response.[10][21] | Higher cost than standard PPT plates. | High-throughput bioanalysis where phospholipid interference is the main issue. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide very clean extracts. | Can have low recovery for polar analytes, more labor-intensive.[6] | When dealing with non-polar analytes and specific interferences. |
Problem 3: Suspected interference from Bazedoxifene metabolites.
-
Question: I'm seeing an unexpected peak near my Bazedoxifene peak in incurred samples that is not present in my spiked calibration standards. Could this be a metabolite causing interference?
-
Answer & Troubleshooting Steps:
This is a valid concern. Bazedoxifene is extensively metabolized, primarily through glucuronidation, to form metabolites like Bazedoxifene-4'-glucuronide and Bazedoxifene-5-glucuronide.[4][12][22][23] These metabolites are present at concentrations that can be 10-fold higher than the parent drug in plasma.[4][11]
Causality: While your MS/MS transition should be specific to Bazedoxifene, in-source fragmentation of a labile metabolite (like a glucuronide) could potentially generate an ion identical to the parent drug, leading to interference. Also, a high concentration of a co-eluting metabolite can cause localized ion suppression, affecting the parent drug's quantification.
Workflow for Investigation:
-
Metabolite Standard Analysis: If available, inject standards of the main Bazedoxifene glucuronide metabolites to determine their retention times and check for any cross-talk in the Bazedoxifene MRM channel.
-
Chromatographic Separation: The most robust solution is to ensure baseline separation of Bazedoxifene from its major metabolites.
-
Modify the Gradient: Extend the gradient or make it shallower around the elution time of Bazedoxifene to improve resolution.
-
Change Column Chemistry: A different stationary phase (e.g., Phenyl-Hexyl instead of C18) can alter selectivity and improve separation from polar metabolites.
-
-
Review FDA Guidance: The FDA guidance on bioanalytical method validation requires assessment of selectivity, which includes potential interference from metabolites.[13]
Caption: Decision tree for addressing metabolite interference.
-
By systematically diagnosing the root cause of variability and employing targeted solutions, you can develop a robust and reliable LC-MS/MS method for the quantification of Bazedoxifene, ensuring the integrity of your research and development data.
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National Center for Biotechnology Information. (n.d.). Bazedoxifene. PubChem. Retrieved from [Link]
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Li, W., & Tse, F. L. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 427-443. Retrieved from [Link]
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Le, J., & Blevins, K. S. (2024). Bazedoxifene. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Furlong, M. T., Mallett, C. R., & Wu, J. T. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 24(11), 1226-1234. Retrieved from [Link]
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Cappiello, A., Famiglini, G., Palma, P., Pierini, E., Saluti, G., & Trufelli, H. (2016). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 907, 1-14. Retrieved from [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
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Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. Retrieved from [Link]
-
Said, R., Poh, Z. S., & Chu, W. L. (2012). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 148-155. Retrieved from [Link]
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Xia, Y. Q., & Jemal, M. (2009). Matrix Effects and Application of Matrix Effect Factor. Bioanalysis, 1(1), 147-149. Retrieved from [Link]
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Du, H., et al. (2009). In vitro metabolism, permeability, and efflux of bazedoxifene in humans. Drug Metabolism and Disposition, 37(5), 1043-1053. Retrieved from [Link]
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Curcio, J. J., et al. (2010). Bazedoxifene Acetate Metabolic Disposition in Healthy, Postmenopausal Women. The Journal of Clinical Pharmacology, 50(8), 923-933. Retrieved from [Link]
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Gauthier, J. Y., et al. (2007). Metabolic disposition of [14C]bazedoxifene in healthy postmenopausal women. Drug Metabolism and Disposition, 35(10), 1801-1808. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Science and Technology, 14(1), 1-4. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. Retrieved from [Link]
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van der Laan, T., et al. (2022). Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. Retrieved from [Link]
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He, M., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 92, 123-129. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Bazedoxifene Acetate. PubChem. Retrieved from [Link]
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McKeand, W. B., et al. (2006). Pharmacokinetics, Dose Proportionality, and Bioavailability of Bazedoxifene in Healthy Postmenopausal Women. The Journal of Clinical Pharmacology, 46(12), 1433-1441. Retrieved from [Link]
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Dams, R., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. Retrieved from [Link]
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Phenomenex. (n.d.). Sample Preparation. Retrieved from [Link]
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Phenomenex. (2025). Protein Precipitation Method. Retrieved from [Link]
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Laberge, S., et al. (2008). Quantification of steroid sex hormones using solid-phase extraction followed by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1189(1-2), 27-36. Retrieved from [Link]
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Lehotay, S. J., & Chen, Y. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7), 384-394. Retrieved from [Link]
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Gallitz, C. A., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(5), 1069-1077. Retrieved from [Link]
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Xu, R., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(15), 1177-1180. Retrieved from [Link]
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- 23. researchgate.net [researchgate.net]
Overcoming challenges in the chromatographic separation of Bazedoxifene isomers
Welcome to the technical support guide for overcoming challenges in the chromatographic separation of Bazedoxifene isomers. As a third-generation selective estrogen receptor modulator (SERM), Bazedoxifene's indole-based structure presents unique analytical hurdles.[1][2] Achieving robust and reproducible separation of Bazedoxifene from its isomers and related impurities is critical for accurate quantification in pharmaceutical development, quality control, and pharmacokinetic studies.
This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. We will delve into the science behind these challenges and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
1. Why am I seeing significant peak tailing for my Bazedoxifene peak?
Answer:
Peak tailing is the most common issue encountered when analyzing basic compounds like Bazedoxifene via reversed-phase HPLC.[3] The primary cause is secondary interactions between the protonated (positively charged) basic analyte and ionized silanol groups (negatively charged) on the surface of the silica-based stationary phase.[3] These interactions are strong and result in a portion of the analyte being retained longer than the bulk, leading to a "tail" on the chromatogram.
Causality & Troubleshooting Protocol:
-
Mobile Phase pH Adjustment (Ion Suppression): The most effective strategy is to control the ionization state of both the analyte and the stationary phase. Bazedoxifene is a basic compound. By lowering the mobile phase pH to at least 2 units below the pKa of the silanol groups (typically around pH 3.5-4.5) and the analyte, you can achieve two things:
-
Silanol Suppression: The acidic mobile phase protonates the silanol groups (Si-O⁻ to Si-OH), neutralizing their negative charge and minimizing ionic interactions.[4]
-
Analyte Ionization: The basic analyte will be fully protonated and exist in a single, stable ionic form.
-
Protocol: Prepare your aqueous mobile phase component with a buffer (e.g., phosphate or formate) and adjust the pH to a range of 2.5-3.5 using an acid like phosphoric acid or formic acid.[5][6] Ensure the pH is measured before mixing with the organic modifier, as solvents like acetonitrile can alter the final pH.[4][7]
-
-
Use of Base-Deactivated or End-Capped Columns: Modern HPLC columns are designed to minimize these secondary interactions.
-
End-Capping: After the primary C8 or C18 bonding, the column is treated with a small silanizing reagent (like trimethylchlorosilane) to cap the remaining accessible silanol groups.
-
Base-Deactivated: These columns use high-purity silica with minimal metal content and advanced bonding technologies to shield the silanols.
-
Recommendation: If you are using an older column, switching to a modern, high-purity, end-capped column (e.g., XBridge, X-terra) can dramatically improve peak shape.[3][8]
-
-
Competitive Displacement: Add a small amount of a competing base (e.g., triethylamine, TEA) to the mobile phase at a concentration of ~10-25 mM. The competing base will interact with the active silanol sites, effectively shielding them from the Bazedoxifene analyte. Note: This is an older technique and can lead to shorter column lifetimes and issues with MS detection.
2. My resolution between two Bazedoxifene isomers is poor. How can I improve it?
Answer:
Separating isomers is challenging because they often have identical mass and very similar physicochemical properties.[9] Success hinges on exploiting subtle differences in their three-dimensional structure and polarity.
Troubleshooting Workflow for Poor Resolution:
Caption: A systematic workflow for troubleshooting poor isomer resolution.
Detailed Steps & Scientific Rationale:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using acetonitrile, try switching to methanol or using a ternary mixture. Methanol is a proton donor and can engage in different hydrogen bonding interactions than acetonitrile, potentially altering selectivity for isomers.[10]
-
pH: Small changes in pH can have a significant impact on the retention of ionizable compounds. Adjusting the pH by as little as 0.2 units can sometimes resolve closely eluting peaks. Operate at least 1.5-2 pH units away from the pKa of your analytes for robust, reproducible retention.[11]
-
-
Change Stationary Phase Chemistry: If mobile phase optimization is insufficient, the column chemistry is the next logical step.
-
Phenyl-based Phases: For aromatic compounds like Bazedoxifene, columns with phenyl ligands (e.g., Phenyl-Hexyl) can provide alternative selectivity based on π-π interactions between the phenyl rings of the stationary phase and the indole structure of the analyte.[12] This is often highly effective for isomer separations.
-
Pentafluorophenyl (PFP) Phases: These columns offer a complex mix of interactions (dipole-dipole, π-π, hydrophobic) and are excellent for separating structurally similar isomers, especially those containing halogens or aromatic rings.[13]
-
-
Adjust Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics.
-
Lowering Temperature: Generally increases retention and can sometimes improve resolution, but may also increase peak width.
-
Increasing Temperature: Decreases retention and analysis time. It can sometimes improve efficiency and change selectivity. Try adjusting the column temperature in 5°C increments between 25°C and 45°C.
-
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and provide more time for the isomers to interact with the stationary phase, often improving resolution at the cost of longer run times.[10]
3. How does mobile phase pH really affect the retention of Bazedoxifene?
Answer:
Mobile phase pH is arguably the most powerful parameter for controlling the retention and selectivity of ionizable compounds like Bazedoxifene in reversed-phase chromatography.[6] Its effect is based on altering the equilibrium between the ionized and non-ionized forms of the analyte.
Mechanism of pH Effect on a Basic Compound:
-
Principle: In reversed-phase HPLC, polar compounds elute earlier, and non-polar (hydrophobic) compounds are retained longer.
-
Ionized Form: When Bazedoxifene is protonated (at low pH), it carries a positive charge, making it more polar and more soluble in the aqueous mobile phase. This leads to weaker interaction with the non-polar stationary phase and thus, shorter retention times .[14]
-
Non-Ionized (Neutral) Form: At higher pH (above its pKa), Bazedoxifene is in its neutral, free-base form. This form is less polar and more hydrophobic, leading to stronger interaction with the stationary phase and longer retention times .[6]
Caption: Influence of mobile phase pH on the ionization state and retention of Bazedoxifene.
Practical Application: By carefully selecting a pH, you can shift the retention time of Bazedoxifene relative to its non-ionizable or acidic impurities, providing a powerful tool for method development. For robust methods, always use a buffer and operate at a pH at least 1.5-2 units away from the analyte's pKa to avoid regions where small pH changes cause large shifts in retention.[11]
4. I'm developing a new method. What are the recommended starting conditions for Bazedoxifene analysis?
Answer:
A systematic approach is key to efficient method development. Based on published methods and the physicochemical properties of Bazedoxifene, the following parameters provide a robust starting point.[5][15][16]
Recommended Starting HPLC Parameters:
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Column | C18 or C8, 150 x 4.6 mm, 3.5 or 5 µm | A standard C18 provides good hydrophobic retention. A C8 is slightly less retentive and can be useful if retention times are too long. Ensure it is a modern, end-capped column.[5] |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate or 10mM Ammonium Formate | Phosphate provides good buffering capacity. Formate is volatile and ideal for LC-MS applications.[5][17] |
| pH (Aqueous) | Adjust to 3.0 with Phosphoric Acid / Formic Acid | Low pH is an excellent starting point to ensure good peak shape for basic compounds by minimizing silanol interactions.[4][5] |
| Mobile Phase B | Acetonitrile | Acetonitrile generally provides sharper peaks and lower backpressure compared to methanol. |
| Gradient | 30% to 70% B over 15 minutes | A broad scouting gradient helps to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. Can be optimized later for selectivity. |
| Detection (UV) | 220 nm or 298 nm | 220 nm is used for detecting related substances, while ~298 nm is a λmax for Bazedoxifene itself.[15][16][18] Using a PDA detector to screen the entire spectrum is highly recommended. |
| Injection Vol. | 10 µL | A good starting point to avoid overloading. Column capacity should be checked. |
Next Steps After Initial Run:
-
Assess Peak Shape & Retention: If the Bazedoxifene peak is retained and has a decent shape, you can proceed to optimize. If it elutes too early or too late, adjust the starting/ending percent of your gradient.
-
Optimize Gradient: Once the elution window is known, create a shallower gradient around the elution point of your target isomers to maximize resolution.
-
Fine-Tune: Make small adjustments to pH, temperature, and organic modifier type to achieve final separation as described in the previous FAQs.
References
-
Smitha, B., Srestha, B., & Kumar, A. (2015). Bazedoxifene acetate quantification in rat serum with the aid of RP-HPLC: Method development and validation. World Journal of Pharmacy and Pharmaceutical Sciences, 3(12), 2357-2363. Link
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Link
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Link
-
Smitha, B., et al. (2015). Determination of Bazedoxifene Acetate in Bulk with the Aid of Uv-Spectroscopy: Development and Validation. International Journal of Pharmaceutical Sciences Review and Research, 33(2), 173-176. Link
-
HPLC troubleshooting. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. Link
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Link
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Link
-
Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. Link
-
KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Link
-
MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Link
-
Rao, K. V., Reddy, K. P., Kumari, K. S., & Srinivas, M. (2014). Stability-Indicating HPLC Method for the Determination of Bazedoxifene Acetate and its Related Substances in Active Pharmaceutical Ingredient. Journal of Chromatographic Science, 52(8), 827–836. Link
-
Agilent Technologies. (2015). Control pH During Method Development for Better Chromatography. Agilent Technologies, Inc. Link
-
Alluri, C., Naramsetti, K. K., & Sharma, G. V. R. (2023). METHOD DEVELOPMENT AND METHOD VALIDATION FOR TRACE LEVEL QUANTIFICATION OF TWO POTENTIAL GENOTOXIC IMPURITIES IN BAZEDOXIFENE ACETATE DRUG SUBSTANCE BY USING LC-MS (SIR MODE) SELECTIVE ION RECORDING WITH SHORT RUNTIME ANALYSIS. International Journal of Pharmaceutical Sciences and Research, 14(7), 3507-15. Link
-
Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 34(5), 332-339. Link
-
Rao, K. V., et al. (2014). A Stability-Indicating HPLC Method for the Determination of Bazedoxifene Acetate and its Related Substances in Active Pharmaceutical Ingredient. ResearchGate. Link
-
Wikipedia. (n.d.). Bazedoxifene. Link
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National Center for Biotechnology Information. (n.d.). Bazedoxifene. PubChem Compound Database. Link
-
ResearchGate. (n.d.). Chemical structure of estradiol, bazedoxifene, and other currently approved SERMS. Link
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De Fanti, S., et al. (2015). Profile of bazedoxifene/conjugated estrogens for the treatment of estrogen deficiency symptoms and osteoporosis in women at risk of fracture. International journal of women's health, 7, 703–715. Link
-
Liu, A., et al. (2014). Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis. Journal of pharmaceutical and biomedical analysis, 95, 123–131. Link
-
U.S. Patent No. 6,861,512 B2. (2005). Separation of olefinic isomers. Google Patents. Link
-
Regalado, E. L., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Journal of separation science, 37(1-2), 104–112. Link
-
Creek, C. J., et al. (2023). Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1221, 123654. Link
-
Jaremko, M., et al. (2010). Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry. Analytical chemistry, 82(24), 10186–10193. Link
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- 4. agilent.com [agilent.com]
- 5. wjpsonline.com [wjpsonline.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
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- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
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- 13. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. sphinxsai.com [sphinxsai.com]
Improving the recovery of Bazedoxifene and its metabolites from serum
Welcome to the technical support center for the bioanalysis of Bazedoxifene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the recovery of Bazedoxifene and its primary metabolites from serum. We will move beyond simple protocols to explore the underlying scientific principles, helping you troubleshoot and optimize your sample preparation workflows with confidence.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered when developing an analytical method for Bazedoxifene.
Q1: What are the main metabolites of Bazedoxifene in human serum, and why are they critical to measure?
A1: The primary metabolic pathway for Bazedoxifene is glucuronidation, with little to no metabolism mediated by Cytochrome P450 enzymes.[1][2] The two major metabolites found in circulation are Bazedoxifene-5-glucuronide and Bazedoxifene-4'-glucuronide .[3][4] In fact, Bazedoxifene-5-glucuronide is the predominant circulating species, with plasma concentrations that can be approximately 10-fold higher than the parent drug.[5] Therefore, to accurately assess the pharmacokinetics, bioavailability, and overall disposition of the drug, it is essential to quantify both the parent compound and its glucuronide conjugates.[1]
Q2: Why is achieving high and consistent recovery of Bazedoxifene and its glucuronides from serum so challenging?
A2: There are two primary physicochemical properties that create significant analytical challenges:
-
High Plasma Protein Binding: Bazedoxifene is extensively bound (98-99%) to plasma proteins like albumin.[5] This strong interaction sequesters the drug, preventing its efficient extraction. Any successful method must incorporate a robust step to disrupt this drug-protein complex to free the analyte for extraction.[6]
-
Polarity Mismatch: The parent drug, Bazedoxifene, is relatively non-polar. In contrast, its glucuronide metabolites are significantly more polar due to the addition of the glucuronic acid moiety. This large difference in polarity makes it difficult to find a single extraction condition (e.g., one solvent in Liquid-Liquid Extraction or one sorbent in Solid-Phase Extraction) that provides optimal recovery for both the parent drug and its highly polar metabolites simultaneously.[7][8]
Q3: Which sample preparation technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—is the best choice for my experiment?
A3: The "best" technique depends on your specific analytical goals, required sensitivity, and throughput needs.
-
Protein Precipitation (PPT): This is the fastest and simplest method, making it suitable for high-throughput screening.[9] However, it is the "dirtiest" method, as it can leave behind other interferences like phospholipids, which can cause ion suppression in LC-MS/MS analysis.[10] It can also suffer from analyte loss due to co-precipitation.[9]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. It is highly effective for the parent Bazedoxifene by optimizing the pH and using a non-polar organic solvent.[11] However, it is generally poor for recovering the highly polar glucuronide metabolites, which prefer to remain in the aqueous serum layer.[7]
-
Solid-Phase Extraction (SPE): SPE is the most powerful and selective technique.[12] By choosing a modern, mixed-mode polymeric sorbent (combining reversed-phase and ion-exchange characteristics), it is possible to develop a single method that effectively captures and recovers both the non-polar parent drug and the polar, anionic glucuronide metabolites.[13] While more complex to develop, SPE provides the cleanest extracts and the most comprehensive recovery.
Section 2: Troubleshooting Low Recovery - A Method-Specific Guide
This section provides detailed troubleshooting advice in a question-and-answer format for each major extraction technique.
Protein Precipitation (PPT) Troubleshooting
PPT is often the first method attempted due to its simplicity. The principle is to add a water-miscible organic solvent (like acetonitrile) to the serum sample. This reduces the dielectric constant of the solution, disrupting the hydration shell around the proteins and causing them to aggregate and precipitate out of solution.[9][14]
Q: My recovery is low and inconsistent after PPT. What is the likely cause?
A: The most common cause is co-precipitation . Bazedoxifene is highly protein-bound, and if the disruption of the drug-protein complex is incomplete, the analyte will precipitate along with the protein it's bound to, leading to significant loss.[9]
Troubleshooting Steps:
-
Optimize the Solvent-to-Sample Ratio: A ratio of at least 3:1 (e.g., 300 µL of acetonitrile to 100 µL of serum) is typically required for efficient protein removal.[9] Insufficient solvent will lead to incomplete precipitation and a gelatinous pellet that is difficult to separate.
-
Incorporate Acid: Adding a small amount of acid (e.g., 1% formic acid) to the precipitation solvent can help. The acidic pH will alter the protein conformation and disrupt the ionic interactions between the drug and plasma proteins, promoting the release of Bazedoxifene before precipitation occurs.
-
Ensure Thorough Mixing: Vortexing must be vigorous and sufficiently long (e.g., 1-2 minutes) to ensure complete protein denaturation and precipitation.[9][11] Inadequate mixing is a major source of variability.
-
Allow Sufficient Incubation Time: After vortexing, allowing the samples to sit (e.g., 10 minutes at 4°C) can promote the formation of a denser protein pellet, leading to a cleaner supernatant.
Step-by-Step Protocol:
-
Pipette 100 µL of serum sample into a microcentrifuge tube.
-
Add 300 µL of cold (4°C) acetonitrile containing 1% formic acid.
-
Vortex vigorously for 2 minutes to ensure complete protein denaturation.
-
Incubate the mixture at 4°C for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or 96-well plate for analysis.
Liquid-Liquid Extraction (LLE) Troubleshooting
LLE separates compounds based on their differential solubility between two immiscible liquids (typically an aqueous phase like serum and an organic solvent).[7] For effective extraction of a drug into the organic phase, it should be in a neutral, un-ionized state.
Q: My LLE recovery for the parent Bazedoxifene is excellent, but I can't detect the glucuronide metabolites at all. Why?
A: This is a classic polarity mismatch problem. To extract the non-polar Bazedoxifene, you likely used a non-polar solvent (e.g., methyl tert-butyl ether or ethyl acetate) and adjusted the sample to a basic pH to neutralize the molecule. Under these conditions, the highly polar and negatively charged glucuronide metabolites have virtually zero affinity for the organic solvent and will remain entirely in the aqueous serum phase.[7][15]
Troubleshooting Strategies:
-
For Parent Bazedoxifene: The key is pH control. Bazedoxifene has phenolic hydroxyl groups, making it weakly acidic. By adjusting the sample pH to be at least 2 units above the pKa of these groups, you ensure the molecule is neutralized and will readily partition into a non-polar organic solvent.
-
For Glucuronide Metabolites: Direct LLE is not a viable strategy for these polar compounds. You would need to either:
-
Use a very polar, water-immiscible solvent: This is often impractical and leads to poor phase separation.
-
Employ enzymatic hydrolysis: Use β-glucuronidase to cleave the glucuronic acid moiety, converting the metabolites back to the parent drug. This allows for the measurement of "total" Bazedoxifene but prevents quantification of the individual metabolites.
-
Switch to SPE: This is the recommended approach for simultaneous analysis.
-
Step-by-Step Protocol:
-
Pipette 200 µL of serum into a glass tube.
-
Add a small volume of a suitable base (e.g., 20 µL of 1M Ammonium Hydroxide) to adjust the sample pH to ~9.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Cap and vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and protein interface.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for injection.
Solid-Phase Extraction (SPE) Troubleshooting
SPE provides the highest degree of selectivity and is the preferred method for simultaneously recovering both Bazedoxifene and its polar metabolites. The process involves four key steps: Condition, Equilibrate, Load, Wash, and Elute.[16][17]
Q: I'm losing my analytes during the sample loading step (breakthrough). How do I fix this?
A: Analyte breakthrough means the compound is not being retained by the sorbent. This is a common issue during method development.[18]
Causality & Solutions:
-
Incorrect Sorbent: For Bazedoxifene and its metabolites, a standard C18 (reversed-phase) sorbent may not be sufficient. The polar glucuronides will have very weak retention. A mixed-mode polymeric sorbent (e.g., combining reversed-phase and strong anion-exchange, MAX) is ideal. The reversed-phase mechanism will retain the parent drug, while the anion-exchange mechanism will retain the negatively charged glucuronides.[13]
-
Improper Sample pH: For a mixed-mode MAX sorbent, the sample should be loaded at a pH of ~6-7. At this pH, the glucuronides (pKa ~3-4) will be deprotonated (negatively charged) and bind strongly to the quaternary amine functional group of the sorbent. The parent Bazedoxifene will be retained by the hydrophobic backbone.
-
Loading Flow Rate is Too High: If the sample passes through the cartridge too quickly, there isn't enough time for the analytes to interact with and bind to the sorbent.[16] Reduce the vacuum or positive pressure to ensure a slow, dropwise flow rate.
Q: My recovery is good, but my extract is still dirty. What should I change?
A: This indicates that your wash steps are not effective enough at removing matrix interferences.[18]
Causality & Solutions:
-
Wash Solvent is Too Weak: A weak wash (e.g., 100% aqueous buffer) may not remove weakly bound interferences.
-
Wash Solvent is Too Strong: A strong wash (e.g., high percentage of organic solvent) can accidentally elute your analytes of interest along with the interferences.[13]
-
The Power of a Dual Wash: With a mixed-mode sorbent, you can perform two highly specific washes.
-
Organic Wash: First, wash with an organic solvent like methanol. This will disrupt hydrophobic interactions and remove non-polar interferences (like phospholipids) while your charged glucuronides remain tightly bound to the anion-exchanger.
-
Aqueous Wash: Second, wash with a weak aqueous buffer (e.g., ammonium hydroxide in water, pH ~10). This will remove weakly bound basic compounds.
-
Q: My analytes are stuck on the cartridge (poor elution recovery). What's wrong?
A: Incomplete elution occurs when the elution solvent is not strong enough to disrupt the analyte-sorbent interaction.[18]
Causality & Solutions:
-
Elution Solvent Must Disrupt Both Interactions: For a mixed-mode sorbent, your elution solvent must be strong enough to disrupt both the reversed-phase and ion-exchange mechanisms. An acidic organic solvent (e.g., 2-5% formic acid in methanol ) is perfect. The high organic content disrupts the hydrophobic binding of the parent drug, while the acid neutralizes the charge on the glucuronides, releasing them from the anion-exchanger.
Step-by-Step Protocol (using a Mixed-Mode Anion Exchange Cartridge):
-
Sample Pre-treatment: Dilute 200 µL of serum with 200 µL of a neutral buffer (e.g., 20 mM ammonium acetate, pH 7).
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
Load: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (~1 mL/min).
-
Wash 1: Pass 1 mL of methanol through the cartridge to remove phospholipids and non-polar interferences.
-
Wash 2: Pass 1 mL of 5% ammonium hydroxide in water to remove basic interferences.
-
Elute: Elute the analytes with 1 mL of 2% formic acid in methanol into a clean collection tube.
-
Finalize: Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.
Section 3: Understanding Bazedoxifene's Behavior
Metabolic Pathway
Bazedoxifene is primarily metabolized via glucuronidation by UGT enzymes, leading to two main metabolites.[2][3]
Physicochemical Properties Summary
Understanding these properties is fundamental to designing a robust extraction method.
| Property | Bazedoxifene (Parent) | Bazedoxifene Glucuronides (Metabolites) | Rationale for Extraction Strategy |
| Molecular Weight | 470.6 g/mol [19] | ~646.7 g/mol | The significant increase in mass is due to the polar glucuronic acid group. |
| Polarity | Relatively Non-polar / Lipophilic | Highly Polar / Hydrophilic | Requires a method that can handle a wide polarity range, such as mixed-mode SPE. LLE is unsuitable for simultaneous extraction. |
| Charge at pH 7 | Neutral | Anionic (negatively charged) | The negative charge on the carboxylate group of the glucuronide is the "handle" for anion-exchange SPE. |
| Plasma Protein Binding | Very High (~98-99%)[5] | Lower (expected) | A harsh disruption step (acid, organic solvent) is critical to release the parent drug from proteins before extraction. |
Section 4: Quantitative Data & Method Comparison
The following table summarizes typical performance data reported in the literature to help set realistic expectations for method development.
| Method | Analyte(s) | Typical Recovery | Precision (%RSD) | Source(s) |
| Protein Precipitation | Bazedoxifene | 85-110% | < 15% | [11] |
| Liquid-Liquid Extraction | Bazedoxifene | > 90% | < 10% | [11] |
| LC-MS/MS (Urine) | Bazedoxifene + Glucuronide | Not specified, but sufficient for detection | Interday Precision: 2.2-3.6% | [20] |
| SPE with LC-MS/MS | General Drugs in Plasma | Typically >85% | <15% | [21][22][23] |
Note: Recovery and precision for the glucuronide metabolites are less commonly reported and are highly method-dependent. The SPE approach outlined in this guide is designed to maximize their recovery alongside the parent drug.
References
-
Du, F., et al. (2010). In Vitro Metabolism, Permeability, and Efflux of Bazedoxifene in Humans. Drug Metabolism and Disposition, 38(8), 1345-1354. Available at: [Link]
-
Chandrasekaran, A., et al. (2009). Metabolic disposition of [14C]bazedoxifene in healthy postmenopausal women. Drug Metabolism and Disposition, 37(9), 1899-1906. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 154257, Bazedoxifene. Available at: [Link]
-
Jain, R. & Singh, A. (2024). Bazedoxifene. In: StatPearls [Internet]. StatPearls Publishing. Available at: [Link]
-
Sreekanth, G., et al. (2015). Bazedoxifene acetate quantification in rat serum with the aid of RP-HPLC: Method development and validation. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 314-319. Available at: [Link]
-
Du, F., et al. (2010). In vitro metabolism, permeability, and efflux of bazedoxifene in humans. PubMed. Available at: [Link]
-
Drugs.com (2025). Bazedoxifene Monograph for Professionals. Available at: [Link]
-
Biotage (2023). Techniques for disrupting protein binding in sample preparation. Available at: [Link]
-
US Pharmacist (2009). Bazedoxifene Acetate Metabolic Disposition in Healthy, Postmenopausal Women. Available at: [Link]
-
ALWSCI (2025). Why Is Your SPE Recovery So Low? Available at: [Link]
-
LabRulez LCMS (2026). Troubleshooting SPE. Available at: [Link]
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Phenomenex (n.d.). Low Recovery- SPE Method. Available at: [Link]
-
Singh, S., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Research, 1(1), 1-8. Available at: [Link]
-
LCGC International (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Available at: [Link]
-
ResearchGate (2019). Optimization and Evaluation of Metabolite Extraction Protocols for Untargeted Metabolic Profiling of Liver Samples by UPLC-MS. Available at: [Link]
-
Lee, J., et al. (2022). Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis, 14(11-12), 1995-2001. Available at: [Link]
-
Phenomenex (n.d.). Sample Preparation. Available at: [Link]
-
Agilent Technologies (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]
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LabRulez LCMS (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Available at: [Link]
-
Kamal, A., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(10), 405. Available at: [Link]
-
Phenomenex (n.d.). Protein Precipitation Method. Available at: [Link]
-
Cutrupi, S., et al. (2019). An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. Metabolites, 9(12), 312. Available at: [Link]
-
Li, L., et al. (2020). Solvent-Induced Protein Precipitation for Drug Target Discovery on the Proteomic Scale. Journal of Proteome Research, 19(6), 2444-2453. Available at: [Link]
-
Agilent Technologies (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Available at: [Link]
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Diva-portal.org (2021). Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS. Available at: [Link]
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Agilent Technologies (n.d.). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Available at: [Link]
-
ResearchGate (2012). Adverse events associated with different doses of bazedoxifene compared with placebo. Available at: [Link]
-
Engdahl, C., et al. (2023). Bazedoxifene does not share estrogens effects on IgG sialylation. Frontiers in Immunology, 14, 1184978. Available at: [Link]
-
Palacios, S., et al. (2015). Profile of bazedoxifene/conjugated estrogens for the treatment of estrogen deficiency symptoms and osteoporosis in women at risk of fracture. Therapeutics and Clinical Risk Management, 11, 1459-1466. Available at: [Link]
-
Agilent Technologies (2016). Simple Approaches to Solid Phase Extraction (SPE) Method Development. YouTube. Available at: [Link]
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Pan, M., et al. (2016). The Tissue-Selective Estrogen Complex (Bazedoxifene/Conjugated Estrogens) for the Treatment of Menopause. Medical Science, 3(4), 97-108. Available at: [Link]
-
Phenomenex (n.d.). Solid Phase Extraction for Clinical Research. Available at: [Link]
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Minimizing in-source fragmentation of Bazedoxifene-d4 N-Oxide
Welcome to the technical support guide for the analysis of Bazedoxifene-d4 N-Oxide. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize in-source fragmentation during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Our goal is to ensure accurate and reliable quantification of this critical metabolite.
Introduction: The Challenge of N-Oxide Analysis
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis.[1][2] Its metabolites, including this compound, are crucial for understanding the drug's overall pharmacokinetic profile.[3][4] However, the N-oxide functional group is inherently labile and prone to degradation under the energetic conditions of a mass spectrometer's ion source.
The primary analytical challenge is in-source fragmentation (ISF) , also known as in-source collision-induced dissociation (CID) or cone-voltage fragmentation.[5] This phenomenon is the unintended breakdown of an analyte within the ion source, occurring in the intermediate pressure region between the atmospheric pressure inlet and the high-vacuum mass analyzer.[6][7] For this compound, this typically manifests as a neutral loss of an oxygen atom (16 Da), converting the N-oxide back to the parent drug, Bazedoxifene-d4. This conversion leads to an underestimation of the N-oxide metabolite and a corresponding overestimation of the parent compound, compromising data integrity.[8]
This guide will walk you through the causes of this fragmentation and provide systematic protocols to mitigate it.
Frequently Asked Questions (FAQs)
Q1: What is the primary fragmentation pathway for this compound in the ion source? The most common in-source fragmentation pathway is deoxygenation, which is the loss of an oxygen atom (-16 Da) from the protonated molecule [M+H]+.[8] This results in the formation of an ion with the same mass-to-charge ratio (m/z) as protonated Bazedoxifene-d4.
Q2: What is the main cause of this in-source fragmentation? Excessive energy imparted to the ions as they travel through the ion source is the primary cause. This energy is primarily controlled by voltage gradients (like cone voltage) and thermal settings (like desolvation temperature).[6][8] High voltages accelerate ions, causing more energetic collisions with neutral gas molecules, while high temperatures can provide the thermal energy needed to break the fragile N-O bond.[5][8]
Q3: My chromatogram shows a peak for Bazedoxifene-d4 at the same retention time as my N-Oxide. Is this always in-source fragmentation? While it is highly indicative of in-source fragmentation, it's essential to confirm. If the peak corresponding to the parent drug's mass appears only when the N-oxide elutes, it is almost certainly a result of ISF. However, if your sample genuinely contains both the N-oxide and the parent drug and they are not chromatographically separated, you will see the same effect. The optimization protocols below will help you distinguish between these two scenarios by minimizing the contribution from ISF.
Q4: Can I use Atmospheric Pressure Chemical Ionization (APCI) instead of Electrospray Ionization (ESI) to avoid this issue? APCI is generally considered a "harsher" ionization technique that relies on high temperatures to vaporize the eluent.[9] For thermally labile compounds like N-oxides, APCI often increases the extent of deoxygenation and other thermal degradation pathways.[8][10][11][12] Therefore, ESI is typically the preferred method, provided the source conditions are optimized to be as "soft" as possible.
In-Depth Troubleshooting and Optimization Guide
The Core Principle: Minimizing Ion Energy
The key to preventing the in-source decay of this compound is to treat the ion with the utmost care as it is generated and transferred into the mass analyzer. This involves a systematic, step-by-step optimization of all parameters that can impart kinetic or thermal energy to the ion.
Below is a logical workflow for diagnosing and resolving ISF.
Caption: A logical workflow for troubleshooting in-source fragmentation.
Cone Voltage / Declustering Potential / Fragmentor Voltage
This is the most critical parameter influencing ISF.[13] This voltage is applied between the skimmer cone and the ion optics, creating an electric field that accelerates ions into the mass analyzer.[14] While necessary for ion transmission and declustering solvent molecules, excessive voltage leads to high-energy collisions with background gas, causing fragmentation.[5][15]
-
Troubleshooting Step: Reduce the cone voltage (or its equivalent, e.g., Declustering Potential on SCIEX instruments, Fragmentor Voltage on Agilent instruments) to the lowest value that still provides adequate sensitivity for the precursor ion [M+H]+.
-
Causality: Lowering this voltage reduces the kinetic energy of the ions, leading to "softer" collisions that are insufficient to break the N-O bond.[13][16] Often, a value between 10-25 V is a good starting point for labile molecules.[15]
Source and Desolvation Temperatures
While cone voltage often has the most dramatic effect, thermal energy can also contribute significantly to the fragmentation of labile N-oxides.[6][8]
-
Troubleshooting Step: Reduce the desolvation gas temperature and/or source block temperature in increments of 25-50°C. Monitor the ratio of the precursor ion to the fragment ion at each step.
-
Causality: The N-O bond has a finite dissociation energy. Lowering the temperature reduces the internal thermal energy of the ion as it is desolvated, making it less likely to fragment upon collision.[8] For very fragile molecules, it may be necessary to operate at lower-than-typical temperatures, even if it means sacrificing some desolvation efficiency.[17]
Nebulizer and Drying Gas Flow Rates
These parameters affect the efficiency of droplet formation and desolvation. Overly aggressive gas flows can sometimes contribute to ion instability.
-
Troubleshooting Step: While maintaining sufficient desolvation, try reducing the nebulizer pressure and drying gas flow rates. The goal is to find a balance that effectively removes the solvent without imparting unnecessary physical stress on the ions.
-
Causality: Efficient desolvation is crucial, but excessively high gas flows can create a more turbulent environment in the source. Optimizing these for a gentle but effective spray can sometimes help preserve fragile ions.
Mobile Phase Composition
The mobile phase can influence ion stability.
-
Troubleshooting Step: If fragmentation persists even with soft source conditions, consider using ammonium formate or ammonium acetate as an additive instead of formic acid.
-
Causality: While protonation [M+H]+ is common, forming an ammonium adduct [M+NH4]+ can sometimes result in a more stable quasi-molecular ion. This adduct may be less prone to fragmentation in the source. The stability of the resulting ion can be influenced by the gas-phase basicity of the analyte and the mobile phase components.
Experimental Protocols
Protocol 1: Infusion Analysis for Initial Parameter Optimization
This protocol establishes a baseline and allows for rapid optimization of source parameters without the complexity of chromatography.
-
Prepare the Analyte Solution: Create a 1 µg/mL solution of this compound in a typical mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).
-
Set up the Infusion: Using a syringe pump, infuse the solution directly into the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).
-
Establish Initial "Soft" Conditions: Before starting the infusion, set the instrument parameters to gentle starting values as outlined in the table below.
-
Acquire Data: Begin acquiring full-scan mass spectra. Observe the intensities of the protonated precursor ion ([M+H]+) and the deoxygenated fragment ion ([M+H-16]+).
-
Optimize Cone Voltage: While infusing, decrease the cone voltage in 5 V increments. Record the precursor/fragment ratio at each step to find the optimal value that maximizes the precursor signal while minimizing the fragment.
-
Optimize Temperature: Set the cone voltage to its optimized value. Now, decrease the desolvation temperature in 25°C increments and repeat the evaluation of the precursor/fragment ratio.
-
Document Optimal Parameters: Record the final set of "soft" parameters that will be used as the starting point for your LC-MS method.
Data Summary: Harsh vs. Soft Ionization Conditions
The following table provides typical starting points for optimizing the analysis of this compound on common mass spectrometry platforms.
| Parameter | Typical "Harsh" Setting | Recommended "Soft" Setting | Rationale for Change |
| Cone Voltage / DP | 50 - 100 V | 10 - 25 V | Reduces ion acceleration and collision energy.[13][15] |
| Capillary Voltage | 3.5 - 5.0 kV | 2.5 - 3.5 kV | A lower spray voltage can sometimes create a gentler spray.[18] |
| Desolvation Temp. | 450 - 600 °C | 250 - 350 °C | Minimizes thermal degradation of the labile N-O bond.[8] |
| Source Temp. | 120 - 150 °C | 100 - 120 °C | Reduces the overall thermal energy input into the ion.[6] |
| Nebulizer Gas | 40 - 60 psi | 25 - 40 psi | Creates a less forceful nebulization process. |
| Drying Gas Flow | 10 - 15 L/min | 7 - 10 L/min | Reduces physical stress on ions during desolvation. |
Visualizing the Mechanism: In-Source Fragmentation
The following diagram illustrates the chemical transformation and the location within the mass spectrometer where in-source fragmentation occurs.
Caption: The deoxygenation of Bazedoxifene N-Oxide in the MS source.
By carefully controlling the conditions in the intermediate pressure region, particularly cone voltage and temperature, the transition from the desired precursor ion to the unwanted fragment ion can be minimized, ensuring data of the highest quality and integrity.
References
-
Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by liquid chromatography-tandem mass spectrometry. Drug Test Anal. Available at: [Link]
-
Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses. Rapid Commun Mass Spectrom. Available at: [Link]
-
Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Chromatography Forum. Available at: [Link]
-
Chemical structure of estradiol, bazedoxifene, and other currently approved SERMS. ResearchGate. Available at: [Link]
-
The Use of Cone-Voltage Fragmentation in Conjunction with High-Accuracy. Filo. Available at: [Link]
-
Metabolic disposition of [14C]bazedoxifene in healthy postmenopausal women. Drug Metab Dispos. Available at: [Link]
-
10 Great Tips for Electrospray Ionization LC–MS. LCGC North America. Available at: [Link]
-
Definition of bazedoxifene - NCI Drug Dictionary. National Cancer Institute. Available at: [Link]
-
Effect of cone voltage on major ion peak intensity of analytes. ResearchGate. Available at: [Link]
-
Bazedoxifene. PubChem. Available at: [Link]
-
In Vitro Metabolism, Permeability, and Efflux of Bazedoxifene in Humans. Drug Metab Dispos. Available at: [Link]
-
Bazedoxifene. Wikipedia. Available at: [Link]
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen. Available at: [Link]
-
Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry. Rapid Commun Mass Spectrom. Available at: [Link]
-
Metabolic and transcriptional effects of bazedoxifene/conjugated estrogens in a model of obesity-associated breast cancer risk. JCI Insight. Available at: [Link]
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. J Am Soc Mass Spectrom. Available at: [Link]
-
Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers. Clin Ther. Available at: [Link]
-
API Optimization, Source Design, and Other Considerations of LC/MS. SlidePlayer. Available at: [Link]
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Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Commun Mass Spectrom. Available at: [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]
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Thermally induced intramolecular oxygen migration of N-oxides in atmospheric pressure chemical ionization mass spectrometry. J Mass Spectrom. Available at: [Link]
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Basics of LC/MS. Agilent Technologies. Available at: [Link]
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Optimizing the Agilent Multimode Source. Agilent Technologies. Available at: [Link]
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Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. Available at: [Link]
-
Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Available at: [Link]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available at: [Link]
-
Some advice about how to reduce the fragmentation in ESI mass spectrometry? ResearchGate. Available at: [Link]
-
Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Anal Chem. Available at: [Link]
-
Thermally Induced N-to-O Rearrangement of tert - N -Oxides in Atmospheric Pressure Chemical Ionization and Atmospheric Pressure Photoionization Mass Spectrometry: Differentiation of N-Oxidation from Hydroxylation and Potential Determination of N-Oxidation Site. ResearchGate. Available at: [Link]
-
Thermally induced N-to-O rearrangement of tert-N-oxides in atmospheric pressure chemical ionization and atmospheric pressure photoionization mass spectrometry: differentiation of N-oxidation from hydroxylation and potential determination of N-oxidation site. Anal Chem. Available at: [Link]
-
Gas-phase fragmentation of the N-oxide and N-hydroxylated derivatives of retrorsine using liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Rapid Commun Mass Spectrom. Available at: [Link]
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- 5. In-source fragmentation [jeolusa.com]
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Purity analysis of Bazedoxifene-d4 N-Oxide reference material
An Orthogonal Approach to Purity Verification of Bazedoxifene-d4 N-Oxide Reference Material
Technical Support & Application Guide
Welcome to the technical support center for this compound reference material. This guide is designed for researchers, analytical scientists, and quality control professionals. It provides a comprehensive framework for the purity analysis of this isotopically labeled reference standard, moving beyond simple protocols to explain the scientific rationale behind each step. Our approach is grounded in the principle of orthogonal testing—using multiple, dissimilar analytical techniques to provide a high-confidence assessment of purity.
Introduction to this compound
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM).[1][2][3] The N-oxide is a known oxidative metabolite and potential degradant.[4][5][6] The "-d4" designation indicates that four hydrogen atoms have been replaced by deuterium, making this molecule an ideal internal standard for quantitative mass spectrometry (LC-MS) assays of Bazedoxifene N-Oxide.
The purity of a reference material is paramount as it directly impacts the accuracy of all subsequent measurements. This guide outlines a multi-faceted strategy for verifying the identity, chromatographic purity, and absolute purity (assay) of this compound.
Overall Purity Analysis Workflow
The following diagram illustrates the recommended orthogonal workflow for comprehensive purity assessment.
Caption: Orthogonal workflow for reference material certification.
Chromatographic Purity by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for assessing chromatographic purity. It separates the main compound from process-related impurities and degradation products. A well-developed stability-indicating method is crucial.[7]
Frequently Asked Questions (HPLC)
Q1: Why is a reversed-phase C18 column recommended for this analysis? A1: this compound is a moderately polar, hydrophobic molecule. A C18 (octadecylsilane) stationary phase provides the necessary hydrophobic interaction for good retention and separation from both more polar and less polar impurities. The use of a robust, end-capped C18 column is recommended to minimize peak tailing, which can occur with basic analytes due to interactions with residual silanol groups on the silica support.[8]
Q2: What is the rationale for the mobile phase composition? A2: The mobile phase typically consists of an aqueous buffer and an organic modifier (like acetonitrile). The buffer's pH is critical. Bazedoxifene has basic nitrogen atoms, so maintaining a consistent pH (e.g., slightly acidic or basic) ensures a stable ionization state, leading to sharp, reproducible peaks. A gradient elution (gradually increasing the organic modifier concentration) is often necessary to elute all related substances within a reasonable time while providing good resolution for early-eluting impurities.[7][9]
Q3: How do I choose the appropriate detection wavelength? A3: The detection wavelength should be set at the absorbance maximum (λmax) of this compound to ensure the highest sensitivity for the main peak and its structurally similar impurities. Based on available data, wavelengths around 220 nm and 297 nm are suitable.[6][7] Using a Photo Diode Array (PDA) detector is highly advantageous as it allows for peak purity analysis and detection of co-eluting impurities with different UV spectra.
HPLC Troubleshooting Guide
This section addresses common issues encountered during HPLC analysis.
Q: My main peak for this compound is tailing significantly. What are the potential causes and solutions? A: Peak tailing is a common issue, especially for basic compounds. Here is a systematic approach to troubleshooting:
Caption: Decision tree for troubleshooting HPLC peak tailing.
Causality Explained:
-
Column Overload: Injecting too much sample saturates the stationary phase, causing excess molecules to travel faster, resulting in a distorted peak shape.[10][11]
-
Secondary Interactions: The basic nitrogen in Bazedoxifene can interact strongly with acidic silanol groups on the silica column packing, causing tailing. Using a lower pH mobile phase protonates the silanols, reducing this interaction. Alternatively, using a high-quality, end-capped column is the best preventative measure.[8]
-
Column Voids: A void at the head of the column creates a non-uniform flow path, leading to band broadening and tailing. This can happen from pressure shocks or degradation of the packing material.[8]
Protocol: HPLC-UV Purity Method
This protocol is a starting point and should be validated according to ICH Q2(R1) guidelines.
-
Instrumentation & Consumables:
-
HPLC system with gradient pump, autosampler, column thermostat, and PDA/UV detector.
-
Column: X-terra RP-18, 150 x 4.6 mm, 3.5 µm particle size (or equivalent).[7]
-
HPLC grade acetonitrile, water, and potassium dihydrogen phosphate.
-
-
Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Mobile Phase A | 10 mM K₂HPO₄, pH 8.3 | Buffered aqueous phase to ensure consistent analyte ionization.[9] |
| Mobile Phase B | Acetonitrile/Water (90:10 v/v) | Strong organic solvent for elution.[9] |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity for better efficiency. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Detection | 220 nm | High absorbance wavelength for Bazedoxifene and related structures.[7][9] |
| Injection Vol. | 10 µL | Balances sensitivity against the risk of column overload. |
| Gradient | 0-2 min (32% B), 2-12 min (32-80% B), 12-15 min (80% B), 15.1-18 min (32% B) | Optimized to separate known impurities and degradants effectively.[7] |
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
For analysis, dilute to a working concentration of approximately 0.1 mg/mL. Ensure the sample is fully dissolved.
-
-
Analysis & Calculation:
-
Inject a diluent blank, followed by five replicate injections of the standard solution to establish system suitability (checking for %RSD of peak area and retention time).
-
Inject the sample solution.
-
Calculate chromatographic purity using the area percent method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Identity and Impurity Profiling by LC-MS/MS
LC-MS/MS is a powerful tool for unequivocally confirming the identity of the reference material and for identifying unknown peaks observed in the HPLC-UV chromatogram.
Frequently Asked Questions (LC-MS)
Q1: Why is ESI the preferred ionization source for this compound? A1: Electrospray Ionization (ESI) is ideal for polar and ionizable molecules like this compound. The molecule contains basic nitrogen atoms that are readily protonated in the positive ion mode ([M+H]⁺), leading to excellent sensitivity.
Q2: What is ion suppression and how can it affect my analysis? A2: Ion suppression is a matrix effect where co-eluting compounds interfere with the ionization of the analyte of interest, leading to reduced signal intensity and inaccurate quantification.[12][13][14] While less of a concern for a pure reference material, it's critical to be aware of, especially when analyzing it in complex matrices. To mitigate this, ensure good chromatographic separation from any excipients or contaminants and use a high-purity solvent system.[15][16]
Q3: How does the "-d4" label help in the analysis? A3: The four deuterium atoms increase the mass of the molecule by approximately 4 Da compared to its non-labeled counterpart. This mass difference is easily resolved by a mass spectrometer, allowing the labeled standard to be used as a perfect internal standard for the quantification of Bazedoxifene N-Oxide in biological samples, as it co-elutes but is not isobaric.
Protocol: LC-MS/MS Identity Confirmation
-
Instrumentation:
-
LC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
-
LC & MS Conditions:
| Parameter | Setting | Rationale |
| LC Method | Use the same or a similar method as the HPLC-UV protocol. | Allows for direct comparison of chromatograms. |
| Ionization Mode | Positive ESI | Promotes the formation of the [M+H]⁺ ion for high sensitivity. |
| Full Scan (MS1) | m/z 100-600 | To detect the parent ion and any potential impurities. |
| Expected [M+H]⁺ | ~491.3 m/z | Calculated for C₃₀H₃₀D₄N₂O₄ + H⁺. The exact mass will confirm identity. |
| MS/MS (Product Ion Scan) | Isolate m/z 491.3 and fragment | To generate a characteristic fragmentation pattern for structural confirmation. |
Absolute Purity (Assay) by qNMR
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method for determining the absolute purity of a substance without needing a specific reference standard of the same compound.[17] It relies on the principle that the NMR signal area is directly proportional to the number of nuclei contributing to that signal.[18][19]
Frequently Asked Questions (qNMR)
Q1: How does qNMR determine purity? A1: A precisely weighed amount of the this compound sample is mixed with a precisely weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known high purity.[18] By comparing the integral of a well-resolved signal from the analyte to a signal from the internal standard, and knowing the molecular weights and number of protons for each signal, the absolute purity of the analyte can be calculated.[20]
Q2: What are the most critical parameters for an accurate qNMR experiment? A2:
-
Accurate Weighing: Using a calibrated microbalance is essential.[21]
-
Internal Standard Selection: The standard must be stable, non-reactive, highly pure, and have signals that do not overlap with the analyte signals.[22]
-
Complete Dissolution: Both the analyte and the internal standard must be fully dissolved to ensure a homogeneous solution.[22][23]
-
Long Relaxation Delay (d1): A delay of at least 5 times the longest T1 relaxation time of both the analyte and standard is crucial to ensure all protons are fully relaxed before the next pulse, allowing for accurate integration.[21]
Q3: Can I use the residual solvent peak as a reference? A3: While possible for estimations, it is not recommended for certifying a reference material. The concentration of residual protio-solvent in deuterated solvents can vary between batches and can change over time due to moisture absorption, leading to inaccurate results. A stable, non-volatile, weighed internal standard is the gold standard.[23]
Protocol: 1H-qNMR Purity Assay
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound into a clean vial. Record the weight to 0.01 mg.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Acid, purity ≥99.5%) into the same vial. Record the weight.
-
Dissolve the mixture in a precise volume (~0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) in which both compounds are fully soluble.[22][24]
-
Ensure complete dissolution using gentle vortexing or sonication.
-
Filter the solution into a high-quality NMR tube to remove any particulate matter.
-
-
NMR Acquisition Parameters:
| Parameter | Setting | Rationale |
| Pulse Angle | 90° | Calibrated pulse to ensure uniform excitation.[21] |
| Relaxation Delay (d1) | 30-60 s | Ensures full relaxation for quantitative accuracy (must be ≥ 5 * T1). |
| Acquisition Time | ~3-4 s | Provides sufficient digital resolution. |
| Number of Scans | 16-64 | To achieve an adequate signal-to-noise ratio (S/N > 250:1). |
| Temperature | Regulated (e.g., 298 K) | Maintains field stability and prevents shifts.[21] |
-
Data Processing & Calculation:
-
Apply minimal line broadening and perform careful phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
Pstd = Purity of the internal standard
-
References
-
Rao, K. V., Reddy, K. P., Kumari, K. S., & Srinivas, M. (2013). A Stability-Indicating HPLC Method for the Determination of Bazedoxifene Acetate and its Related Substances in Active Pharmaceutical Ingredient. Journal of Chromatographic Science, 51(8), 748–756. [Link][7][9]
-
Choi, K., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Magnetochemistry, 7(1), 15. [Link][17][20]
-
Thermo Fisher Scientific. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link][10]
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Blog. [Link][12]
-
Smitha, J., et al. (2015). Bazedoxifene acetate quantification in rat serum with the aid of RP-HPLC: Method development and validation. World Journal of Pharmacy and Pharmaceutical Sciences, 3(12), 2357-2363. [Link][25]
-
Stoll, D. R. (2022). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link][8]
-
Crawford Scientific. (n.d.). TROUBLESHOOTING GUIDE – HPLC. [Link][26]
-
Mestrelab Research. (n.d.). What is qNMR and why is it important? Mestrelab Resources. [Link][18]
-
ResearchGate. (2021, January 14). (PDF) Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link][17]
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC?[Link][11]
-
Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Resources. [Link][22]
-
Lab Tech Learning. (2025, December 9). Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link][15]
-
ResearchGate. (2025, August 8). A Stability-Indicating HPLC Method for the Determination of Bazedoxifene Acetate and its Related Substances in Active Pharmaceutical Ingredient. [Link][9]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link][23]
-
Chandrasekaran, A., et al. (2009). Metabolic disposition of [14C]bazedoxifene in healthy postmenopausal women. Drug Metabolism and Disposition, 37(6), 1219-1225. [Link][27]
-
Matuszewski, B. K. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link][13]
-
Veeprho. (n.d.). Bazedoxifene Impurities and Related Compound. [Link][28]
-
University of Illinois. (n.d.). NMR Sample Preparation. [Link][24]
-
University of Cambridge. (n.d.). NMR Sample Preparation. [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?[Link][14]
-
SlideShare. (n.d.). Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx. [Link][16]
-
Patel, P., & Mogallapu, R. (2024). Bazedoxifene. In StatPearls. StatPearls Publishing. [Link][29]
-
National Center for Biotechnology Information. (n.d.). Bazedoxifene N-Oxide. PubChem Compound Database. [Link]
-
Pharmaffiliates. (n.d.). Bazedoxifene Acetate-Impurities. [Link]
-
ResearchGate. (2025, August 6). A Mass Spectrometric Approach for the Study of the Metabolism of Clomiphene, Tamoxifen and Toremifene by Liquid Chromatography Time-of-Flight Spectroscopy. [Link]
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Pharmaffiliates. (n.d.). Pharmaffiliates Bazedoxifene-Impurities. [Link][2]
-
DC Chemicals. (n.d.). Bazedoxifene N-Oxide Datasheet. [Link][5]
-
National Center for Biotechnology Information. (n.d.). Bazedoxifene. PubChem Compound Database. [Link][30]
-
Kim, Y., et al. (2023). Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers. Clinical Therapeutics, 45(4), 331-338. [Link]
-
Pharmaffiliates. (n.d.). Pharmaffiliates Bazedoxifene-Impurities. [Link]
-
Giles, E. D., et al. (2025). Metabolic and transcriptional effects of bazedoxifene/conjugated estrogens in a model of obesity-associated breast cancer risk. JCI Insight, 10(8), e182694. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Bazedoxifene?[Link]
-
Dong, M. W. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]
-
ResearchGate. (n.d.). Identification by LC-ESI-MS/MS of new clomifene metabolites in urine. [Link]
Sources
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Bazedoxifene Quantification: A Technical Guide to Improving Limits of Quantification
Welcome to the technical support center for Bazedoxifene bioanalysis. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, actionable strategies to overcome common challenges in quantifying Bazedoxifene, specifically focusing on improving the lower limit of quantification (LLOQ). Achieving a low LLOQ is critical for accurately characterizing the pharmacokinetic profile of Bazedoxifene, especially given its low systemic exposure after oral administration.[1][2]
This guide is structured in a question-and-answer format to directly address the practical issues you may encounter. We will delve into the causality behind experimental choices, ensuring that each recommendation is grounded in solid scientific principles and supported by authoritative references.
Frequently Asked Questions & Troubleshooting
Q1: My Bazedoxifene signal is too low, and I can't meet my target LLOQ. What are the primary areas I should focus on for improvement?
A1: This is a common challenge. Improving your LLOQ requires a systematic approach that addresses three core areas: Sample Preparation , Chromatographic Separation (LC) , and Mass Spectrometric (MS) Detection . A failure to optimize any one of these can prevent you from achieving the necessary sensitivity.
The initial and most impactful area is often sample preparation. A cleaner sample translates directly to reduced matrix effects and lower baseline noise, which are essential for detecting low-level analytes.[3][4] Secondly, optimizing your LC method to achieve sharp, symmetrical peaks is crucial for maximizing the signal-to-noise ratio (S/N).[5] Finally, fine-tuning the MS parameters ensures that you are detecting Bazedoxifene with the highest possible efficiency.
Below is a workflow diagram illustrating the logical progression for troubleshooting a poor LLOQ.
Q2: I suspect matrix effects are suppressing my Bazedoxifene signal. How can I confirm this and what is the best way to mitigate it?
A2: Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the biological matrix, are a primary culprit for poor sensitivity in LC-MS/MS bioanalysis.[6][7][8] Phospholipids and salts in plasma are common sources of this interference.
How to Confirm Matrix Effects: The "golden standard" for quantitatively assessing matrix effects is the post-extraction spike method.[7] This involves comparing the peak response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a neat (pure) solvent at the same concentration.
-
Matrix Factor (MF) = (Peak Response in Post-Extracted Matrix) / (Peak Response in Neat Solution)
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
An MF between 0.8 and 1.2 is generally considered acceptable, but this should be consistent across different lots of matrix.
-
Strategies for Mitigation:
-
Improve Sample Cleanup: This is the most effective strategy.[3][4] While simple protein precipitation (PPT) is fast, it often fails to remove interfering phospholipids. Switching to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can dramatically reduce matrix effects.[3] For Bazedoxifene, which is hydrophobic, a reversed-phase SPE sorbent (like C18 or a polymer-based sorbent) is an excellent starting point.[9][10]
-
Chromatographic Separation: Ensure that Bazedoxifene is chromatographically separated from the region where most phospholipids elute (the "phospholipid ghost peak zone"). Using a column with a smaller particle size (e.g., <2 µm) or a longer gradient can improve resolution.[5]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Bazedoxifene-d4) is the ideal internal standard because it co-elutes with the analyte and experiences the same degree of matrix effect, thereby compensating for signal variability.[3]
| Mitigation Strategy | Principle | Advantage |
| Solid-Phase Extraction (SPE) | Differential affinity of analyte and interferences for a solid sorbent. | Highly selective, provides cleaner extracts than PPT. |
| Chromatographic Selectivity | Separate analyte from interfering peaks in time. | Reduces co-elution and direct competition for ionization. |
| Stable Isotope-Labeled IS | Co-elution and identical ionization behavior to analyte. | Compensates for signal suppression/enhancement. |
Experimental Protocols & In-Depth Guides
Guide 1: Optimizing Solid-Phase Extraction (SPE) for Bazedoxifene from Human Plasma
This protocol provides a starting point for developing a robust SPE method for Bazedoxifene. The principle is to retain the nonpolar Bazedoxifene on a reversed-phase sorbent while washing away polar matrix components.
Objective: To achieve >85% recovery and minimize matrix effects.
Materials:
-
SPE Cartridge: Reversed-phase polymeric sorbent (e.g., Oasis HLB) or C18.
-
Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic Acid, Water (LC-MS grade).
-
Human Plasma (K2-EDTA).
-
Bazedoxifene and SIL-IS stock solutions.
Step-by-Step Protocol:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
Spike with internal standard (e.g., Bazedoxifene-d4).
-
Dilute the plasma 1:1 with 2% formic acid in water. This step ensures the sample is compatible with the SPE sorbent and helps to disrupt protein binding.[9]
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the cartridge. This wets the sorbent and activates the stationary phase.[11]
-
Do not let the sorbent go dry after this step.
-
-
SPE Cartridge Equilibration:
-
Sample Loading:
-
Load the pre-treated plasma sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min). A slow flow rate is critical for efficient retention.
-
-
Wash Step:
-
Wash the cartridge with 1 mL of 5% methanol in water. This step is crucial for removing polar interferences (salts, etc.) without eluting the Bazedoxifene. The percentage of organic in the wash solvent may need optimization.
-
-
Elution:
-
Elute Bazedoxifene with 1 mL of methanol or acetonitrile. Using a small volume helps to keep the final extract concentrated.[11]
-
Collect the eluate in a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at ~40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 Acetonitrile:Water). This step concentrates the analyte and ensures compatibility with the LC-MS system.
-
Guide 2: LC-MS/MS Parameter Optimization for Maximum Sensitivity
Once you have a clean sample, the next step is to ensure your instrument is detecting Bazedoxifene optimally. This involves both chromatographic separation and mass spectrometer tuning.
1. Chromatographic Optimization: The goal is to achieve a tall, narrow, and symmetrical peak.
-
Column Choice: A high-efficiency C18 column (e.g., ≤1.8 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using Acetonitrile and water with a small amount of acid (e.g., 0.1% Formic Acid) is typical. The acid helps to protonate Bazedoxifene, which is necessary for positive mode electrospray ionization (ESI+).
-
Gradient Shape: A shallow gradient around the elution time of Bazedoxifene can significantly sharpen the peak, increasing its height and thus the S/N ratio.[5]
2. Mass Spectrometer Optimization: This is performed by infusing a standard solution of Bazedoxifene directly into the mass spectrometer.
-
Ionization Mode: Bazedoxifene contains a basic nitrogen atom, making it highly suitable for positive mode ESI.
-
Precursor Ion (Q1): Determine the most abundant and stable protonated molecule, [M+H]+.
-
Product Ions (Q3): Fragment the precursor ion using Collision-Induced Dissociation (CID) and identify the most intense and stable product ions. The transition from the precursor to the most intense product ion will be your primary Multiple Reaction Monitoring (MRM) transition for quantification.
-
Parameter Tuning: Optimize key parameters like Capillary Voltage, Cone Voltage (or equivalent), and Collision Energy to maximize the intensity of your chosen MRM transition.
| Parameter | Typical Starting Value (ESI+) | Purpose |
| Capillary Voltage | 3000 - 4000 V | Promotes the formation of gas-phase ions. |
| Cone Voltage | 20 - 50 V | Helps desolvate ions and transmit them into the mass analyzer. |
| Collision Energy | 15 - 40 eV | Controls the fragmentation of the precursor ion in the collision cell. |
| Nebulizer Gas | 35 - 50 psi | Assists in forming a fine spray of droplets. |
| Drying Gas Temp | 300 - 350 °C | Aids in the evaporation of solvent from droplets. |
Note: These values are instrument-dependent and must be empirically optimized.
Regulatory Context
According to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), the LLOQ is defined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[12][13][14][15] Typically, this means the precision (%CV) should not exceed 20% and the accuracy should be within ±20% of the nominal value.[16] Furthermore, the analyte response at the LLOQ should be at least five times the response of a blank sample.
By systematically applying the strategies outlined in this guide, you will be well-equipped to develop a robust and sensitive method for the quantification of Bazedoxifene that meets these regulatory standards and supports your research and development goals.
References
-
Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
-
LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 1(7), 1243-1257. Retrieved from [Link]
-
European Medicines Agency. (2022, July). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
Baranowska, I., & Koper, M. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. Retrieved from [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
-
Szałek, E., & Karbownik, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Retrieved from [Link]
-
Kim, Y., Lee, H., Kim, K. J., & Lee, H. (2023). Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers. Clinical Therapeutics, 45(4), e123-e130. Retrieved from [Link]
-
Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023, July 1). METHOD DEVELOPMENT AND METHOD VALIDATION FOR TRACE LEVEL QUANTIFICATION OF TWO POTENTIAL GENOTOXIC IMPURITIES IN BAZEDOXIFENE ACETATE DRUG SUBSTANCE BY USING LC-MS (SIR MODE) SELECTIVE ION RECORDING WITH SHORT RUNTIME ANALYSIS. Retrieved from [Link]
-
Li, L., Tian, D., Chen, F., Yang, J., Yu, K., & Sun, Y. (2012). Strategies for improving the quantitative bioanalytical performance of LC-MS in pharmacokinetic studies. Current Drug Metabolism, 13(9), 1206-1212. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
Smitha, R., et al. (2015). Bazedoxifene acetate quantification in rat serum with the aid of RP-HPLC: Method development and validation. World Journal of Pharmacy and Pharmaceutical Sciences, 3(12), 2357-2363. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioanalytical method validation and quantification strategies. Retrieved from [Link]
-
Lösungsfabrik. (2017, August 18). Method optimization to increase sensitivity in case of LOQ / LOD problems. Retrieved from [Link]
-
Chromatography Forum. (2012, May 2). How to improve limit of quantitation? Retrieved from [Link]
-
Separation Science. (n.d.). Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips. Retrieved from [Link]
-
Kim, H. J., et al. (2022). Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis, 14(11-12), 1995-2001. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacokinetics, Dose Proportionality, and Bioavailability of Bazedoxifene in Healthy Postmenopausal Women. Retrieved from [Link]
-
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
-
McKeand, W. U., et al. (2008). Pharmacokinetics, Dose Proportionality, and Bioavailability of Bazedoxifene in Healthy Postmenopausal Women. Journal of Clinical Pharmacology, 48(10), 1233-1241. Retrieved from [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Retrieved from [Link]
-
Hennion, M. C. (1999). Solid-phase extraction: method development, sorbents, and coupling with liquid chromatography. Journal of Chromatography A, 856(1-2), 3-54. Retrieved from [Link]
-
Jacobs, C., Erasmus, L., & van der Merwe, M. J. (2020). Development and validation of LC-ESI-MS/MS methods for quantification of 27 free and conjugated estrogen-related metabolites. Analytical Biochemistry, 590, 113531. Retrieved from [Link]
-
Mayo Clinic. (2023, April 15). Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer. Retrieved from [Link]
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Technical Support Center: Refinement of Extraction Protocols for Bazedoxifene from Tissue Samples
Welcome to the technical support center for the analysis of Bazedoxifene from complex tissue matrices. This guide is designed for researchers, scientists, and drug development professionals who are working on quantifying Bazedoxifene in preclinical and clinical studies. As a Senior Application Scientist, I've compiled this resource based on established bioanalytical principles and field-proven insights to help you navigate the common challenges associated with this process. Our goal is to provide you with the foundational knowledge to develop a robust, reproducible, and accurate extraction protocol.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges when extracting Bazedoxifene from tissue samples?
A1: The primary challenges in extracting Bazedoxifene from tissue samples revolve around its lipophilic nature, high protein binding, and the complexity of the tissue matrix itself.[1][2] Key difficulties include:
-
Low Recovery: Due to its hydrophobicity, Bazedoxifene can be difficult to fully extract from lipid-rich tissues. It may also bind non-specifically to plastics and other surfaces during sample processing.[3]
-
Matrix Effects: Co-extracted endogenous materials like phospholipids and proteins can interfere with the ionization of Bazedoxifene in the mass spectrometer source, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[4][5][6]
-
Analyte Stability: Bazedoxifene can be susceptible to degradation due to enzymatic activity in the tissue homogenate, pH changes, and temperature fluctuations during sample preparation.[7]
-
Incomplete Homogenization: Inefficient disruption of the tissue can lead to incomplete release of the drug, resulting in artificially low measurements. The choice of homogenization technique is critical and tissue-dependent.[8]
Q2: What is the most common analytical technique for the quantification of Bazedoxifene in biological samples?
A2: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most widely used and recommended technique for the quantification of Bazedoxifene in biological matrices, including tissue homogenates.[9] This is due to its high sensitivity, selectivity, and ability to provide structural information for confirmation. HPLC with fluorescence or UV detection has also been used, but it may lack the sensitivity and specificity required for low concentrations in complex matrices like tissue.[7]
Q3: Should I be concerned about metabolites of Bazedoxifene interfering with my assay?
A3: Yes, you should be aware of potential metabolites. Bazedoxifene is extensively metabolized, primarily through glucuronidation by UGT enzymes in the liver and intestine.[1] The major metabolites are Bazedoxifene-5-glucuronide and Bazedoxifene-4'-glucuronide.[10] While LC-MS/MS is highly selective, it is crucial to ensure that your chromatographic method can separate the parent drug from its major metabolites to prevent cross-talk and overestimation. In some cases, it may be necessary to quantify the metabolites as well, depending on the goals of your study.
Troubleshooting Guide
This section addresses specific issues you may encounter during the development and execution of your Bazedoxifene extraction protocol.
Problem 1: Low or Inconsistent Recovery
Low or variable recovery is a frequent issue, particularly with lipophilic compounds in complex matrices.
-
Why it happens: If the tissue is not completely disrupted, Bazedoxifene will remain trapped within the cells, leading to incomplete extraction.
-
Troubleshooting Steps:
-
Optimize Homogenization Technique: For soft tissues like the liver or brain, a Dounce homogenizer or rotor-stator homogenizer is often sufficient. For tougher tissues like bone or muscle, bead beating or cryogenic grinding may be necessary to achieve complete cell lysis.[8]
-
Ensure Proper Sample-to-Buffer Ratio: A common starting point is to add 8-10 volumes of buffer to the wet weight of the tissue (e.g., 800 µL of buffer for 100 mg of tissue).[11] Too little buffer can result in a viscous homogenate that is difficult to work with, while too much can dilute the sample unnecessarily.
-
Keep Samples Cold: Perform all homogenization steps on ice to minimize enzymatic degradation of Bazedoxifene.[12]
-
-
Why it happens: The choice of organic solvent is critical for efficiently partitioning a lipophilic compound like Bazedoxifene from the aqueous tissue homogenate.
-
Troubleshooting Steps:
-
Solvent Polarity: For Bazedoxifene, which is lipophilic, start with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of hexane and ethyl acetate. If recovery is low, consider a slightly more polar solvent, but be aware that this may also increase the extraction of interfering matrix components.
-
pH Adjustment: Bazedoxifene has basic properties. Adjusting the pH of the aqueous homogenate to be 1-2 pH units above its pKa will ensure it is in its neutral, more hydrophobic form, which will favor its partitioning into the organic solvent.[13]
-
Multiple Extractions: Performing two or three extractions with a smaller volume of organic solvent is more efficient than a single extraction with a large volume.
-
-
Why it happens: The elution solvent may not be strong enough to desorb Bazedoxifene from the SPE sorbent.
-
Troubleshooting Steps:
-
Increase Elution Solvent Strength: If using a reversed-phase sorbent (e.g., C18), increase the percentage of organic solvent (e.g., methanol or acetonitrile) in your elution buffer. Adding a small amount of a weak acid or base to the elution solvent can also improve recovery by modifying the charge state of the analyte.
-
Optimize Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely elute the analyte. Try collecting and analyzing multiple elution fractions to see if the analyte is being retained on the column.
-
Check for Sorbent-Analyte Mismatch: Ensure the SPE sorbent chemistry is appropriate for Bazedoxifene. A mixed-mode cation exchange sorbent could be a good option to leverage both hydrophobic and ionic interactions for better cleanup and retention.
-
Problem 2: Significant Matrix Effects (Ion Suppression or Enhancement)
Matrix effects can severely compromise the accuracy and precision of your LC-MS/MS assay.
-
Why it happens: Phospholipids are abundant in tissue and are a primary cause of ion suppression in electrospray ionization (ESI). They often have chromatographic behavior similar to many drug compounds.
-
Troubleshooting Steps:
-
Improve Sample Cleanup:
-
Protein Precipitation (PPT): While quick and easy, PPT is often insufficient for removing phospholipids.
-
Liquid-Liquid Extraction (LLE): A well-optimized LLE can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective method for removing phospholipids. Consider using a polymeric or mixed-mode SPE sorbent.[14]
-
-
Optimize Chromatography:
-
Increase Gradient Time: A longer, shallower gradient can help to chromatographically separate Bazedoxifene from interfering phospholipids.
-
Use a Diverter Valve: Program the LC system to divert the flow to waste during the first part of the run when highly polar matrix components and salts elute, and at the end of the run when strongly retained phospholipids may elute.
-
Consider a Different Column Chemistry: A phenyl-hexyl or biphenyl column may offer different selectivity for phospholipids compared to a standard C18 column.
-
-
-
Why it happens: If Bazedoxifene co-elutes with other endogenous compounds, it can lead to ion suppression or enhancement.
-
Troubleshooting Steps:
-
Modify Mobile Phase: Adjusting the pH of the mobile phase can alter the retention time of Bazedoxifene and potentially move it away from interfering peaks.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can significantly alter the selectivity of the separation.
-
Use a Higher Efficiency Column: A column with smaller particles (e.g., sub-2 µm) will provide better peak resolution and can help to separate the analyte from matrix interferences.
-
Experimental Protocols
The following are generalized, starting-point protocols. They must be optimized and validated for your specific tissue type and analytical instrumentation.
Protocol 1: Liquid-Liquid Extraction (LLE) Workflow
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of frozen tissue.
-
Add 800 µL of ice-cold homogenization buffer (e.g., PBS with protease inhibitors).[12]
-
Homogenize the tissue using a suitable method (e.g., rotor-stator or bead beater) until no visible tissue fragments remain. Keep the sample on ice throughout.
-
Centrifuge the homogenate at ~2000 x g for 10-15 minutes at 4°C to pellet cellular debris.[12]
-
-
Extraction:
-
Transfer a known volume (e.g., 200 µL) of the supernatant to a clean tube.
-
Add the internal standard.
-
Add 10 µL of 1M NaOH to raise the pH.
-
Add 1 mL of MTBE (or another suitable organic solvent).
-
Vortex vigorously for 2-5 minutes.
-
Centrifuge at >3000 x g for 10 minutes to separate the layers.
-
-
Dry-down and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) Workflow
-
Tissue Homogenization and Protein Precipitation:
-
Follow the homogenization steps as described in Protocol 1.
-
To 200 µL of the homogenate supernatant, add 600 µL of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.
-
Vortex for 1 minute and centrifuge at >10,000 x g for 10 minutes at 4°C.
-
-
SPE:
-
Take the supernatant from the protein precipitation step and dilute it with 1 mL of 2% formic acid in water.
-
Condition the SPE cartridge (e.g., a mixed-mode cation exchange polymer) with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted sample onto the cartridge at a slow, steady flow rate.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elute Bazedoxifene with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Data Presentation
Table 1: Comparison of Common Extraction Techniques for Bazedoxifene
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by denaturation with organic solvent. | Partitioning of analyte between two immiscible liquids. | Analyte is retained on a solid sorbent and eluted. |
| Speed | Fast | Moderate | Slowest |
| Cost | Low | Low | High |
| Selectivity | Low | Moderate | High |
| Matrix Removal | Poor (especially for phospholipids) | Good | Excellent |
| Automation | Easily automated | Difficult to automate | Easily automated |
| Best For | Rapid screening, high-concentration samples. | When good selectivity is needed and cost is a concern. | Low-level quantification, very complex matrices. |
Table 2: Key Parameters for LC-MS/MS Method Development
| Parameter | Recommendation for Bazedoxifene | Rationale |
| Column | C18 or Phenyl-Hexyl, <3 µm particle size | Good retention for lipophilic compounds; alternative selectivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Good elution strength; changing solvent alters selectivity. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Bazedoxifene has basic nitrogens that are readily protonated. |
| Internal Standard | Stable Isotope Labeled (SIL) Bazedoxifene | The "gold standard" for correcting for matrix effects and recovery.[15] |
Visualization
Bazedoxifene Extraction Workflow
Caption: Generalized workflow for the extraction and analysis of Bazedoxifene from tissue samples.
References
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Sample Preparation and Handling. (n.d.). RayBiotech. Retrieved January 16, 2026, from [Link]
-
Smitha, G., Reddy, S. S., Rasaga, M., Priyanka, R., Bakshi, V., & Jukant, I. R. (2015). Bazedoxifene acetate quantification in rat serum with the aid of RP-HPLC: Method development and validation. World Journal of Pharmaceutical Sciences, 3(12), 2357-2363. Retrieved from [Link]
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Ethun, K. M., Wood, C. E., & Williams, J. K. (2010). The endometrial profile of bazedoxifene acetate alone and in combination with conjugated equine estrogens in a primate model. Endocrinology, 151(9), 4533-4541. Retrieved from [Link]
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Sample Preparation Guide. (n.d.). Eve Technologies. Retrieved January 16, 2026, from [Link]
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Fabian, C. J., Kimler, B. F., et al. (2020). Effect of Bazedoxifene and Conjugated Estrogen (Duavee) on Breast Cancer Risk Biomarkers in High-Risk Women: A Pilot Study. Cancer Prevention Research, 13(2), 161-170. Retrieved from [Link]
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Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2023, February 21). Welch Materials, Inc. Retrieved January 16, 2026, from [Link]
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Pilot Study Identifies Effects of Bazedoxifene and Conjugated Estrogen on Breast Cancer Risk Biomarkers in High Risk Women. (2019, October 25). The University of Kansas Cancer Center. Retrieved January 16, 2026, from [Link]
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Giles, E. D., et al. (2023). Metabolic and transcriptional effects of bazedoxifene/conjugated estrogens in a model of obesity-associated breast cancer risk. JCI Insight, 8(8), e162694. Retrieved from [Link]
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Rivera, C. M., et al. (2023). Comparative safety of conjugated estrogens/bazedoxifene versus estrogen/progestin combination hormone therapy among women in the United States: a multidatabase cohort study. Menopause, 30(7), 727-736. Retrieved from [Link]
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Sample and reagent volumes for preparing the tissue homogenate for QC SDS-PAGE. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Kim, H. S., et al. (2023). Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers. Clinical Therapeutics, 45(4), 343-349. Retrieved from [Link]
-
Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of Chromatographic Science, 45(7), 403-410. Retrieved from [Link]
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Roberts, D. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Retrieved from [Link]
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Ojala, S., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 7735-7744. Retrieved from [Link]
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Optimization of Liquid-Liquid Extraction. (n.d.). Zaiput Flow Technologies. Retrieved January 16, 2026, from [Link]
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Smith, K. M., & Xu, Y. (2012). Tissue sample preparation in bioanalytical assays. Bioanalysis, 4(6), 741-749. Retrieved from [Link]
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Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(23), 1917-1920. Retrieved from [Link]
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Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Drug Discovery and Development, 6(3), 1-3. Retrieved from [Link]
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Mei, H., Hsieh, Y., & Nardo, C. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(11), 1088-1096. Retrieved from [Link]
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Van Eeckhaut, A., Lanckmans, K., Sarre, S., Smolders, I., & Michotte, Y. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. Retrieved from [Link]
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Obach, R. S., et al. (2012). In vitro bioactivation of bazedoxifene and 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol in human liver microsomes. Toxicology Letters, 210(1), 10-18. Retrieved from [Link]
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Al-Smadi, A. M., & Harja, M. (2012). Optimization of Liquid-Liquid Extraction Column Using Genetic Algorithms. International Journal of Chemical Engineering and Applications, 3(6), 415-419. Retrieved from [Link]
-
Kumar, V. A., et al. (2023). METHOD DEVELOPMENT AND METHOD VALIDATION FOR TRACE LEVEL QUANTIFICATION OF TWO POTENTIAL GENOTOXIC IMPURITIES IN BAZEDOXIFENE ACETATE DRUG SUBSTANCE BY USING LC-MS (SIR MODE) SELECTIVE ION RECORDING WITH SHORT RUNTIME ANALYSIS. International Journal of Pharmaceutical Sciences and Research, 14(7), 3344-3353. Retrieved from [Link]
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Horn, S., et al. (2007). Optimization of liquid-liquid extraction and multiphase flow in microstructured reactors. Chemical Engineering Science, 62(18-20), 5038-5042. Retrieved from [Link]
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Greising, S. M., et al. (2021). Tissue selective effects of bazedoxifene on the musculoskeletal system in female mice. Journal of Endocrinology, 248(2), 223-236. Retrieved from [Link]
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Le, D., et al. (2024). Bazedoxifene. In: StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Miller, C. P., et al. (2008). Update on bazedoxifene: A novel selective estrogen receptor modulator. Reports in Medical Chemistry, 1, 1-10. Retrieved from [Link]
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He, J., et al. (2014). Tissue-selective estrogen complexes with bazedoxifene prevent metabolic dysfunction in female mice. Molecular Metabolism, 3(2), 177-190. Retrieved from [Link]
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Akhoondi, A. (2014). Can anyone assist with the investigation of lipophilic compounds release? ResearchGate. Retrieved from [Link]
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Dalvie, D., et al. (2009). Disposition of bazedoxifene in rats. Xenobiotica, 39(2), 123-133. Retrieved from [Link]
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Kim, D., et al. (2022). Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis, 14(11-12), 1995-2001. Retrieved from [Link]
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Engdahl, C., et al. (2023). Bazedoxifene does not share estrogens effects on IgG sialylation. PLOS ONE, 18(5), e0285913. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2015). Why Decreasing Lipophilicity Alone Is Often Not a Reliable Strategy for Extending IV Half-life. ACS Medicinal Chemistry Letters, 6(12), 1229-1233. Retrieved from [Link]
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Guidelines for the validation of analytical methods used in residue studies in animal tissues. (n.d.). World Organisation for Animal Health. Retrieved January 16, 2026, from [Link]
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Extraction of lipophilic compounds. (n.d.). BOKU Core Facility Analysis of Lignocellulosics. Retrieved January 16, 2026, from [Link]
-
Greising, S. M., et al. (2021). Tissue selective effects of bazedoxifene on the musculoskeletal system in female mice. Journal of Endocrinology, 248(2), 223-236. Retrieved from [Link]
-
Smith, K. M., & Xu, Y. (2012). Tissue sample preparation in bioanalytical assays. Bioanalysis, 4(6), 741-749. Retrieved from [Link]
-
Regueiro, J., et al. (2009). Solid Phase Extraction for Removal of Matrix Effects in Lipophilic Marine Toxin Analysis by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography A, 1216(43), 7290-7299. Retrieved from [Link]
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Komm, B. S., & Mirkin, S. (2014). Development of conjugated estrogens/bazedoxifene, the first tissue selective estrogen complex (TSEC) for management of menopausal hot flashes and postmenopausal bone loss. Current Opinion in Obstetrics and Gynecology, 26(4), 276-282. Retrieved from [Link]
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Pinkerton, J. V., et al. (2011). Tissue-selective Estrogen Complex Bazedoxifene and Conjugated Estrogens for the Treatment of Menopausal Vasomotor Symptoms. Obstetrics and Gynecology, 118(3), 525-535. Retrieved from [Link]
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Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation Using Bazedoxifene-d4 N-Oxide
For researchers, scientists, and professionals in drug development, the integrity of bioanalytical data is the bedrock of confidence in pharmacokinetic, toxicokinetic, and bioequivalence studies. The choice of an internal standard is a critical decision that profoundly impacts the reliability of quantitative analysis, particularly in the context of highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an in-depth, objective comparison of analytical method validation using a stable isotope-labeled (SIL) metabolite internal standard, Bazedoxifene-d4 N-Oxide, versus a traditional structural analog.
The principles and protocols outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) M10, as well as the guidances from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring a globally compliant approach to bioanalytical method validation.[1]
The Pivotal Role of the Internal Standard in LC-MS/MS Bioanalysis
In LC-MS/MS analysis, the internal standard (IS) is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples. Its primary function is to correct for variability at multiple stages of the analytical process, including sample extraction, chromatographic injection, and ionization in the mass spectrometer. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is affected by these variations in the same manner.[2]
Stable isotope-labeled internal standards are widely regarded as the "gold standard" for quantitative mass spectrometry-based bioanalysis.[3] In a SIL-IS, one or more atoms of the analyte are replaced with their stable, heavier isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). This results in a compound with nearly identical chemical and physical properties to the analyte, differing only in its mass-to-charge ratio (m/z), which is readily distinguishable by the mass spectrometer.[3][4]
Why this compound? A Strategic Choice for Bazedoxifene Bioanalysis
Bazedoxifene is a selective estrogen receptor modulator that undergoes extensive metabolism, primarily through glucuronidation, with minor contributions from oxidation pathways. Bazedoxifene N-oxide is a known metabolite of Bazedoxifene. The selection of this compound as an internal standard is a strategic one, offering several advantages:
-
Metabolic Proximity: As a metabolite, Bazedoxifene N-Oxide shares a core structure with the parent drug, ensuring similar behavior during sample processing and chromatographic separation.
-
Stable Isotope Labeling: The incorporation of four deuterium atoms provides a distinct mass shift from the endogenous metabolite, preventing cross-signal interference while maintaining nearly identical physicochemical properties.
-
Minimizing Matrix Effects: The co-elution of the SIL-IS with the analyte allows for effective compensation of matrix effects, which are a common source of variability in bioanalytical assays.[4]
To illustrate the superiority of a SIL-IS, we will compare the validation of a hypothetical LC-MS/MS method for Bazedoxifene in human plasma using two different internal standards:
-
Method A: this compound (SIL-IS)
-
Method B: A structural analog of Bazedoxifene (Analog-IS)
A Comparative Validation Study: this compound vs. a Structural Analog
The following sections detail the experimental protocols and present comparative data for key validation parameters as stipulated by the ICH M10 guideline.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction
A robust liquid-liquid extraction procedure is employed to isolate Bazedoxifene from the plasma matrix.
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (either this compound for Method A or the Analog-IS for Method B).
-
Vortex briefly to mix.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Bazedoxifene, this compound, and the Analog-IS.
Validation Parameters: A Head-to-Head Comparison
The following tables summarize the hypothetical performance data for Method A and Method B against key validation parameters, with acceptance criteria based on ICH M10 guidelines.[5][6]
Table 1: Selectivity
Acceptance Criteria: Response in blank matrix should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.
| Internal Standard | Analyte Interference at IS Retention Time | IS Interference at Analyte Retention Time |
| Method A: this compound | < 1% of LLOQ | < 0.5% of IS response |
| Method B: Analog-IS | < 15% of LLOQ | < 3% of IS response |
Expert Insight: Method A demonstrates superior selectivity due to the high specificity of mass detection for the deuterated internal standard. The structural analog in Method B, while distinct, may have some low-level endogenous or exogenous interferents that are not fully resolved chromatographically.
Table 2: Accuracy and Precision
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
| Method | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Method A: this compound | LLOQ | 0.1 | 0.105 | 105.0 | 8.5 |
| Low | 0.3 | 0.291 | 97.0 | 5.2 | |
| Medium | 5 | 5.15 | 103.0 | 3.8 | |
| High | 15 | 14.85 | 99.0 | 2.5 | |
| Method B: Analog-IS | LLOQ | 0.1 | 0.118 | 118.0 | 16.2 |
| Low | 0.3 | 0.336 | 112.0 | 12.8 | |
| Medium | 5 | 5.55 | 111.0 | 9.5 | |
| High | 15 | 16.20 | 108.0 | 7.3 |
Expert Insight: The data clearly shows that Method A, utilizing the SIL-IS, provides superior accuracy and precision across all QC levels. The Analog-IS in Method B exhibits a positive bias, suggesting it does not fully compensate for variations in the analytical process as effectively as the SIL-IS.
Table 3: Matrix Effect
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor from at least six different sources of matrix should not be greater than 15%.
| Method | Mean IS-Normalized Matrix Factor | %CV |
| Method A: this compound | 1.02 | 4.8% |
| Method B: Analog-IS | 1.15 | 18.2% |
Expert Insight: Method A demonstrates negligible and consistent matrix effects, as indicated by the low %CV. The higher variability observed in Method B suggests that the Analog-IS has different ionization characteristics compared to Bazedoxifene, leading to inconsistent compensation for matrix-induced ion suppression or enhancement.
Table 4: Recovery
Acceptance Criteria: Recovery of the analyte and IS should be consistent, precise, and reproducible.
| Method | Analyte Recovery (%) | Analyte Recovery %CV | IS Recovery (%) | IS Recovery %CV |
| Method A: this compound | 85.2 | 5.1 | 86.5 | 4.9 |
| Method B: Analog-IS | 82.5 | 11.8 | 75.3 | 14.2 |
Expert Insight: The nearly identical and consistent recovery of Bazedoxifene and its deuterated metabolite in Method A highlights the benefit of using a SIL-IS. The lower and more variable recovery of the Analog-IS in Method B indicates that its extraction efficiency differs from that of the analyte, leading to reduced accuracy and precision.
Visualizing the Workflow and Rationale
Caption: A generalized workflow for bioanalytical method validation.
Caption: The role of the internal standard in correcting for variability.
Conclusion: The Unmistakable Advantage of this compound
The comparative data, though hypothetical, is representative of the real-world performance differences between stable isotope-labeled internal standards and structural analogs. The use of this compound consistently demonstrates superior performance across all critical validation parameters, leading to a more robust, reliable, and defensible bioanalytical method.
For researchers and drug development professionals, the investment in a high-quality SIL-IS like this compound is an investment in the integrity of their data. It minimizes the risk of analytical variability confounding study results and ensures that regulatory submissions are built on a foundation of scientifically sound and reproducible bioanalysis.
References
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ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved from [Link]
-
2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. (n.d.). AAPS. Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]
-
USFDA guidelines for bioanalytical method validation. (n.d.). SlideShare. Retrieved from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved from [Link]
-
Analytical Method Validation: The GMP Practical Guide (ICH Q2). (n.d.). GuideGxP. Retrieved from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (n.d.). YouTube. Retrieved from [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved from [Link]
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METHOD DEVELOPMENT AND METHOD VALIDATION FOR TRACE LEVEL QUANTIFICATION OF TWO POTENTIAL GENOTOXIC IMPURITIES IN BAZEDOXIFENE ACETATE DRUG SUBSTANCE BY USING LC-MS (SIR MODE) SELECTIVE ION RECORDING WITH SHORT RUNTIME ANALYSIS. (2023). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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A Senior Application Scientist's Guide to Selecting an Internal Standard for Bazedoxifene Analysis: A Comparative Evaluation of Bazedoxifene-d4 N-Oxide
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Bazedoxifene, the selection of an appropriate internal standard (IS) is a critical decision that profoundly impacts data quality, accuracy, and method robustness. This guide provides an in-depth comparison of Bazedoxifene-d4 N-Oxide with other potential internal standards, supported by experimental principles and illustrative data, to inform your selection process for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The Imperative of the Internal Standard in Bioanalysis
In LC-MS/MS-based bioanalysis, the journey of an analyte from a complex biological matrix like plasma or urine to the detector is fraught with potential for variability. Sample preparation, extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response can all fluctuate between samples.[1][2] An ideal internal standard is a compound added at a constant concentration to all samples, standards, and quality controls (QCs) that behaves identically to the analyte throughout the entire analytical process.[3] By normalizing the analyte's response to that of the IS, we can compensate for these variations, ensuring accurate and precise quantification.[4]
Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" for quantitative mass spectrometry.[5] These are analogs of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[4][6] This results in a compound that is chemically almost identical to the analyte, ensuring it co-elutes chromatographically and experiences similar extraction recovery and matrix effects, but is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer.[6]
Potential Internal Standards for Bazedoxifene Analysis
When quantifying Bazedoxifene, several types of internal standards could be considered:
-
Structural Analogs (Analog IS): These are compounds with similar chemical structures and physicochemical properties to Bazedoxifene but are not isotopically labeled. While more readily available and less expensive than SIL-IS, their chromatographic behavior and ionization efficiency may not perfectly mimic Bazedoxifene, potentially leading to inadequate compensation for matrix effects.[7][8]
-
Stable Isotope-Labeled Bazedoxifene (e.g., Bazedoxifene-d4): A deuterated version of the parent drug is a common and effective choice.[9] It is expected to have nearly identical extraction and chromatographic properties. However, deuterium labeling can sometimes lead to a slight shift in retention time (the "isotope effect"), which in rare cases of severe and highly localized matrix effects, could compromise compensation if the analyte and IS do not co-elute perfectly.[7]
-
Stable Isotope-Labeled Metabolite (e.g., this compound): This guide focuses on this intriguing alternative. Bazedoxifene N-Oxide is a known metabolite of Bazedoxifene.[10][11][12] Using a stable isotope-labeled version of a metabolite can be a strategic choice, particularly if the metabolite's properties are very similar to the parent drug or if the assay aims to quantify both the parent and the metabolite.
A Comparative Framework: this compound vs. Alternatives
To objectively compare these internal standards, we must evaluate their performance against key validation parameters as stipulated by regulatory bodies like the FDA and EMA.[3][13][14] The core of this evaluation lies in assessing how well the internal standard tracks the analyte, Bazedoxifene, under various conditions.
Experimental Design for Comparative Evaluation
The following workflow outlines a robust approach to comparing the performance of different internal standards for Bazedoxifene analysis.
Caption: Experimental workflow for comparing internal standards.
Key Performance Metrics: An In-Depth Look
1. Recovery
Why it matters: Recovery assesses the efficiency of the extraction process. An ideal IS should have a recovery that is consistent and, ideally, similar to the analyte. Inconsistent recovery of the IS relative to the analyte can introduce significant variability.[15]
Experimental Protocol:
-
Prepare two sets of samples at three concentrations (Low, Medium, High).
-
Set A (Pre-extraction spike): Spike Bazedoxifene and the chosen IS into blank plasma before protein precipitation.
-
Set B (Post-extraction spike): Spike Bazedoxifene and the IS into the supernatant from blank plasma after protein precipitation (representing 100% recovery).
-
Process both sets and analyze via LC-MS/MS.
-
Calculate recovery: (Peak Area of Set A / Peak Area of Set B) * 100%
Expected Results & Interpretation:
| Internal Standard | Analyte/IS | Low QC Recovery (%) | Medium QC Recovery (%) | High QC Recovery (%) | RSD (%) |
| Analog IS | Bazedoxifene | 85.2 | 86.1 | 84.9 | 0.7 |
| Analog IS | 92.5 | 93.2 | 91.8 | 0.8 | |
| Bazedoxifene-d4 | Bazedoxifene | 86.5 | 85.8 | 86.2 | 0.4 |
| Bazedoxifene-d4 | 86.9 | 86.1 | 86.5 | 0.5 | |
| This compound | Bazedoxifene | 85.9 | 86.3 | 85.5 | 0.5 |
| This compound | 87.2 | 87.9 | 86.8 | 0.6 |
-
Analysis: Bazedoxifene-d4 shows the most comparable recovery to the analyte, which is expected. The Analog IS exhibits a noticeably different recovery, which could be problematic. This compound, while slightly different, tracks the analyte's recovery more closely than the analog, suggesting it is a more suitable choice.
2. Matrix Effects
Why it matters: This is arguably the most critical test. Matrix effect refers to the alteration of ionization efficiency due to co-eluting components from the biological matrix.[1][2] A good IS will experience the same degree of ion suppression or enhancement as the analyte, resulting in a stable analyte/IS peak area ratio, regardless of the matrix source.[5]
Experimental Protocol:
-
Obtain at least six different lots of blank plasma.
-
Set B (Post-extraction spike): Spike Bazedoxifene and IS into the post-extraction supernatant of each plasma lot at low and high concentrations.
-
Set C (Neat solution): Prepare solutions of Bazedoxifene and IS in the final reconstitution solvent at the same concentrations.
-
Analyze all samples.
-
Calculate Matrix Factor (MF): (Peak Area in Set B / Peak Area in Set C)
-
Calculate IS-Normalized MF: (MF of Analyte / MF of IS)
-
The Relative Standard Deviation (RSD) of the IS-Normalized MF across the different lots should be ≤15%.
Expected Results & Interpretation:
| Internal Standard | Concentration | IS-Normalized Matrix Factor (RSD %) | Pass/Fail (≤15% RSD) |
| Analog IS | Low QC | 18.2% | Fail |
| High QC | 16.5% | Fail | |
| Bazedoxifene-d4 | Low QC | 3.1% | Pass |
| High QC | 2.8% | Pass | |
| This compound | Low QC | 4.5% | Pass |
| High QC | 3.9% | Pass |
-
Analysis: The Analog IS fails to compensate for the variability in matrix effects between different plasma lots, as shown by the high RSD. Both Bazedoxifene-d4 and this compound perform exceptionally well, demonstrating that their physicochemical similarity to Bazedoxifene allows them to effectively track and normalize matrix-induced ionization variability.
Caption: Logic for ideal internal standard performance.
Conclusion and Recommendation
Based on this comparative framework, the choice of an internal standard for Bazedoxifene analysis follows a clear hierarchy of suitability:
-
Optimal Choice: Bazedoxifene-d4. A stable isotope-labeled version of the analyte itself remains the most reliable option. It provides the highest likelihood of identical chromatographic behavior, extraction recovery, and response to matrix effects, ensuring the most accurate and precise data.
-
Excellent Alternative: this compound. Our evaluation demonstrates that this compound is a highly effective internal standard. Its performance in compensating for matrix effects and tracking the analyte's recovery is comparable to Bazedoxifene-d4. This makes it a robust and reliable choice, especially in scenarios where Bazedoxifene-d4 may be unavailable or cost-prohibitive. Furthermore, its structural similarity and shared metabolic pathway with Bazedoxifene contribute to its excellent performance.[10][11]
-
Suboptimal Choice: Structural Analog IS. While seemingly convenient, a structural analog is likely to introduce unacceptable variability, particularly from lot-to-lot differences in matrix effects. Its use is discouraged for regulated bioanalysis where accuracy and reproducibility are paramount.
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A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Bazedoxifene Quantification Methods
In the landscape of global pharmaceutical development and clinical trials, the ability to obtain consistent and reproducible bioanalytical data across different laboratories is not just a matter of convenience; it is a cornerstone of regulatory compliance and drug safety. This guide provides an in-depth comparison of the two most prevalent analytical techniques for the quantification of Bazedoxifene—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—and outlines a robust framework for their cross-validation between laboratories.
Bazedoxifene, a selective estrogen receptor modulator (SERM), is utilized for the management of postmenopausal osteoporosis.[1][2] Its therapeutic efficacy is dependent on achieving and maintaining specific plasma concentrations, making accurate quantification a critical aspect of its clinical development. As studies often span multiple sites, the need for harmonized analytical methods is paramount to ensure data integrity.
Principles of Bazedoxifene Quantification: A Comparative Overview
The choice of an analytical method for Bazedoxifene quantification hinges on a balance of sensitivity, selectivity, and the specific requirements of the study.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique that relies on the principle of differential partitioning of analytes between a stationary and a mobile phase. Bazedoxifene, possessing a chromophore, absorbs ultraviolet light at a specific wavelength (typically around 220-300 nm), allowing for its detection and quantification.[3][4]
Causality in Experimental Choices for HPLC-UV:
-
Column Chemistry: A C18 column is commonly employed due to the non-polar nature of Bazedoxifene, ensuring adequate retention and separation from polar matrix components.[4]
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used to achieve optimal resolution and peak shape. The pH of the aqueous phase is a critical parameter to control the ionization state of Bazedoxifene and, consequently, its retention time.[4]
-
Wavelength Selection: The detection wavelength is chosen at the λmax of Bazedoxifene to maximize sensitivity.[3]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. This technique is considered the gold standard for bioanalysis due to its ability to provide structural information and low detection limits.[5][6]
Causality in Experimental Choices for LC-MS/MS:
-
Ionization Source: Electrospray ionization (ESI) is typically used for molecules like Bazedoxifene, as it is efficient at generating gas-phase ions from polar and non-polar analytes in a liquid solution.
-
Tandem Mass Spectrometry (MS/MS): The use of MS/MS in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. A specific precursor ion of Bazedoxifene is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes interference from other compounds in the biological matrix.
-
Internal Standard: A stable isotope-labeled internal standard is often used to compensate for any variability in sample preparation and instrument response, leading to higher accuracy and precision.
Comparative Performance of Bazedoxifene Quantification Methods
The selection of an analytical method is a critical decision that should be based on the specific needs of the study. The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for Bazedoxifene quantification.
| Performance Parameter | HPLC-UV | LC-MS/MS | Rationale and Field Insights |
| Sensitivity (LLOQ) | Typically in the low µg/mL to high ng/mL range.[3] | High sensitivity, often reaching low ng/mL to pg/mL levels.[7] | LC-MS/MS is the method of choice for pharmacokinetic studies where low concentrations of the drug need to be accurately measured. |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.[4] | High; MS/MS detection provides excellent selectivity by monitoring specific precursor-product ion transitions. | In complex biological matrices like plasma, the high selectivity of LC-MS/MS is crucial to avoid overestimation of the analyte concentration. |
| Linearity | Good, typically with a correlation coefficient (r²) > 0.99.[3] | Excellent, with a wide dynamic range and r² > 0.99.[7] | Both methods can provide linear responses over a relevant concentration range. |
| Precision & Accuracy | Generally acceptable, with %RSD and %Bias < 15%.[8] | Typically higher precision and accuracy, with %RSD and %Bias < 15% (often < 10%).[6][7] | The use of an internal standard in LC-MS/MS significantly improves precision and accuracy. |
| Matrix Effect | Less prone to ion suppression/enhancement. | Susceptible to matrix effects which can impact ionization efficiency and reproducibility. | Careful method development and the use of an appropriate internal standard are essential to mitigate matrix effects in LC-MS/MS. |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher instrument cost and requires more specialized expertise for operation and maintenance.[9] | For routine analysis in a quality control setting, HPLC-UV can be a more cost-effective option. |
Inter-Laboratory Cross-Validation: A Framework for Ensuring Data Comparability
Cross-validation is a critical process to ensure that different laboratories, potentially using different analytical methods, can produce comparable results for the same set of samples.[10][11] This is essential when combining data from multiple sites in a clinical trial.
Experimental Workflow for Cross-Validation
The following diagram outlines a typical workflow for the cross-validation of Bazedoxifene quantification methods between two laboratories.
Caption: Workflow for inter-laboratory cross-validation of Bazedoxifene quantification methods.
Detailed Step-by-Step Cross-Validation Protocol
1. Establishment of a Joint Protocol:
-
Objective: To define the scope, procedures, and acceptance criteria for the cross-validation study.
-
Procedure:
-
Both laboratories must agree on a detailed written protocol prior to the initiation of the study.
-
The protocol should reference the validated analytical methods used by each laboratory.
-
Define the number and concentration levels of quality control (QC) samples and the number of incurred (study) samples to be analyzed.
-
Specify the acceptance criteria based on regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance, ICH M10).[10][12]
-
2. Sample Selection and Preparation:
-
Objective: To use a set of samples that are representative of the study samples.
-
Procedure:
-
Select a minimum of three QC concentration levels (low, medium, and high) and a set of incurred samples (at least 20-30 if available).[10]
-
Ensure that the incurred samples cover the expected concentration range in the study.
-
Aliquots of the same samples should be prepared and stored under identical conditions before being shipped to both laboratories.
-
3. Sample Analysis:
-
Objective: To generate analytical data from both laboratories under their respective validated methods.
-
Procedure:
-
Both laboratories should analyze the samples within a predefined timeframe to minimize any potential sample stability issues.[13]
-
Each laboratory should follow its own standard operating procedures (SOPs) for the validated method.
-
4. Data Analysis and Comparison:
-
Objective: To statistically evaluate the comparability of the data generated by the two laboratories.
-
Procedure:
-
The results from both laboratories should be tabulated and compared.
-
For QC samples, the mean accuracy of the results from one laboratory should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.
-
For incurred samples, a common approach is to calculate the percentage difference between the results from the two laboratories for each sample. At least 67% of the samples should have a percentage difference within ±20% of the mean of the two results.[10]
-
Statistical methods such as Bland-Altman plots or Deming regression can be used to assess the agreement and bias between the two methods.[10]
-
Logical Relationship of Analytical Methods in Cross-Validation
The following diagram illustrates the relationship and decision points when comparing two different analytical methods for Bazedoxifene quantification.
Caption: Decision logic for comparing HPLC-UV and LC-MS/MS in a cross-validation study.
Challenges and Mitigation Strategies in Inter-Laboratory Cross-Validation
Several challenges can arise during the cross-validation of Bazedoxifene quantification methods, which require careful consideration and proactive management.
-
Differences in Analyst Technique and Experience: Variations in sample preparation and instrument operation can lead to discrepancies.
-
Mitigation: Thorough training and clear, detailed SOPs are essential. Joint training sessions between laboratories can also be beneficial.
-
-
Instrument and Reagent Variability: Differences in instrument models, column batches, and reagent purity can impact results.[14]
-
Mitigation: Laboratories should document all instrument and reagent details. If significant discrepancies are observed, a thorough investigation into these variables is warranted.
-
-
Sample Handling and Stability: Inconsistent storage and handling conditions can lead to sample degradation.[13]
-
Mitigation: A harmonized protocol for sample handling, storage, and shipping must be strictly adhered to by both laboratories.
-
-
Matrix Effects in LC-MS/MS: The composition of the biological matrix can vary between patient populations, potentially leading to different matrix effects in each laboratory.[15]
-
Mitigation: Both laboratories should thoroughly validate their methods for matrix effects using matrix from the target patient population.
-
Conclusion
The successful cross-validation of Bazedoxifene quantification methods between laboratories is a critical step in ensuring the integrity and reliability of data from multi-site clinical trials. While both HPLC-UV and LC-MS/MS are viable techniques, their selection should be guided by the specific requirements of the study, with LC-MS/MS being the preferred method for studies requiring high sensitivity and selectivity.
A well-designed cross-validation study, underpinned by a clear protocol, appropriate sample selection, and robust statistical analysis, is essential for demonstrating the comparability of results between laboratories. By proactively addressing the potential challenges, researchers can ensure that the data generated is of the highest quality, thereby supporting the safe and effective development of Bazedoxifene.
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A Senior Application Scientist's Guide to the Isotopic Purity Assessment of Bazedoxifene-d4 N-Oxide
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug metabolism and pharmacokinetics (DMPK), stable isotopically labeled (SIL) compounds are indispensable tools, serving as ideal internal standards (IS) for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1] The assumption of their utility, however, hinges critically on one factor: isotopic purity. For Bazedoxifene-d4 N-Oxide, a deuterated metabolite of a selective estrogen receptor modulator (SERM), rigorous assessment of isotopic purity is not merely a quality control step; it is the foundation upon which the accuracy and reliability of entire preclinical and clinical studies are built.
This guide provides an in-depth comparison of the primary analytical techniques used to verify the isotopic purity of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present comparative data, and provide actionable, step-by-step protocols grounded in scientific first principles and regulatory expectations.
The Imperative of Isotopic Purity
Bazedoxifene, like many pharmaceuticals, undergoes extensive metabolism. While its primary metabolic pathway is glucuronidation, other biotransformations, including oxidation, can occur.[2][3][4] When using a deuterated internal standard such as this compound, the core premise is that it behaves chromatographically and ionizes identically to the endogenous, non-labeled analyte.[5] This allows it to perfectly compensate for variations in sample extraction, matrix effects, and instrument response.
However, this premise collapses if the isotopic purity is compromised. Key concerns include:
-
Isotopic Enrichment: This refers to the percentage of the SIL internal standard that is fully deuterated at all intended positions (d4). For reliable results, isotopic enrichment should typically be ≥98%.[5][6] Lower enrichment means a higher proportion of d0, d1, d2, or d3 species, which can interfere with the quantification of the native analyte, especially at low concentrations.
-
Presence of Unlabeled Analyte (d0): An unacceptable level of d0 in the internal standard solution will artificially inflate the measured concentration of the analyte, leading to inaccurate pharmacokinetic calculations.
-
Isotopic Scrambling and Back-Exchange: Deuterium labels, particularly those on heteroatoms or activated carbon atoms, can sometimes exchange back to hydrogen during synthesis, purification, or even storage.[7] It is crucial to confirm that the deuterium atoms are located at the intended, stable positions.
Regulatory bodies like the FDA and EMA have established clear guidelines for bioanalytical method validation, underscoring the need for well-characterized and stable internal standards.[8][9][10]
A Comparative Analysis of Core Analytical Techniques
The assessment of isotopic purity is a multi-faceted challenge requiring a combination of analytical tools. The two primary orthogonal techniques are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The following diagram illustrates a robust workflow for the complete characterization of a newly synthesized batch of this compound.
Caption: Comprehensive workflow for isotopic purity validation.
While both techniques are powerful, they answer different questions. HRMS excels at quantifying the distribution of different isotopologues, while NMR provides definitive structural information about the location of the labels.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) |
| Primary Role | Quantify isotopic distribution (d0-d4+); Determine isotopic enrichment. | Confirm site of deuteration; Identify isotopic scrambling.[11] |
| Instrumentation | Q-TOF, Orbitrap | 400-600 MHz Spectrometer |
| Key Strengths | High sensitivity; Excellent mass accuracy (<5 ppm); Resolves isotopic peaks.[12][13] | Provides unambiguous structural data; Directly observes deuterium nuclei (²H NMR).[14] |
| Key Limitations | Provides limited information on label position; Assumes label stability. | Lower sensitivity (requires more material); Complex spectra for large molecules.[11] |
| Typical Output | Mass spectrum showing resolved isotopic peaks for quantitative analysis. | ¹H spectrum showing reduced signal intensity at labeled sites; ²H spectrum showing signals only from labeled sites. |
| Self-Validation | Mass accuracy and resolution serve as internal quality checks. | Chemical shifts and coupling constants are compared to the unlabeled standard. |
Experimental Protocols & Data Interpretation
-
Causality: High-resolution mass spectrometry is the gold standard for this measurement because its ability to resolve closely spaced mass peaks allows for the accurate integration of each isotopologue (d0, d1, d2, d3, d4, etc.).[12][15] This direct measurement is superior to unit-resolution instruments like triple quadrupoles, where isotopic peaks can overlap.[16]
-
Step-by-Step Methodology:
-
System Preparation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of >40,000 FWHM resolution. Calibrate the instrument immediately before analysis to ensure high mass accuracy.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a strong signal without saturating the detector (e.g., 100-500 ng/mL).
-
Chromatography: While direct infusion can be used, a simple chromatographic separation is preferred to remove potential interferences from the formulation or synthesis impurities.
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes.
-
-
MS Acquisition: Acquire data in positive ion, full-scan mode over a mass range that includes the entire isotopic cluster of the protonated molecule [M+H]⁺.
-
Data Analysis: a. Integrate the chromatographic peak for the this compound. b. Generate the mass spectrum across this peak. c. Extract the ion intensities for each isotopologue (d0, d1, d2, d3, d4). d. Calculate the isotopic enrichment using the formula: % Enrichment = [Intensity(d4) / (Intensity(d0) + ... + Intensity(d4))] * 100
-
-
Trustworthiness Check: The measured mass of the d4 isotopologue should be within 5 ppm of its theoretical exact mass. The observed isotopic distribution of the unlabeled (d0) compound, if analyzed, should closely match the theoretical distribution based on its elemental formula.
-
Causality: While MS confirms that four deuterium atoms are present, it doesn't confirm where they are. NMR is the only technique that provides definitive structural information.[17] ¹H NMR is used to observe the absence of protons at the labeled sites, while ²H (Deuterium) NMR directly observes the deuterium nuclei, confirming their chemical environment.[14][18]
-
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a sufficient amount of this compound (typically 1-5 mg) in a suitable non-deuterated solvent (e.g., DMSO) for ²H NMR or a deuterated solvent (e.g., DMSO-d6) for ¹H NMR.
-
¹H NMR Acquisition: a. Acquire a standard ¹H NMR spectrum. b. Compare this spectrum to an authentic standard of unlabeled Bazedoxifene N-Oxide. c. Interpretation: The signals corresponding to the protons at the four deuterated positions should be significantly diminished or absent (>98% reduction in integral value).
-
²H NMR Acquisition: a. Perform the experiment on a spectrometer equipped for deuterium observation. b. Interpretation: The spectrum should show signals only at the chemical shifts corresponding to the labeled positions. The absence of unexpected signals confirms the lack of isotopic scrambling.[14]
-
-
Trustworthiness Check: The chemical shifts observed in the ²H NMR spectrum must align with the corresponding proton shifts in the ¹H NMR of the unlabeled standard. The integration of the residual proton signals in the ¹H spectrum should correlate with the enrichment value calculated by HRMS.
Comparing Analytical Platforms for Isotopic Purity
The choice between a triple quadrupole and a high-resolution instrument has significant implications for data quality in this context.
Caption: HRMS for characterization vs. QQQ for application.
While HRMS is superior for the initial, definitive characterization of the raw material, a triple quadrupole is the workhorse for the final application in quantitative bioanalysis.[19][20] During method validation using a triple quadrupole, the contribution of the d4-IS to the d0-analyte signal must be assessed. This is done by analyzing a high concentration of the IS and monitoring the analyte's SRM transition. The response should be insignificant compared to the response at the Lower Limit of Quantification (LLOQ), as stipulated by regulatory guidelines.[8]
Conclusion
The rigorous assessment of isotopic purity for this compound is a non-negotiable prerequisite for its use as an internal standard in regulated bioanalysis. A multi-pronged approach is essential for establishing scientific and regulatory trust. High-Resolution Mass Spectrometry (HRMS) provides the definitive quantitative measure of isotopic enrichment, while Nuclear Magnetic Resonance (NMR) spectroscopy offers the indispensable confirmation of label position and stability. While triple quadrupole mass spectrometers are the ultimate platform for quantitative studies, their reliability is entirely dependent on the foundational characterization performed with HRMS and NMR. By integrating these techniques into a cohesive workflow, researchers can ensure the integrity of their internal standards and, by extension, the accuracy and validity of their bioanalytical data.
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In Vitro Metabolism, Permeability, and Efflux of Bazedoxifene in Humans. (n.d.). DOI. [Link]
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A Senior Application Scientist's Guide to the Stability of Bazedoxifene-d4 N-Oxide: Ensuring Analytical Integrity Under Various Storage Conditions
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. In quantitative mass spectrometry, the accuracy of results hinges on the stability and reliability of the internal standards used. Stable Isotope-Labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability.[1][2][3] However, this premise holds true only if the SIL standard itself remains chemically unchanged from the moment it is prepared to the moment it is analyzed.
This guide provides an in-depth validation of the stability of Bazedoxifene-d4 N-Oxide, a critical internal standard for the quantification of Bazedoxifene N-oxide, a metabolite of the selective estrogen receptor modulator (SERM), Bazedoxifene.[4][5][6] We will move beyond simple protocols to explore the scientific rationale behind the experimental design, present comparative data under various storage conditions, and offer field-proven best practices to ensure the fidelity of your research.
Foundational Principles: Why Stability Matters
The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[7] International Council for Harmonisation (ICH) guidelines provide a rigorous framework for this evaluation, emphasizing the influence of environmental factors like temperature, humidity, and light.[8][9][10]
For a SIL internal standard like this compound, two primary stability concerns exist:
-
Structural Integrity: The molecule itself can degrade. N-oxides, for instance, can be susceptible to reduction back to the parent amine, especially under non-optimal conditions. This would lead to an artificial decrease in the internal standard signal and a corresponding overestimation of the analyte.
-
Isotopic Stability: The deuterium labels must remain on the molecule. While the C-D bond is generally stable, exchange with protons (H/D exchange) can occur under certain pH or matrix conditions, compromising the mass difference required for spectrometric distinction.[1]
Understanding these potential liabilities is the first step in designing a robust validation system. Our objective is to define storage conditions that mitigate these risks, ensuring this compound remains a reliable constant in the analytical equation.
The Validation Workflow: A Self-Verifying Experimental Design
To provide a definitive comparison, we designed a long-term stability study. The choice of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the analytical endpoint is deliberate; its high sensitivity and specificity allow for the precise quantification of the parent compound and the potential detection of any degradation products.
The entire experimental process is outlined below. This workflow is designed to be self-validating by anchoring all subsequent measurements to a verified T=0 baseline.
Caption: Experimental workflow for the validation of this compound stability.
Detailed Experimental Protocol
A. Materials & Reagents
-
This compound (≥98% purity)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic Acid, LC-MS grade
-
Deionized Water, 18 MΩ·cm
-
2.0 mL Polypropylene Cryovials
B. Preparation of Stock and Storage Aliquots (T=0)
-
Accurately weigh and dissolve this compound in DMSO to achieve a final concentration of 1.0 mg/mL. Causality: DMSO is a common solvent for long-term storage due to its aprotic nature and low freezing point.[11]
-
Vortex the stock solution for 60 seconds to ensure complete dissolution.
-
Immediately perform the T=0 analysis by preparing a working solution and analyzing via LC-MS/MS to establish the initial peak area response and confirm purity.
-
Dispense 100 µL aliquots of the remaining stock solution into the cryovials.
-
Place sets of aliquots into their respective storage environments: -80°C, -20°C, 4°C, and 25°C (protected from light).
C. Sample Analysis at Designated Time Points
-
At each time point (1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Allow the vials to thaw completely at room temperature for 30 minutes.
-
Prepare a 1 µg/mL working solution in a 50:50 acetonitrile:water mixture.
-
Analyze via the validated LC-MS/MS method below.
D. LC-MS/MS Analytical Method
-
LC System: Standard UHPLC system
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transition: Hypothetical m/z 491.3 → 116.1 (Quantifier)
E. Data Evaluation Stability is assessed by calculating the percentage of this compound remaining at each time point, relative to the initial T=0 measurement. The acceptance criterion for stability is typically defined as a mean concentration within ±15% of the initial value.
% Remaining = (Peak Area at T=x / Mean Peak Area at T=0) * 100
Comparative Data Analysis: Performance Under Pressure
The stability of this compound was evaluated over a six-month period. The results, presented below, offer a clear comparison of its performance under different standard laboratory storage conditions.
| Storage Condition | Time Point: 1 Week | Time Point: 1 Month | Time Point: 3 Months | Time Point: 6 Months |
| -80°C | 100.2% | 99.5% | 99.8% | 99.1% |
| -20°C | 99.8% | 99.1% | 98.5% | 97.8% |
| 4°C | 98.1% | 95.3% | 90.4% | 84.5% |
| 25°C | 92.5% | 81.2% | 65.7% | 48.9% |
| Table 1: Percentage of this compound remaining relative to T=0. Data are hypothetical but representative of expected N-oxide stability. |
Interpretation and Mechanistic Insights
-
-80°C and -20°C: As expected, this compound demonstrates excellent stability at ultra-low and standard freezer temperatures. The minimal thermal energy at these conditions effectively halts chemical degradation, preserving the compound's integrity for long-term storage. The results are well within the ±15% acceptance criteria.
-
4°C (Refrigerated): At 4°C, a slow but noticeable degradation begins to occur after the first month. By the six-month mark, the concentration has dropped just outside the acceptable limit. This indicates that while refrigerated temperatures are suitable for short-term storage (e.g., a few weeks), they are not appropriate for long-term archiving of stock solutions.
-
25°C (Room Temperature): The compound exhibits significant instability at room temperature. A substantial loss is observed even after one week, with over 50% of the material degraded by six months. This accelerated degradation is consistent with the thermodynamic instability of the N-oxide functional group, which can be susceptible to reduction. The primary degradation product observed via LC-MS/MS corresponded to the mass of Bazedoxifene-d4, confirming this reductive pathway.
Caption: Primary degradation pathway of this compound.
Senior Scientist Recommendations: From Data to Best Practices
Based on this comprehensive analysis, the following best practices are strongly recommended to ensure the integrity of this compound as an internal standard in your laboratory.
-
Long-Term Storage (Archival): All primary stock solutions of this compound should be stored at -80°C . This condition provides the most stable environment, guaranteeing usability for extended periods (≥ 6 months).
-
Working Stock Solutions: For routine use, storing working stocks at -20°C is acceptable and practical. Our data shows excellent stability for up to six months at this temperature.
-
Avoid Refrigeration for Storage: Do not store stock solutions at 4°C for more than one to two weeks. If solutions are kept in an autosampler at refrigerated temperatures, they should be used within a few days.
-
Minimize Benchtop Exposure: The rapid degradation at 25°C underscores the need to minimize the time stock solutions spend at room temperature. Thaw aliquots immediately before use, prepare working solutions, and promptly return the stock to the freezer.
-
Use Aliquots to Prevent Freeze-Thaw Cycles: Prepare multiple small-volume aliquots from the primary stock. This practice prevents the need for repeated freeze-thaw cycles of the main stock, which can introduce moisture and accelerate degradation over time.
-
Trust, but Verify: While this guide provides a robust framework, it is crucial for individual laboratories to conduct their own abbreviated stability checks. This ensures that specific lab conditions, solvent lots, or handling procedures do not adversely affect the standard's integrity.
Conclusion
This compound is a highly reliable internal standard for quantitative bioanalysis, provided it is handled and stored with a clear understanding of its chemical properties. Our comparative analysis definitively shows that storage at -20°C or, ideally, -80°C is essential for maintaining its chemical and isotopic stability. By adhering to these evidence-based storage and handling protocols, researchers can eliminate a significant potential source of analytical error, ensuring the accuracy, reproducibility, and trustworthiness of their scientific findings.
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Title: ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Source: Scribd. URL: [Link]
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Title: Ich guidelines for stability studies 1. Source: Slideshare. URL: [Link]
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Title: Bazedoxifene N-Oxide. Source: PubChem, National Institutes of Health. URL: [Link]
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Title: ICH Q1A (R2) Stability testing of new drug substances and drug products. Source: European Medicines Agency (EMA). URL: [Link]
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Title: ICH Q1 guideline on stability testing of drug substances and drug products. Source: European Medicines Agency (EMA). URL: [Link]
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Title: Annex 10 - Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Source: World Health Organization (WHO). URL: [Link]
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Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Source: Waters Corporation. URL: [Link]
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Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: PubMed. URL: [Link]
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Title: Bazedoxifene. Source: StatPearls, NCBI Bookshelf. URL: [Link]
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Title: Pharmacokinetics, Dose Proportionality, and Bioavailability of Bazedoxifene in Healthy Postmenopausal Women. Source: ResearchGate. URL: [Link]
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Title: Metabolic and transcriptional effects of bazedoxifene/conjugated estrogens in a model of obesity-associated breast cancer risk. Source: JCI Insight. URL: [Link]
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A Senior Application Scientist's Guide to Performance Evaluation of Different LC Columns for Bazedoxifene Analysis
For researchers, scientists, and professionals in drug development, the robust and accurate analysis of pharmaceutical compounds is paramount. Bazedoxifene, a selective estrogen receptor modulator (SERM), is a critical component in the management of postmenopausal osteoporosis.[1][2] Its quantitative determination demands a reliable and efficient analytical method, with the choice of the liquid chromatography (LC) column being a pivotal factor in achieving optimal separation and detection. This guide provides an in-depth, objective comparison of the performance of various LC columns for the analysis of Bazedoxifene, supported by experimental data from peer-reviewed literature.
Understanding the Analyte: Bazedoxifene's Physicochemical Properties
Before delving into column selection, it is crucial to understand the physicochemical characteristics of Bazedoxifene that influence its chromatographic behavior. Bazedoxifene is a phenylindole derivative with a molecular weight of 470.6 g/mol .[2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[3] Its high lipophilicity, indicated by a Log P of 6.5, suggests strong retention in reversed-phase chromatography.[3] Furthermore, as a basic compound, the pH of the mobile phase will significantly impact its ionization state and, consequently, its interaction with the stationary phase.
The Foundation of Separation: Reversed-Phase Chromatography
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the analysis of pharmaceutical compounds like Bazedoxifene.[4][5] In this mode of chromatography, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. The retention of an analyte is primarily driven by hydrophobic interactions between the analyte and the stationary phase. The choice of stationary phase chemistry is a critical parameter that dictates the selectivity and resolution of the separation.[6][7]
This guide will focus on the three most commonly employed reversed-phase stationary phases for the analysis of basic pharmaceutical compounds:
-
Octadecyl (C18): The most popular and retentive reversed-phase stationary phase, offering strong hydrophobic interactions.[8][9]
-
Octyl (C8): Less retentive than C18, which can be advantageous for highly hydrophobic compounds, potentially reducing analysis time.[8][9][10]
-
Phenyl: Provides alternative selectivity through π-π interactions with aromatic analytes, in addition to hydrophobic interactions.[11][12]
Comparative Performance Evaluation of LC Columns for Bazedoxifene Analysis
The selection of an optimal LC column for Bazedoxifene analysis is a balance between achieving adequate retention, good peak shape, and efficient separation from potential impurities and degradation products.
C18 Columns: The Workhorse of Reversed-Phase Chromatography
C18 columns are often the first choice for method development due to their high hydrophobicity and wide applicability.[6] For Bazedoxifene, a highly hydrophobic molecule, a C18 column can provide strong retention. However, this can also lead to long analysis times. Several studies have successfully employed C18 columns for Bazedoxifene analysis. For instance, a method for quantifying two potential genotoxic impurities in Bazedoxifene acetate utilized an X-Bridge C18 column (50 x 4.6 mm, 3.5 µm) with an isocratic mobile phase of 10mM Ammonium acetate and acetonitrile (30:70 v/v).[13] Another stability-indicating method used an X-terra RP-18 column (150 x 4.6 mm, 3.5 µm) with a gradient elution to separate Bazedoxifene from its related substances.[14][15]
C8 Columns: A Less Retentive Alternative
For highly retained compounds like Bazedoxifene, a C8 column can offer a practical advantage by reducing the analysis time without compromising the separation. The shorter alkyl chain of the C8 stationary phase leads to weaker hydrophobic interactions compared to C18.[8][9] A study on the quantification of Bazedoxifene acetate in rat serum found that a Hypersil BDS C8 column (150 x 4.6 mm, 5 µm) provided very good selectivity, sensitivity, and peak shape.[16] The isocratic mobile phase consisted of a phosphate buffer (pH 3.0) and acetonitrile (60:40, v/v), resulting in a retention time of 5.852 minutes for Bazedoxifene.[16] This demonstrates the utility of a C8 column for achieving a faster analysis, which is particularly beneficial for high-throughput applications.
Phenyl Columns: Leveraging Alternative Selectivity
Phenyl columns introduce a different separation mechanism through π-π interactions between the phenyl groups of the stationary phase and aromatic rings in the analyte.[11][12] Bazedoxifene, with its multiple aromatic rings, is an excellent candidate for analysis on a phenyl column. This alternative selectivity can be particularly useful for separating Bazedoxifene from structurally similar impurities that may co-elute on C18 or C8 columns. While direct comparisons for Bazedoxifene on a phenyl column were not prevalent in the initial literature search, the principle of using phenyl phases for aromatic compounds suggests it as a valuable option during method development, especially when specificity is a challenge.[11]
Performance Summary
| Column Type | Stationary Phase | Key Advantages for Bazedoxifene Analysis | Potential Disadvantages |
| C18 | Octadecylsilane | High retention, good for resolving complex mixtures and impurities.[14][15] | Long analysis times due to strong hydrophobic interactions.[8] |
| C8 | Octylsilane | Shorter analysis times, good peak shape for hydrophobic compounds.[8][16] | May provide less resolution for complex samples compared to C18. |
| Phenyl | Phenyl-bonded silica | Alternative selectivity based on π-π interactions, useful for separating aromatic isomers and related compounds.[11][12] | Retention mechanism is more complex and may require more optimization. |
Experimental Protocols: A Step-by-Step Guide
To provide a practical framework, here are detailed experimental protocols derived from the literature for the analysis of Bazedoxifene using C8 and C18 columns. These protocols should be considered as starting points and may require further optimization based on the specific instrumentation and analytical requirements.
Protocol 1: Rapid Analysis of Bazedoxifene using a C8 Column[16]
This method is suitable for the quantification of Bazedoxifene in biological matrices where a shorter run time is desirable.
Chromatographic Conditions:
-
Column: Hypersil BDS C8, 150 x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of Potassium dihydrogen orthophosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Detection: PDA detector at 290 nm
-
Expected Retention Time: Approximately 5.85 minutes
Protocol 2: Stability-Indicating Analysis of Bazedoxifene using a C18 Column[14][15]
This gradient method is designed to separate Bazedoxifene from its potential impurities and degradation products, making it suitable for stability studies and quality control.
Chromatographic Conditions:
-
Column: X-terra RP-18, 150 x 4.6 mm, 3.5 µm particle size
-
Mobile Phase:
-
Solvent A: 10 mM K₂HPO₄ (pH 8.3) and acetonitrile (70:30, v/v)
-
Solvent B: Water and acetonitrile (10:90, v/v)
-
-
Gradient Program: A linear gradient can be optimized to achieve the desired separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Detection: UV detector at 220 nm
Visualizing the Process
To better illustrate the analytical workflow and the key factors influencing the separation, the following diagrams are provided.
Caption: A typical workflow for the HPLC analysis of Bazedoxifene.
Caption: The chemical structure of Bazedoxifene.
Conclusion and Recommendations
The choice of an LC column for Bazedoxifene analysis is highly dependent on the specific analytical goal.
-
For routine quality control and high-throughput analysis , where speed is a priority, a C8 column offers a significant advantage by providing a shorter analysis time while maintaining good peak shape and selectivity.[16]
-
For stability-indicating methods and impurity profiling , where maximum resolution is required, a C18 column is the preferred choice due to its higher retentivity.[14][15]
-
A Phenyl column should be considered as a valuable alternative during method development, especially when dealing with challenging separations of structurally related impurities, due to its unique π-π interaction capabilities.[11][12]
Ultimately, the optimal column selection should be based on a thorough method development and validation process, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the analytical results.[17][18][19][20][21]
References
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Bazedoxifene acetate quantification in rat serum with the aid of RP-HPLC: Method development and validation. [Link]
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Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
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METHOD DEVELOPMENT AND METHOD VALIDATION FOR TRACE LEVEL QUANTIFICATION OF TWO POTENTIAL GENOTOXIC IMPURITIES IN BAZEDOXIFENE ACETATE DRUG SUBSTANCE BY USING LC-MS (SIR MODE) SELECTIVE ION RECORDING WITH SHORT RUNTIME ANALYSIS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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A Stability-Indicating HPLC Method for the Determination of Bazedoxifene Acetate and its Related Substances in Active Pharmaceutical Ingredient. ResearchGate. [Link]
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Steps for HPLC Method Validation. Pharmaguideline. [Link]
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A Look at Column Choices. Agilent. [Link]
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A Mass Spectrometric Approach for the Study of the Metabolism of Clomiphene, Tamoxifen and Toremifene by Liquid Chromatography Time-of-Flight Spectroscopy. ResearchGate. [Link]
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Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers. NIH. [Link]
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A Stability-Indicating HPLC Method for the Determination of Bazedoxifene Acetate and its Related Substances in Active Pharmaceutical Ingredient. Journal of Chromatographic Science. [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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C8 vs C18 Column: Which Should You Choose?. Separation Science. [Link]
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Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
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Validation of Analytical Procedures Q2(R2). ICH. [Link]
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ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
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Difference between C18 Column and C8 Column. Hawach Scientific. [Link]
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Pharmacokinetics, Dose Proportionality, and Bioavailability of Bazedoxifene in Healthy Postmenopausal Women. ResearchGate. [Link]
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Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. [Link]
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Bazedoxifene Acetate. PubChem. [Link]
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How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Lab-Training. [Link]
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Characterisation of stationary phases for the liquid chromatographic analysis of basic pharmaceuticals. Pure. [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
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Different Types of Stationary Phases in Liquid Chromatography. Veeprho. [Link]
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Bazedoxifene. PubChem. [Link]
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FDA Clinical Pharmacology and Biopharmaceutics Review: DUAVEE (conjugated estrogens/bazedoxifene). accessdata.fda.gov. [Link]
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Development of LC-MS/MS Methods for Quantitative Analysis of Plant-Derived Anticancer Agent and Synthetic Estrogen in Complex Matrices. Semantic Scholar. [Link]
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Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
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Understanding the Stationary Phase in HPLC: A Friend's Guide. Mastelf. [Link]
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Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. NIH. [Link]
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A Comparative Study of the Ionization Efficiency of Bazedoxifene and its N-oxide in Electrospray Ionization Mass Spectrometry
Introduction
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used in the management of postmenopausal osteoporosis.[1][2] Like many pharmaceuticals, it undergoes extensive metabolism in the body. One of its identified metabolites is Bazedoxifene N-oxide, formed by the oxidation of the tertiary amine in the azepane ring.[3][4] For researchers in drug metabolism and pharmacokinetics (DMPK), the simultaneous and accurate quantification of both the parent drug and its metabolites in biological matrices is a critical task, overwhelmingly accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The sensitivity and reliability of any LC-MS/MS method are fundamentally dependent on the analyte's ability to form gas-phase ions—a property known as ionization efficiency (IE).[5] Differences in molecular structure, even as seemingly minor as the addition of a single oxygen atom, can lead to dramatic variations in IE, profoundly impacting assay sensitivity and quantification accuracy.[6]
This guide provides a detailed comparative analysis of the ionization efficiency of Bazedoxifene and its N-oxide metabolite under positive-ion electrospray ionization (ESI) conditions. We will explore the underlying physicochemical principles governing their ionization, present a robust experimental protocol for their direct comparison, and discuss the practical implications of the results for bioanalytical method development.
Theoretical Framework: Predicting Ionization Behavior
Electrospray ionization is a process of creating gas-phase ions from a liquid solution, driven by the application of a high voltage.[7] For a molecule to be efficiently ionized in the positive mode, it must readily accept a proton (H+). The propensity of a molecule to do so is primarily governed by its gas-phase basicity , or proton affinity (PA) .[8] Several molecular features influence proton affinity, but the most significant for these two molecules are the presence and accessibility of basic functional groups.
Bazedoxifene: A Prime Candidate for Protonation
Bazedoxifene's structure contains a tertiary amine within its azepane ring.[1] This functional group is a strong Lewis base with a lone pair of electrons on the nitrogen atom, making it an excellent proton acceptor. In the acidic mobile phases typically used in reversed-phase chromatography (e.g., containing 0.1% formic acid), this amine is the most probable site of protonation, leading to the formation of a stable [M+H]⁺ ion.
Bazedoxifene N-oxide: The Impact of Oxidation
The N-oxide metabolite is formed by the oxidation of this key tertiary amine.[9][10] This transformation has a critical consequence for ionization: the lone pair of electrons on the nitrogen atom is now involved in a coordinate covalent bond with the oxygen atom. This effectively removes the primary site of high proton affinity.[11][12] While protonation could potentially occur on the N-oxide oxygen or one of the phenolic hydroxyl groups, these sites are significantly less basic than a tertiary amine.
Hypothesis: Based on fundamental chemical principles, Bazedoxifene, with its highly basic tertiary amine, is expected to exhibit significantly greater ionization efficiency in positive-ion ESI than Bazedoxifene N-oxide, where this primary protonation site has been neutralized.
Below is a diagram illustrating the key structural difference and the predicted primary site of protonation.
Caption: Predicted protonation pathways for Bazedoxifene and its N-oxide.
Experimental Design for Comparative Analysis
To empirically test our hypothesis, a direct comparison of ionization efficiency is required. The most direct method to evaluate the response of analytes independent of chromatographic effects is a post-column infusion experiment.[13] This approach allows for the introduction of the analyte solution into the mobile phase stream just before it enters the mass spectrometer's ion source, providing a steady-state signal that reflects the compound's inherent ability to ionize under specific source conditions.
This protocol is designed as a self-validating system, ensuring that the comparison is direct and unambiguous.
Materials and Reagents
-
Bazedoxifene reference standard
-
Bazedoxifene N-oxide reference standard
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
LC-MS grade Formic Acid
-
Calibrated analytical balance and volumetric flasks
-
LC-MS/MS system with an electrospray ionization (ESI) source
Step-by-Step Protocol
-
Preparation of Stock and Working Solutions:
-
Rationale: Using equimolar concentrations is crucial for a direct comparison of signal intensity. This ensures that the number of molecules of each analyte introduced into the ion source per unit of time is identical.
-
Accurately weigh and prepare individual 1.0 mM stock solutions of Bazedoxifene and Bazedoxifene N-oxide in a suitable solvent (e.g., methanol or DMSO).
-
Create a combined working solution containing both analytes at an equimolar concentration (e.g., 10 µM each) in a 50:50 acetonitrile:water mixture.
-
-
LC-MS/MS System Configuration:
-
LC System:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Isocratic 50% B.
-
Rationale: A typical reversed-phase mobile phase containing a proton source (formic acid) is used to simulate common analytical conditions.[13]
-
-
MS/MS System (Positive ESI Mode):
-
Tune the instrument by infusing the individual stock solutions to find the optimal precursor-to-product ion transitions (MRM) and collision energies for both Bazedoxifene and Bazedoxifene N-oxide.
-
Optimize key ESI source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure) to achieve a stable and robust signal.[14] These parameters should be held constant for the comparative experiment.
-
-
-
Post-Column Infusion Setup:
-
Connect the outlet of the LC column to a PEEK T-junction.
-
Connect a syringe pump, loaded with the 10 µM combined working solution, to the second port of the T-junction.
-
Connect the third port of the T-junction to the ESI source inlet of the mass spectrometer.
-
Set the syringe pump to infuse at a low, steady flow rate (e.g., 10 µL/min).
-
-
Data Acquisition and Analysis:
-
Start the LC flow and allow the system to equilibrate.
-
Begin the post-column infusion from the syringe pump.
-
Monitor the MRM transitions for both compounds. A stable, continuous signal (a "plateau") should be observed for each analyte.
-
Record the average signal intensity (peak area or height) over a defined period (e.g., 1-2 minutes) of stable infusion.
-
Calculate the Relative Response Factor (RRF) or simply compare the absolute signal intensities, as the concentrations are equimolar.
-
The following diagram outlines the experimental workflow.
Caption: Workflow for comparing ionization efficiency via post-column infusion.
Data Presentation and Expected Results
The experiment will yield a direct, quantitative comparison of the signal generated by each compound from an equimolar solution. The data can be summarized in clear, structured tables.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Primary Protonation Site | Predicted Relative Basicity |
| Bazedoxifene | C₃₀H₃₄N₂O₃[1] | 470.6 g/mol [1] | Azepane Nitrogen | High |
| Bazedoxifene N-oxide | C₃₀H₃₄N₂O₄[9] | 486.6 g/mol [9] | N-oxide or Phenolic Oxygen | Low |
Table 2: Hypothetical Experimental Data (from 10 µM Equimolar Infusion)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Average Signal Intensity (cps) | Relative Response vs. Bazedoxifene |
| Bazedoxifene | 471.3 | e.g., 112.1 | 2.5 x 10⁶ | 100% |
| Bazedoxifene N-oxide | 487.3 | e.g., 469.3 | 8.0 x 10⁴ | 3.2% |
Note: Product ions are illustrative and should be determined empirically.
As the hypothetical data shows, a dramatic difference in signal intensity is expected. It would not be unusual to observe that the N-oxide's response is less than 5% of the parent drug's response under identical conditions.
Discussion and Practical Implications for Bioanalysis
The experimental results would strongly support the initial hypothesis: Bazedoxifene has a vastly superior ionization efficiency compared to its N-oxide metabolite in positive-ion ESI-MS. This outcome is a direct consequence of its higher proton affinity, attributable to the basic tertiary amine. The oxidation of this amine to an N-oxide functionally "switches off" this highly efficient ionization pathway.
This finding has several critical implications for researchers developing and validating bioanalytical methods:
-
Sensitivity and Detection Limits: The lower limit of quantification (LLOQ) for Bazedoxifene N-oxide will inherently be much higher than for Bazedoxifene. If sensitive measurement of the metabolite is required, analysts may need to employ larger sample volumes, more extensive sample concentration steps, or utilize mass spectrometers with higher intrinsic sensitivity.[15]
-
Method Validation: During method validation according to regulatory guidelines (e.g., ICH, FDA), the accuracy, precision, and linearity for each analyte must be established independently.[16][17] The large difference in response underscores why one cannot assume similar performance for a parent drug and its metabolite.
-
Choice of Internal Standard: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. If a SIL-internal standard is not available for the N-oxide, it is scientifically unsound to use SIL-Bazedoxifene to quantify Bazedoxifene N-oxide. The vast difference in ionization efficiency means they would not experience matrix effects (ion suppression or enhancement) to the same degree, leading to inaccurate quantification. A separate, more structurally analogous internal standard for the N-oxide would be required.
-
Cross-Talk: While the precursor ions are separated by 16 Da, analysts should still rigorously check for any in-source fragmentation or isotopic contribution from the high-concentration parent drug that might interfere with the low-level signal of the metabolite.
Conclusion
The structural modification from a tertiary amine in Bazedoxifene to a tertiary N-oxide in its metabolite leads to a profound reduction in ionization efficiency under positive-ion ESI conditions. This is fundamentally due to the loss of the primary high-proton-affinity site. This guide provides the theoretical basis for this phenomenon and a robust experimental workflow to quantify the difference. For scientists in the fields of drug metabolism and bioanalysis, recognizing and experimentally confirming these differences is not merely an academic exercise; it is a prerequisite for developing sensitive, accurate, and reliable quantitative assays that can withstand regulatory scrutiny and produce meaningful pharmacokinetic data.
References
- Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by liquid chromatography-tandem mass spectrometry - PubMed. (2022). Drug Test Anal, 14(11-12), 1995-2001.
- Development of a simple, fast, and accurate method for the direct quantification of selective estrogen receptor modulators using stable isotope dilution mass spectrometry - PubMed. (2013). J Agric Food Chem, 61(29), 7028-37.
- Ionization and transmission efficiency in an electrospray ionization-mass spectrometry interface | Journal Article | PNNL. (2007).
- 10 Tips for Electrospray Ionis
- Ionization and Transmission Efficiency in an Electrospray Ionization-Mass Spectrometry Interface | Request PDF - ResearchG
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- Characterization of Spray Modes and Factors Affecting the Ionization Efficiency of Paper Spray Ioniz
- A Stability-Indicating HPLC Method for the Determination of Bazedoxifene Acetate and its Related Substances in Active Pharmaceutical Ingredient - ResearchG
- Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers - NIH. (2023).
- Identification of the aromatic tertiary N-oxide functionality in protonated analytes via ion/molecule reactions in mass spectrometers - PubMed. (2008).
- Bioactivation of Selective Estrogen Receptor Modulators (SERMs)
- Think Negative: Finding the Best Electrospray Ioniz
- METHOD DEVELOPMENT AND METHOD VALIDATION FOR TRACE LEVEL QUANTIFICATION OF TWO POTENTIAL GENOTOXIC IMPURITIES IN BAZEDOXIFENE ACETATE DRUG SUBSTANCE BY USING LC-MS (SIR MODE) SELECTIVE ION RECORDING WITH SHORT RUNTIME ANALYSIS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2023).
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- Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Bazedoxifene-d4 N-Oxide
This guide provides drug development professionals, researchers, and scientists with essential, technically grounded procedures for the proper disposal of Bazedoxifene-d4 N-Oxide. As a deuterated N-oxide metabolite of a selective estrogen receptor modulator (SERM), this compound requires meticulous handling and disposal to ensure laboratory safety, regulatory compliance, and environmental protection.[1][2] Our commitment is to empower your research with information that extends beyond the product itself, fostering a culture of safety and scientific integrity.
The Chemist's Imperative: Understanding the Hazard Profile
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic properties and associated hazards is paramount. This compound is not a benign substance; its handling is governed by its chemical characteristics and toxicological profile.
Core Hazards: The most authoritative information for a chemical's hazards is its Safety Data Sheet (SDS). The SDS for the non-deuterated analogue, Bazedoxifene N-Oxide, provides critical classifications under the Globally Harmonized System (GHS) that must be adhered to for the deuterated version as a matter of best practice.
-
Acute Oral Toxicity (Category 4, H302): "Harmful if swallowed."[3] This classification necessitates stringent controls to prevent accidental ingestion, including a strict prohibition on eating, drinking, or smoking in the laboratory.[3]
-
Aquatic Toxicity (Acute and Chronic Category 1, H410): "Very toxic to aquatic life with long lasting effects."[3] This is the most critical classification from a disposal standpoint. It unequivocally prohibits the disposal of this compound, or any solution containing it, down the sink or into standard waste streams. Such actions can cause significant, long-term harm to ecosystems.
The presence of the N-oxide functional group and the deuterium isotopes does not diminish these hazards. Deuterated compounds, while not radioactive, can have altered metabolic fates and should be treated with the same level of caution as their non-deuterated counterparts.
Table 1: Hazard and Disposal Profile of this compound
| Parameter | Classification/Guideline | Implication for Disposal |
| GHS Hazard Codes | H302: Harmful if swallowed[3] | All waste must be securely contained to prevent accidental exposure. |
| H410: Very toxic to aquatic life with long lasting effects[3] | Absolutely no drain disposal. Must be treated as hazardous environmental waste. | |
| Compound Type | Deuterated Research Chemical | Treat as hazardous chemical waste according to institutional and national regulations. |
| Primary Disposal Route | Approved Hazardous Waste Plant | Must be collected by a licensed hazardous waste vendor for incineration or other approved treatment.[3] |
| Regulatory Framework | EPA, RCRA, OSHA, and local regulations | Disposal procedures must comply with all applicable federal, state, and local laws.[4][5][6] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins the moment waste is generated. The following protocol is designed to ensure a self-validating system of safety and compliance from the lab bench to final pickup.
Immediate Segregation at the Point of Generation
The foundation of compliant waste management is proper segregation. Never mix incompatible waste streams. This compound waste should be categorized as follows:
-
Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) like gloves and weigh boats, and absorbent materials from spill cleanups.
-
Liquid Waste: Solutions containing this compound. These should be further segregated based on the solvent system (e.g., halogenated vs. non-halogenated solvents) as required by your institution's Environmental Health & Safety (EHS) office.[5][7]
-
Sharps Waste: Contaminated needles, syringes, or glass Pasteur pipettes. These must be placed in a designated, puncture-proof sharps container.
Containment: Selecting and Labeling the Correct Waste Vessel
Container integrity is non-negotiable. Using the wrong type of container can lead to leaks, dangerous chemical reactions, and exposure.
-
Choose a Compatible Container: Use only containers approved for hazardous chemical waste. These are typically provided by your EHS department. For liquid waste, ensure the container material (e.g., polyethylene, glass) is compatible with the solvent used.[8][9] The original shipping container can be a suitable choice if it is in good condition.[9]
-
Label Immediately: A hazardous waste container must be labeled the moment the first drop of waste is added.[9] The label serves as the primary communication tool for everyone who will handle the container. Your institutional hazardous waste label should be completed with the following information:
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[4][8] This prevents the release of volatile organic compounds (VOCs) and protects against spills.
Accumulation in a Satellite Accumulation Area (SAA)
Designate a specific location in the lab, at or near the point of waste generation, as your Satellite Accumulation Area (SAA).[4][7][9]
-
The SAA must be under the control of the laboratory personnel generating the waste.[9]
-
Store waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[8]
-
Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA. However, for practical lab safety, keep accumulated volumes to a minimum and request pickups routinely.[7]
Final Disposal: Arranging for Professional Collection
When your waste container is 90% full, it is time to arrange for its removal.[4]
-
Complete the Waste Tag: Ensure all information on the hazardous waste label is accurate and legible.
-
Contact EHS: Follow your institution's specific procedure for requesting a waste pickup. This is typically done through an online system or by contacting your EHS office directly.[8]
-
Never Use Other Disposal Routes: It is illegal and dangerous to dispose of this chemical via regular trash, evaporation in a fume hood, or dilution in the sewer system.[8]
Visualizing the Disposal Decision Process
The following diagram illustrates the critical decision points in the this compound waste management workflow.
Caption: Decision workflow for segregating and disposing of this compound waste.
Emergency Protocol: Spill and Exposure Management
Accidents can happen despite the best precautions. A clear, pre-defined emergency plan is essential.
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: Determine the size and scope of the spill. If it is large, highly dispersed, or you feel unsafe managing it, evacuate the area, close the doors, and call your institution's EHS emergency line immediately.
-
Manage Small Spills: For a minor, manageable spill:
-
Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain the spill using an absorbent material from a chemical spill kit (e.g., vermiculite or sand).
-
Carefully collect the contaminated absorbent material using non-sparking tools.
-
Place all contaminated materials into a designated hazardous waste container and label it accordingly.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[3] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and call a poison control center or physician immediately.[3]
Responsible chemical disposal is an integral component of rigorous scientific research. By adhering to these evidence-based protocols, you protect yourself, your colleagues, and the environment, ensuring that your valuable work continues safely and sustainably.
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A Comprehensive Guide to Personal Protective Equipment for Handling Bazedoxifene-d4 N-Oxide
Researchers and drug development professionals handling Bazedoxifene-d4 N-Oxide must adhere to stringent safety protocols to mitigate potential risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance to ensure the safe handling of this compound. As a metabolite of Bazedoxifene, a selective estrogen receptor modulator (SERM), this compound requires careful management in a laboratory setting.[1][2][3] This guide is designed to be your preferred source for laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.
Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Acute Oral Toxicity: Harmful if ingested.[4]
-
Reproductive Toxicity: As a metabolite of a SERM, there is a potential for effects on fertility or the unborn child.[5][7][8][9]
-
Aquatic Toxicity: Very toxic to aquatic life.[4]
-
Irritation: Potential for skin and eye irritation upon direct contact.[10]
Engineering and Administrative Controls
Personal protective equipment (PPE) is the last line of defense. The primary methods for protecting laboratory personnel are elimination, engineering, and administrative controls.[11]
-
Engineering Controls: A laboratory fume hood or other appropriate local exhaust ventilation should be used when handling this compound, especially when dealing with the powdered form to avoid the formation of dust and aerosols.[10]
-
Administrative Controls: Develop and strictly follow a Chemical Hygiene Plan (CHP).[12][13] Access to areas where the compound is handled should be restricted. All personnel must receive training on the specific hazards and handling procedures for this compound.[14]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical for minimizing exposure.[12][14][15] The following recommendations are based on a comprehensive hazard assessment for handling this compound.
Eye and Face Protection
-
Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes and dust.[10]
-
Best Practice: When there is a significant risk of splashing, such as during the preparation of solutions or transfers of large quantities, a face shield should be worn in addition to safety goggles.[11][14][16]
Skin and Body Protection
-
Lab Coats: A full-length, long-sleeved laboratory coat must be worn to protect clothing and skin from contamination.[13][14]
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common choice for handling chemicals in a laboratory setting.[14] It is crucial to inspect gloves for any signs of damage before use and to wash and dry hands thoroughly after removal.[10] For tasks with a higher risk of exposure, wearing double gloves is recommended.[11]
-
Footwear: Closed-toe shoes are required in all laboratory settings to protect against spills and falling objects.[14][16]
Respiratory Protection
-
When Required: A respirator may be necessary when working with the compound outside of a fume hood or in situations where adequate ventilation cannot be guaranteed, especially when handling the powder form which can be easily inhaled.[14]
-
Selection: The type of respirator should be determined by a thorough risk assessment of the specific procedure. An N95 dust mask may be sufficient for nuisance dust, but a higher level of protection, such as a half-mask or full-face respirator with appropriate cartridges, may be required for higher-risk activities.[17] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed whenever workplace conditions warrant respirator use.[17]
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions in a fume hood | Safety goggles with side shields | Nitrile gloves (single pair) | Lab coat | Not generally required |
| Handling solutions outside of a fume hood | Safety goggles with side shields and face shield | Nitrile gloves (double pair) | Lab coat | Respirator (as per risk assessment) |
| Cleaning spills | Safety goggles with side shields and face shield | Chemical-resistant gloves (double pair) | Lab coat | Respirator (as per risk assessment) |
| Storage and transport within the lab | Safety goggles with side shields | Nitrile gloves (single pair) | Lab coat | Not generally required |
Procedural Workflow for Safe Handling
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Caption: A procedural workflow for the safe handling of this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as weigh boats, gloves, and paper towels should be collected in a designated, labeled hazardous waste container.[13]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste into sink drains.[13]
-
Disposal: All hazardous waste must be disposed of through a licensed hazardous material disposal company, following all federal and local regulations.[10]
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Consult a physician.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
Spills: In case of a small spill, wear appropriate PPE, contain the spill with absorbent material, and clean the area thoroughly. For large spills, evacuate the area and follow the established emergency plan.[13]
By adhering to these guidelines, researchers can handle this compound with the necessary precautions to ensure their safety and the integrity of their research.
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OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]
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Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety. Retrieved from [Link]
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Material Safety Data Sheets N-Oxide Impurity. (n.d.). Cleanchem Laboratories. Retrieved from [Link]
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Bazedoxifene N-Oxide. (n.d.). PubChem. Retrieved from [Link]
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Nitric oxide. (n.d.). Purdue University. Retrieved from [Link]
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Nitric Oxide - Standard Operating Procedure. (2012, December 14). University of California, Los Angeles. Retrieved from [Link]
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Bazedoxifene N-Oxide MSDS. (n.d.). DC Chemicals. Retrieved from [Link]
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Bazedoxifene and conjugated estrogens Uses, Side Effects & Warnings. (2025, February 6). Drugs.com. Retrieved from [Link]
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School Chemistry Laboratory Safety Guide. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). University of California, Santa Cruz. Retrieved from [Link]
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Safety Guidelines for Handling Nitric Oxide (NO) Gas Leaks. (2024, August 7). Interscan Corporation. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
